Tropolone
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-hydroxycyclohepta-2,4,6-trien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-6-4-2-1-3-5-7(6)9/h1-5H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYOLVRUBBJPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=O)C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049416 | |
| Record name | Tropolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Merck Index] Light yellow to cream hygroscopic solid; [Acros Organics MSDS] | |
| Record name | Tropolone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18458 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000679 [mmHg] | |
| Record name | Tropolone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18458 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
533-75-5 | |
| Record name | Tropolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=533-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tropolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tropolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tropolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxycyclohepta-2,4,6-trienone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.799 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROPOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L6DL16P1T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tropolone: A Technical Guide to its Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Tropolone and its derivatives represent a fascinating class of non-benzenoid aromatic compounds, characterized by a unique seven-membered carbon ring.[1] First identified in natural products, these molecules have garnered significant interest due to their wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, synthesis, characterization, and its mechanisms of action, with a focus on its relevance in drug development.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 2-Hydroxycyclohepta-2,4,6-trien-1-one, consists of a seven-membered ring featuring a carbonyl group adjacent to a hydroxyl group, classifying it as a cyclic ketone and an enol.[1][3] Its molecular formula is C₇H₆O₂. The π-electrons in the ring are delocalized, contributing to its aromatic character. A key feature of this compound is the rapid tautomeric equilibrium between its two equivalent forms, which influences its spectroscopic properties. The hydroxyl group is notably acidic, with a pKa around 7, making it more acidic than phenol due to resonance stabilization with the carbonyl group, akin to a vinylogous carboxylic acid.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| IUPAC Name | 2-Hydroxycyclohepta-2,4,6-trien-1-one | |
| Molecular Formula | C₇H₆O₂ | |
| Molecular Weight | 122.12 g/mol | |
| Appearance | White to light yellow/orange crystalline powder | |
| Melting Point | 50–52 °C | |
| Boiling Point | 80–84 °C @ 0.1 mmHg | |
| pKa | 6.7–7.0 | |
| Vapor Pressure | 0.000679 mmHg @ 25 °C | |
| Solubility | Soluble in water, ethanol, DMSO, and dimethylformamide |
Synthesis and Characterization
This compound can be synthesized through various methods, including the acyloin condensation of pimelic acid esters followed by oxidation, or the bromination and dehydrohalogenation of 1,2-cycloheptanedione. One of the most efficient and commonly cited methods involves the cycloaddition of cyclopentadiene with dichloroketene.
Experimental Protocol: Synthesis from Cyclopentadiene
This protocol is adapted from the procedure published in Organic Syntheses.
Objective: To synthesize this compound via a [2+2] cycloaddition followed by hydrolysis.
Materials:
-
Dichloroacetyl chloride
-
Triethylamine
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Pentane
-
Dichloromethane
-
Sodium hydroxide
-
Glacial acetic acid
-
Activated carbon
Procedure:
-
Step 1: Generation of Dichloroketene and Cycloaddition. A solution of dichloroacetyl chloride in pentane is added dropwise to a stirring solution of triethylamine and freshly cracked cyclopentadiene in pentane at 0-5 °C. The reaction mixture is stirred for several hours, resulting in the formation of a precipitate (triethylamine hydrochloride) and the soluble adduct, 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one.
-
Step 2: Isolation of the Intermediate. The mixture is filtered to remove the salt. The filtrate is washed, dried, and the solvent is removed under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield the pure bicyclic ketone intermediate.
-
Step 3: Hydrolysis and Ring Expansion. The purified 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one is added dropwise to a refluxing mixture of sodium hydroxide and glacial acetic acid under a nitrogen atmosphere. The mixture is refluxed for approximately 8 hours to facilitate hydrolysis and ring expansion to this compound.
-
Step 4: Purification of this compound. After cooling, the reaction mixture is worked up to isolate the crude this compound. The crude product is then recrystallized from a dichloromethane/pentane mixture with activated carbon treatment to yield pure this compound as white needles.
Experimental Protocols: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Analysis: Acquire the spectrum on a 400 MHz or higher spectrometer. The ¹H NMR spectrum is complex due to the rapid tautomeric equilibrium, appearing as an AA'BB'C system.
-
¹³C NMR Analysis: Acquire a proton-decoupled ¹³C NMR spectrum. The spectrum is simplified, showing four distinct signals, which confirms the rapid tautomeric exchange on the NMR timescale at room temperature.
Infrared (IR) Spectroscopy:
-
Sample Preparation (KBr Pellet): Mix a small amount of this compound (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Data Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Key features include a broad O-H stretching band and characteristic C=O and C=C stretching frequencies. The spectra are complex due to vibrational state-specific tunneling doublets.
Biological Activities and Signaling Pathways
Tropolones exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug development. They are known for their potent antifungal, insecticidal, and antibacterial effects. Furthermore, they have demonstrated antiviral, antitumor, and anti-inflammatory potential.
Mechanism of Action: Metal Chelation
A primary mechanism underlying the bioactivity of tropolones is their ability to act as potent metal chelators. The adjacent carbonyl and hydroxyl groups form a bidentate ligand that can sequester essential metal ions, particularly iron. This disruption of metal homeostasis can interfere with critical cellular processes. For instance, in multiple myeloma cells, the cytotoxic effects of a novel this compound derivative were shown to be dependent on its ability to alter cellular iron availability, leading to the induction of apoptosis.
Modulation of Cellular Signaling Pathways
This compound and its derivatives can modulate multiple cellular signaling pathways.
Unfolded Protein Response (UPR) Pathway: In multiple myeloma, tropolones can induce cell death by triggering the Unfolded Protein Response (UPR) pathway. By chelating intracellular iron, tropolones induce endoplasmic reticulum (ER) stress. This stress activates the UPR, a signaling network designed to restore ER homeostasis. However, prolonged or overwhelming ER stress, as induced by tropolones, shifts the UPR towards a pro-apoptotic response, leading to programmed cell death. This makes the UPR pathway a key target in this compound-mediated cytotoxicity.
Other Signaling Pathways:
-
p-JNK and p-PLC γ1 Signaling: Certain this compound derivatives exert antiproliferative effects by inducing the phosphorylation of JNK (c-Jun N-terminal kinase) and PLCγ1 (Phospholipase C gamma 1).
-
MMP Downregulation: The this compound derivative Hinokitiol has been shown to exhibit anticancer effects by downregulating the expression of matrix metalloproteinases MMP-9 and MMP-2, which are crucial for cancer cell invasion and metastasis.
Conclusion
This compound is a structurally unique natural product with a compelling profile of physicochemical properties and diverse biological activities. Its ability to chelate metal ions and modulate critical cellular signaling pathways, such as the Unfolded Protein Response, underscores its potential as a versatile scaffold for the development of new therapeutic agents. The synthetic accessibility and the rich chemistry of the this compound ring offer ample opportunities for modification to optimize potency and selectivity, making it a continued focus for researchers in medicinal chemistry and drug discovery.
References
A Technical Guide to the Synthesis of Tropolone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Tropolone and its derivatives represent a fascinating class of non-benzenoid aromatic compounds that have garnered significant attention from the scientific community. Their unique seven-membered ring structure imparts them with a range of interesting chemical properties and a broad spectrum of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory effects.[1][2][3] This technical guide provides an in-depth overview of the core synthetic strategies for accessing tropolones, complete with detailed experimental protocols, quantitative data, and visual representations of key synthetic workflows.
Core Synthetic Strategies
The synthesis of the this compound scaffold can be broadly categorized into several key approaches: the oxidation of seven-membered ring precursors, the ring expansion of six-membered aromatic compounds, and various cycloaddition reactions.
Oxidation of Cycloheptane Derivatives
A direct approach to this compound synthesis involves the oxidation of pre-existing seven-membered rings. Cycloheptatrienes are common starting materials for this strategy.
One of the earliest methods involved the oxidation of cyclohepta-1,3,5-triene with potassium permanganate, although this method often results in low yields.[1][4] A more widely used and effective method is the oxidation through halogenation, typically bromination, followed by elimination to yield the this compound ring. The distribution of the resulting bromotropolones is highly dependent on the amount of bromine used, and the bromo-substituents can subsequently be removed by hydrogenolysis.
More recently, a procedurally simple autoxidation of specific dioxole-fused cycloheptatrienes has been reported. This method involves bubbling compressed air through a solution of the cycloheptatriene, leading to the formation of the corresponding α-tropolone, often without the need for chromatographic purification.
Key Oxidation Methods:
| Method | Oxidant/Reagent | Starting Material | Typical Yield | Reference |
| Permanganate Oxidation | KMnO₄ | Cyclohepta-1,3,5-triene | Low | |
| Halogenation/Elimination | Br₂ followed by base | Cycloheptatriene derivatives | Varies | |
| Autoxidation | Compressed Air | Dioxole-fused cycloheptatrienes | Up to 88% | |
| Singlet Oxygen Oxidation | ¹O₂ | Cycloheptatrienes | Varies | |
| Electrochemical Oxidation | - | Cycloheptatrienes | Varies |
Ring Expansion of Aromatic Compounds
The construction of the this compound ring via the expansion of readily available six-membered aromatic precursors is a powerful and frequently employed strategy. The Büchner reaction is a cornerstone of this approach. It involves the cyclopropanation of a benzene derivative with a diazoacetate, which then undergoes an electrocyclic ring-opening to form a cycloheptatriene. Subsequent oxidation of the cycloheptatriene furnishes the this compound.
Figure 1: The Büchner reaction workflow for this compound synthesis.
Another notable ring expansion method is the acyloin condensation of pimelic acid esters, followed by oxidation, which has been historically significant in the synthesis of this compound itself.
Cycloaddition Reactions
Cycloaddition reactions offer a versatile and convergent approach to the this compound skeleton, allowing for the construction of highly functionalized derivatives. These methods are broadly classified by the number of π-electrons contributed by each component.
-
[2+2] Cycloaddition: The reaction of a ketene with a cyclopentadiene derivative forms a bicyclo[3.2.0]heptanone intermediate, which can then be hydrolyzed and rearranged to the this compound ring. Dichloroketene is a common reagent for this purpose.
-
[4+3] and [5+2] Cycloadditions: These are powerful methods for constructing the seven-membered ring in a single step. For instance, oxidopyrylium ylides can undergo a [5+2] cycloaddition with various alkynes to produce highly substituted tropolones. Similarly, p-quinone monoketals can react with alkenes in a [5+2] fashion to yield this compound precursors.
Figure 2: Comparison of [2+2] and [5+2] cycloaddition routes to tropolones.
Experimental Protocols
Synthesis of this compound via [2+2] Cycloaddition of Dichloroketene with Cyclopentadiene
This procedure is based on the method described in Organic Syntheses.
Step A: Synthesis of 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one
-
To a 2-liter, three-necked, round-bottomed flask equipped with an addition funnel, a reflux condenser, and a mechanical stirrer, add dichloroacetyl chloride (100 g, 0.678 mol), cyclopentadiene (170 ml, 2 mol), and pentane (700 ml).
-
Cool the mixture in an ice bath and add triethylamine (68.6 g, 0.678 mol) dropwise over 1-2 hours with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Filter the mixture to remove triethylamine hydrochloride and wash the precipitate with pentane.
-
Combine the organic layers and remove the pentane and excess cyclopentadiene by distillation.
-
The resulting crude product is purified by fractional distillation under reduced pressure to yield 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one as a colorless liquid.
Step B: Synthesis of this compound
-
Prepare a solution of sodium acetate (164 g, 2 mol) in water (1.2 L) in a 3-liter flask equipped with a mechanical stirrer and a reflux condenser.
-
Add the 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one (90.5 g, 0.51 mol) to the sodium acetate solution.
-
Heat the mixture to reflux and maintain for 16-24 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 1-2.
-
Extract the aqueous layer with dichloromethane (4 x 300 ml).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization from pentane to afford this compound as white needles.
Quantitative Data for this compound Synthesis:
| Step | Product | Yield | Melting Point (°C) | Reference |
| A | 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one | 57-58% | - | |
| B | This compound | 77% (after recrystallization) | 50-51 |
Autoxidation of a Dioxole-Fused Cycloheptatriene
This protocol is adapted from the work of Murelli and coworkers.
-
Dissolve the starting ethyl 5H-cyclohepta[d]dioxole-5-carboxylate in a suitable solvent such as chloroform.
-
Bubble a stream of compressed air through the solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude this compound derivative.
-
The product, ethyl 4-hydroxy-5-oxocyclohepta-1,3,6-triene-1-carboxylate, is often obtained in high purity without the need for column chromatography.
Quantitative Data for Autoxidation:
| Starting Material | Product | Yield | Reference |
| Ethyl 5H-cyclohepta[d]dioxole-5-carboxylate | Ethyl 4-hydroxy-5-oxocyclohepta-1,3,6-triene-1-carboxylate | 88% |
Biological Significance and Drug Development
The this compound scaffold is a privileged structure in medicinal chemistry due to its ability to chelate metal ions, a property that is often linked to its biological activity. This compound derivatives have demonstrated a wide array of pharmacological effects, including:
-
Anticancer Activity: Colchicine, a well-known this compound-containing natural product, is an FDA-approved drug for the treatment of gout and has been extensively studied for its tubulin-inhibiting properties in cancer therapy.
-
Antimicrobial and Antifungal Activity: Hinokitiol (β-thujaplicin), a natural this compound, and its synthetic analogues exhibit potent activity against a range of bacteria and fungi.
-
Neuroprotective Effects: Certain piperazine derivatives of β-thujaplicin have been shown to protect neuronal cells from oxidative stress-induced cell death.
The diverse biological activities of tropolones continue to inspire the design and synthesis of new derivatives with improved potency and selectivity for various therapeutic targets.
Figure 3: The relationship between the this compound scaffold, its metal chelating properties, and its diverse biological activities.
Conclusion
The synthesis of this compound and its derivatives is a rich and evolving field of organic chemistry. From classic ring expansion reactions to modern cycloaddition strategies and simple yet effective oxidation methods, chemists have a diverse toolbox for accessing this important class of molecules. The continued development of novel synthetic methodologies will undoubtedly facilitate further exploration of the therapeutic potential of tropolones and pave the way for the discovery of new drug candidates.
References
A Technical Guide to the Natural Sources of Tropolone Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of tropolone compounds, which are a class of non-benzenoid aromatic compounds with a unique seven-membered ring structure. Tropolones and their derivatives are secondary metabolites found in a variety of plants, fungi, and bacteria, and they exhibit a wide range of biological activities, making them promising candidates for drug development. This guide summarizes quantitative data on their natural abundance, details experimental protocols for their extraction and isolation, and visualizes their biosynthetic pathways.
Natural Sources and Quantitative Yields of this compound Compounds
This compound compounds are distributed across different biological kingdoms. Plants, particularly those from the Cupressaceae and Liliaceae families, are well-known producers of tropolones like thujaplicins and colchicine. Various fungi, especially of the genus Penicillium, synthesize tropolones such as stipitatic acid. Bacteria also contribute to the diversity of this compound structures. The yields of these compounds from their natural sources can vary significantly depending on the species, environmental conditions, and the extraction method employed.
| This compound Compound | Natural Source | Yield/Concentration | Reference(s) |
| Colchicine | Colchicum autumnale (bulbs) | 0.238% (dry weight) | [1] |
| Colchicine | Colchicum and Gloriosa species | 0.62% - 0.9% (dry mass) | [2] |
| α-Thujaplicin | Thuja occidentalis (heartwood) | 0.08% (dry weight) | |
| γ-Thujaplicin | Thuja occidentalis (heartwood) | 0.008% (dry weight) | |
| Stipitatic Acid | Penicillium stipitatum | Data not available | |
| Penicillic Acid (related this compound) | Aspergillus sclerotiorum | up to 9.40 mg/mL in culture | [3] |
Experimental Protocols for Extraction and Isolation
The isolation of this compound compounds from their natural sources is a critical step for their characterization and further investigation. The choice of extraction and purification methods depends on the specific compound and the source material.
Ultrasound-Assisted Extraction of Colchicine from Colchicum autumnale Bulbs
This protocol is optimized for the efficient extraction of colchicine, a prominent this compound alkaloid.
Methodology:
-
Sample Preparation: Air-dry the bulbs of Colchicum autumnale at room temperature and then grind them into a fine powder.
-
Extraction:
-
Place a known amount of the powdered plant material into an extraction vessel.
-
Add a suitable solvent (methanol is often effective).
-
Perform ultrasound-assisted extraction under the following optimized conditions[1]:
-
Ultrasonication Power: 602.4 W
-
Extraction Time: 42 minutes
-
Temperature: 64 °C
-
-
-
Filtration: After extraction, filter the mixture to separate the solid plant material from the liquid extract.
-
Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
-
Purification: The crude extract can be further purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate pure colchicine.
Solvent Extraction of Thujaplicins from Thuja plicata Heartwood
This protocol describes a general method for the extraction of thujaplicins, a group of isopropyl tropolones.
Methodology:
-
Sample Preparation: Obtain heartwood from Thuja plicata and grind it into a fine powder.
-
Extraction:
-
Macerate the wood powder in acetone or ethanol at room temperature for a sufficient period (e.g., 24-48 hours) with occasional agitation.
-
Alternatively, use a Soxhlet apparatus for continuous extraction with a suitable solvent.
-
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure to yield a crude extract.
-
Purification by HPLC:
-
Dissolve the crude extract in a suitable solvent.
-
Perform reverse-phase HPLC for the separation and quantification of individual thujaplicins (α-, β-, and γ-thujaplicin)[4]. A C18 column is typically used with a gradient elution system of water (often with a small amount of acid like formic acid) and a polar organic solvent like acetonitrile or methanol.
-
Monitor the elution using a UV detector at an appropriate wavelength.
-
Collect the fractions corresponding to the different thujaplicin isomers.
-
Evaporate the solvent from the collected fractions to obtain the purified compounds.
-
Isolation of Stipitatic Acid from Penicillium stipitatum Culture
This protocol outlines a general procedure for the extraction and purification of this compound compounds from fungal cultures, which can be adapted for stipitatic acid.
Methodology:
-
Fungal Cultivation:
-
Inoculate Penicillium stipitatum into a suitable liquid culture medium (e.g., potato dextrose broth).
-
Incubate the culture under appropriate conditions (e.g., 25-28°C, with shaking) for a period sufficient for the production of secondary metabolites.
-
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
The culture filtrate is the primary source of extracellular tropolones.
-
Perform a liquid-liquid extraction of the culture filtrate with an organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.
-
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Purification:
-
Subject the crude extract to column chromatography on silica gel. Elute with a solvent gradient of increasing polarity (e.g., a mixture of hexane and ethyl acetate) to separate the components.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the fractions containing the desired this compound.
-
For final purification, recrystallization or preparative HPLC can be employed to obtain pure stipitatic acid.
-
Biosynthetic Pathways of this compound Compounds
The biosynthesis of this compound compounds involves complex enzymatic reactions that lead to the formation of the characteristic seven-membered ring. The pathways differ between plants, fungi, and bacteria.
Biosynthesis of Colchicine in Colchicum autumnale
The biosynthesis of colchicine starts from the aromatic amino acids L-phenylalanine and L-tyrosine. A series of enzymatic reactions, including hydroxylations, methylations, and a key ring expansion step catalyzed by a cytochrome P450 enzyme, lead to the formation of the this compound ring of colchicine.
Biosynthesis of Stipitatic Acid in Penicillium stipitatum
In fungi, the biosynthesis of stipitatic acid follows a polyketide pathway. A non-reducing polyketide synthase (NR-PKS) is responsible for the initial steps, followed by a series of oxidative reactions catalyzed by specific enzymes (TropA, TropB, TropC, and TropD) that lead to the formation and modification of the this compound ring.
General Biosynthetic Pathway of Thujaplicins (Terpene Origin)
Thujaplicins are monoterpenoids, and their biosynthesis originates from the terpene pathway. The initial precursors are isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are universal building blocks for all terpenes. These are synthesized via the methylerythritol phosphate (MEP) pathway in plants. A series of cyclization and oxidation reactions then lead to the formation of the thujaplicin skeleton.
References
- 1. researchgate.net [researchgate.net]
- 2. Terpene biosynthesis. Part II. Biosynthesis of thujane derivatives in Thuja, Tanacetum, and Juniperus species - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of western redcedar (Thuja plicata Donn) heartwood components by HPLC as a possible screening tool for trees with enhanced natural durability - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unfolding of a Seven-Membered Ring: A Technical Guide to Fungal Tropolone Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Tropolones, a class of non-benzenoid aromatic compounds characterized by a unique seven-membered carbon ring, have garnered significant interest in the scientific community due to their wide range of biological activities, including antibacterial, antifungal, and antimalarial properties.[1][2] The elucidation of their biosynthetic pathway in fungi, a long-standing chemical mystery, has opened new avenues for the discovery and development of novel therapeutic agents. This technical guide provides an in-depth exploration of the core biosynthetic pathway of tropolones in fungi, with a focus on the well-characterized pathway of stipitatic acid in Talaromyces stipitatus.
The Core Biosynthetic Pathway of Tropolone
The biosynthesis of the this compound nucleus in fungi is a multi-step enzymatic process that begins with a polyketide precursor and proceeds through a series of oxidative transformations, culminating in the characteristic ring expansion. The key steps are catalyzed by a dedicated set of enzymes encoded by the trop gene cluster.[3][4]
The pathway commences with the synthesis of 3-methylorcinaldehyde, a polyketide-derived aromatic aldehyde, by a non-reducing polyketide synthase (NR-PKS) known as TropA .[3] This is followed by the crucial dearomatization of 3-methylorcinaldehyde through hydroxylation at the C-3 position, a reaction catalyzed by the FAD-dependent monooxygenase, TropB . The resulting intermediate then undergoes an oxidative ring expansion to form the this compound nucleus. This key transformation is catalyzed by TropC , a non-heme Fe(II)-dependent dioxygenase. Subsequent modifications, such as the hydroxylation of the 6-methyl group by the cytochrome P450 monooxygenase, TropD , lead to the diversity of this compound structures observed in nature.
Quantitative Data on Key Enzymes
The enzymatic efficiency of the core biosynthetic enzymes is crucial for the overall yield of tropolones. Kinetic studies have been performed on some of the key enzymes, providing valuable data for researchers aiming to engineer these pathways for enhanced production.
| Enzyme | Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |
| TropB | 3-Methylorcinaldehyde | 0.298 ± 0.006 | 0.033 ± 0.005 | 9030 |
| TropB | 2,4-dihydroxy-3-methylacetophenone | 0.250 ± 0.009 | 0.290 ± 0.040 | 862 |
| TropB | 2,4-dihydroxy-3-methylbenzaldehyde | 0.003 ± 0.0001 | 0.050 ± 0.009 | 60 |
Table 1: Kinetic Parameters of TropB with Various Substrates.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques. Below are outlines of the key experimental protocols.
Targeted Gene Knockout in Talaromyces stipitatus
Gene knockout experiments are essential for confirming the function of genes within the trop cluster. A common method involves homologous recombination to replace the target gene with a selectable marker.
Detailed Steps:
-
Construct Design: Amplify ~1-2 kb regions upstream (5' flank) and downstream (3' flank) of the target gene from T. stipitatus genomic DNA.
-
Vector Assembly: Clone the 5' and 3' flanks on either side of a selectable marker cassette (e.g., hygromycin B phosphotransferase, hph) in a suitable vector.
-
Protoplast Formation: Grow T. stipitatus in liquid medium and treat the mycelia with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum, driselase) to generate protoplasts.
-
Transformation: Transform the protoplasts with the deletion construct using a polyethylene glycol (PEG)-mediated method.
-
Selection and Screening: Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent (e.g., hygromycin B).
-
Verification: Isolate genomic DNA from putative transformants and confirm the correct homologous recombination event by PCR using primers flanking the target gene locus.
-
Phenotypic Analysis: Analyze the metabolite profile of the knockout mutants by liquid chromatography-mass spectrometry (LC-MS) to confirm the loss of this compound production.
Heterologous Expression of trop Genes in Aspergillus oryzae
Heterologous expression is a powerful tool to characterize the function of individual genes in the absence of the native fungal background. Aspergillus oryzae is a commonly used host for this purpose.
Detailed Steps:
-
Gene Amplification: Amplify the coding sequence of the target trop gene (e.g., tropA) from T. stipitatus cDNA.
-
Expression Vector Construction: Clone the amplified gene into an A. oryzae expression vector under the control of a strong, inducible or constitutive promoter (e.g., the amylase promoter, amyB).
-
Transformation: Transform A. oryzae protoplasts with the expression vector.
-
Expression and Analysis: Grow the transformed A. oryzae under inducing conditions and analyze the culture broth and mycelial extracts for the production of the expected metabolite by LC-MS and NMR.
In Vitro Enzyme Assays
In vitro assays are crucial for determining the specific activity and kinetic parameters of the biosynthetic enzymes.
TropB (FAD-dependent monooxygenase) Assay:
-
Reaction Mixture: A typical reaction mixture contains purified TropB enzyme, the substrate (e.g., 3-methylorcinaldehyde), NADPH as a cofactor, and FAD in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Procedure: The reaction is initiated by the addition of the substrate and incubated at an optimal temperature (e.g., 30°C).
-
Detection: The reaction can be monitored spectrophotometrically by following the decrease in NADPH absorbance at 340 nm or by LC-MS analysis of the product formation.
TropC (non-heme Fe(II)-dependent dioxygenase) Assay:
-
Reaction Mixture: The assay mixture typically includes purified TropC, the dearomatized intermediate produced by TropB, Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂), α-ketoglutarate as a co-substrate, and ascorbate in a suitable buffer.
-
Procedure: The reaction is started by adding the substrate and incubated at an appropriate temperature.
-
Detection: The formation of the this compound product is monitored by LC-MS.
Regulation of this compound Biosynthesis
The production of secondary metabolites, including tropolones, is tightly regulated in fungi in response to various environmental and developmental cues. While the specific regulatory network governing the trop gene cluster in T. stipitatus is not yet fully elucidated, it is likely controlled by a combination of pathway-specific and global regulators.
Fungal secondary metabolite gene clusters are often regulated by a pathway-specific transcription factor located within the cluster. Additionally, global regulators, such as the velvet complex (VeA, VelB, LaeA) and bZIP transcription factors, are known to control the expression of multiple secondary metabolite gene clusters in response to signals like light, nitrogen availability, and oxidative stress. Further research is needed to identify the specific transcription factors that bind to the promoter regions of the trop genes and the signaling pathways that modulate their activity.
Conclusion
The elucidation of the this compound biosynthetic pathway in fungi has provided a detailed roadmap for the enzymatic synthesis of these valuable natural products. The characterization of the key enzymes, TropA, TropB, TropC, and TropD, has not only solved a long-standing puzzle in natural product chemistry but also provided a toolkit for the biocatalytic production of tropolones and their derivatives. Future research focused on understanding the regulatory networks controlling this pathway and further characterizing the enzymatic mechanisms will undoubtedly pave the way for the development of novel drugs and other valuable bioactive compounds.
References
Tropolone Derivatives: A Comprehensive Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tropolone derivatives, a class of non-benzenoid aromatic compounds exhibiting a wide range of biological activities. Tropolones, characterized by a unique seven-membered ring structure, have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. This document details their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, presenting quantitative data, experimental methodologies, and insights into their mechanisms of action.
Anticancer Activity of this compound Derivatives
This compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. Natural tropolones like β-thujaplicin (hinokitiol) and colchicine, along with numerous synthetic derivatives, have been extensively studied for their antitumor potential.[1][2][3]
Quantitative Anticancer Data
The in vitro cytotoxic activity of various this compound derivatives against different cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Hinokitiol (β-Thujaplicin) | Ishikawa (Endometrial) | 13.33 (48h) | [1] |
| HEC-1A (Endometrial) | 49.51 (48h) | [1] | |
| KLE (Endometrial) | 4.69 (48h) | ||
| MCF-7 (Breast) | 39.33 | ||
| MDA-MB-231 (Breast) | 8.38 | ||
| Hinokitiol-Loaded Phytosomes | MCF-7 (Breast) | Lower than pure hinokitiol | |
| MDA-MB-231 (Breast) | Lower than pure hinokitiol | ||
| Colchicine | SKOV-3 (Ovarian) | 0.037 | |
| 10-Methylthiocolchicine | SKOV-3 (Ovarian) | 0.008 | |
| 10-Ethylthiocolchicine | SKOV-3 (Ovarian) | 0.047 | |
| Triple-Modified Colchicine Derivatives | A549 (Lung) | 0.010 - 0.095 | |
| γ-Thujaplicin | P388 (Murine Leukemia) | 85% inhibition at 0.63 µg/mL (48h) | |
| 4-Acetylthis compound | P388 (Murine Leukemia) | 65% inhibition at 0.63 µg/mL (48h) | |
| [Cu(phen)LCl]·0.5H2O (L=this compound) | MGC80-3 (Gastric) | 3.5 ± 0.9 |
Signaling Pathways in Anticancer Activity
Many this compound derivatives induce cancer cell death through the activation of caspases, the key executioners of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Caspase-Dependent Apoptosis Pathway.
The Extracellular signal-Regulated Kinase (ERK) pathway is a critical regulator of cell proliferation and survival, and its dysregulation is common in cancer. Some this compound derivatives have been shown to modulate this pathway, although the effects can be cell-type dependent.
Caption: ERK Signaling Pathway and this compound Intervention.
Antimicrobial Activity of this compound Derivatives
Tropolones exhibit broad-spectrum antimicrobial activity against bacteria and fungi, including drug-resistant strains. Their ability to chelate metal ions is thought to contribute to their antimicrobial effects.
Quantitative Antimicrobial Data
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Hinokitiol (β-Thujaplicin) | Staphylococcus aureus | 32 | |
| Staphylococcus epidermidis | 0.2 | ||
| S. aureus (clinical isolates) | 1.56 - 3.13 | ||
| β-Dolabrin | Staphylococcus epidermidis | 0.2 | |
| Pythium aphanidermatum | 6.0 | ||
| γ-Thujaplicin | Fungi | ~1.5 | |
| 4-Acetylthis compound | Legionella pneumophila SG 1 | 3.1 | |
| Pythium aphanidermatum | 6.0 | ||
| This compound | Pythium aphanidermatum | 6.0 | |
| Benzoylated this compound (63) | MRSA | 5.9 - 13.2 | |
| Benzoylated this compound (285) | MRSA | 5.9 - 13.2 | |
| Thiothis compound (363) | MDR E. coli | 14.8 |
Anti-inflammatory Activity of this compound Derivatives
Certain this compound derivatives, particularly colchicine and its analogs, are known for their potent anti-inflammatory effects. They can inhibit the production of pro-inflammatory cytokines and interfere with inflammatory cell functions.
Quantitative Anti-inflammatory Data
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Pyrrole Derivative (17) | LPS-induced TNFα production (human whole blood) | 1.86 | |
| Tetrahydropyridine Derivative (4a) | p38α MAP kinase inhibition | 0.034 | |
| TNFα production (human whole blood) | 0.026 | ||
| IL-1β production (human whole blood) | 0.020 | ||
| IL-8 production (human whole blood) | 0.016 |
Neuroprotective Activity of this compound Derivatives
This compound derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases and ischemic stroke due to their antioxidant and neuroprotective properties.
Quantitative Neuroprotective Data
The half-maximal effective concentration (EC50) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
| Compound/Derivative | Assay | EC50 (mM) | Reference |
| Piperazine Derivative of β-thujaplicin (114) | Protection of HT22 cells from glutamate | 0.08 ± 0.02 | |
| β-Thujaplicin | Protection of HT22 cells from glutamate | 4.80 ± 0.42 | |
| This compound | Protection of HT22 cells from glutamate | >10 | |
| Biphenylnitrone (BPMN3) | Neuroprotection in I/R model | Lower than PBN | |
| Biphenylnitrone (BPHBN5) | Neuroprotection in I/R model | Lower than PBN |
Signaling Pathways in Neuroprotection
In the context of ischemic injury, this compound derivatives may exert their neuroprotective effects by modulating the hypoxia-inducible factor-1α (HIF-1α) and inducible nitric oxide synthase (iNOS) signaling pathways.
Caption: HIF-1α/iNOS Pathway in Ischemic Neuroprotection.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various methods, including ring expansion of phenols and cycloaddition reactions. A general strategy for the synthesis of polyoxygenated tropolones involves an intermolecular oxidopyrylium cycloaddition/ring-opening approach.
Example: Synthesis of 3,7-dimethoxytropolones
-
Cycloaddition: React an iodoalkyne with an oxidopyrylium ylide dimer to form the cycloadduct.
-
Solvolysis: Perform methanol solvolysis of the cycloadduct in the presence of DMAP (4-dimethylaminopyridine).
-
Ring-opening: Mediate the ring-opening of the resulting intermediate using boron trichloride to yield the 3,7-dimethoxythis compound.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 48 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Replace the medium with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add an organic solvent like DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Wound Healing (Scratch) Assay for Cell Migration
This assay is used to study cell migration in vitro.
-
Cell Seeding: Seed cells in a 6-well plate and grow them to confluence.
-
Scratch Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Washing: Wash the cells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the this compound derivative at the desired concentration.
-
Imaging: Capture images of the scratch at different time points (e.g., 0, 24, and 48 hours).
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration.
Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies.
-
Cell Seeding: Seed a low density of cells in a 6-well plate.
-
Treatment: Treat the cells with the this compound derivative.
-
Incubation: Incubate the plates for 1-3 weeks to allow for colony formation.
-
Fixation and Staining: Fix the colonies with a solution like methanol and stain them with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method.
-
Preparation: Prepare a serial dilution of the this compound derivative in a 96-well microtiter plate.
-
Inoculation: Add a standardized bacterial or fungal suspension to each well.
-
Incubation: Incubate the plate under appropriate conditions for the microorganism being tested.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.
Experimental and Drug Discovery Workflow
The discovery and development of novel this compound derivatives as therapeutic agents follow a structured workflow.
Caption: Drug Discovery Workflow for this compound Derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Hinokitiol Exhibits Antitumor Properties through Induction of ROS-Mediated Apoptosis and p53-Driven Cell-Cycle Arrest in Endometrial Cancer Cell Lines (Ishikawa, HEC-1A, KLE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring the anticancer potential of traditional herbs from Tamil Nadu: a narrative review of ethnomedicinal insights and scientific evidence [frontiersin.org]
mechanism of action of tropolone as an inhibitor
An In-depth Technical Guide on the Core Mechanism of Action of Tropolone as an Inhibitor
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a non-benzenoid aromatic compound with a unique seven-membered ring structure, has garnered significant scientific interest due to its potent inhibitory effects on a diverse range of enzymes. The core of its mechanism of action lies in its remarkable ability to act as a bidentate ligand, efficiently chelating metal ions essential for the catalytic activity of numerous metalloenzymes. This technical guide provides a comprehensive overview of this compound's inhibitory mechanisms, focusing on its action against key enzymes such as tyrosinase, catechol-O-methyltransferase (COMT), and metallo-β-lactamases. It includes a compilation of quantitative inhibitory data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and pathways to serve as a critical resource for researchers in pharmacology and drug development.
The Fundamental Mechanism: Metal Ion Chelation
The primary mechanism underpinning this compound's broad-spectrum inhibitory activity is its function as a powerful metal chelator. The this compound scaffold features a hydroxyl group and a carbonyl group in positions that allow it to form a stable five-membered ring complex with a variety of divalent and trivalent metal cations.[1][2] This action is crucial because many enzymes, known as metalloenzymes, rely on a metal ion cofactor (e.g., Cu²⁺, Zn²⁺, Mg²⁺, Fe³⁺) within their active site for catalytic function.
By sequestering these essential metal ions, this compound effectively renders the enzyme inactive. This can occur through two main routes:
-
Direct Sequestration: this compound can directly bind to and remove the metal ion from the enzyme's active site.
-
Competitive Chelation: this compound can chelate free metal ions in the cellular environment, reducing their bioavailability for incorporation into newly synthesized enzymes.
This chelating property is the common thread that connects its inhibitory effects across different classes of enzymes.[3][4]
Inhibition of Key Metalloenzymes
Tyrosinase
Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis by catalyzing the oxidation of phenols.[5] this compound is recognized as a potent, slow-binding inhibitor of tyrosinase.
Mechanism: The inhibition mechanism involves this compound binding specifically to the "oxy" form of tyrosinase, where two copper ions (Cu²⁺) are present in the active site. This compound chelates these copper ions, forming a stable enzyme-inhibitor complex and preventing the substrate from accessing the catalytic center. This action is partially reversible by the addition of excess CuSO₄, which confirms the mechanism of copper chelation. The inhibition kinetics are described as slow-binding, indicating that an initial rapid formation of an enzyme-inhibitor complex is followed by a slower, reversible reaction.
Catechol-O-Methyltransferase (COMT)
COMT is a crucial enzyme in the metabolic pathway of catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine. It catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to a hydroxyl group of a catechol substrate. COMT inhibitors are clinically significant in the treatment of Parkinson's disease, as they prevent the peripheral degradation of levodopa, thereby increasing its bioavailability to the brain.
Mechanism: this compound acts as a potent inhibitor of COMT. Its structure allows it to bind to the active site, which contains an essential Mg²⁺ ion. By chelating this magnesium ion, this compound interferes with the proper binding and orientation of the catechol substrate and the SAM cofactor, thus blocking the methylation reaction. Its effectiveness has been shown to be greater than other well-known inhibitors in certain studies.
Metallo-β-Lactamases (MBLs)
MBLs are a class of zinc-dependent enzymes produced by bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems. The emergence of MBL-producing bacteria poses a significant threat to global health, and there are currently no clinically approved MBL inhibitors.
Mechanism: The catalytic activity of MBLs is critically dependent on one or two zinc ions (Zn²⁺) in their active site, which facilitate the hydrolysis of the amide bond in the β-lactam ring. This compound's ability to chelate zinc ions makes it an effective inhibitor of MBLs, such as Pseudomonas aeruginosa elastase (LasB). By binding to the active site zinc, this compound displaces a key water molecule involved in the hydrolysis, thereby inactivating the enzyme and restoring the efficacy of β-lactam antibiotics.
Quantitative Inhibitory Data
The inhibitory potency of this compound and its derivatives varies depending on the target enzyme and the specific assay conditions. The following table summarizes available quantitative data.
| Target Enzyme | Organism/Source | IC50 / Ki Value | Type of Inhibition |
| Tyrosinase | Agaricus bisporus (Mushroom) | Not specified, potent slow-binding | Slow-binding |
| Candida rugosa Lipase (CRL) | Candida rugosa | IC50: 375 µM (with 4-MUP substrate) | Not specified |
| Pseudomonas aeruginosa elastase (LasB) | Pseudomonas aeruginosa | Not specified, potent activity | Zinc-dependent |
| Hepatitis B Virus (HBV) Replication | Human Liver Cells (in vitro) | EC50: Sub-micromolar (for derivatives) | Not specified |
Detailed Experimental Protocols
General Protocol for COMT Inhibition Assay
This protocol is a synthesized methodology based on common practices for determining COMT inhibitory activity in vitro.
Objective: To determine the IC50 value of this compound for human soluble COMT (S-COMT).
Materials:
-
Recombinant human S-COMT
-
This compound (dissolved in DMSO)
-
Buffer: 50 mM Tris-HCl or PBS (pH 7.4)
-
Cofactors: MgCl₂ (5-50 mM), Dithiothreitol (DTT, 1-40 mM)
-
Methyl Donor: S-adenosylmethionine (SAM)
-
Substrate: A specific COMT substrate, such as 3-O-(7-azabenzotriazolyl)-N,N-diethyl-3,4-dihydroxybenzamide (3-BTD) or aesculetin.
-
Stop Solution: 0.1% formic acid in acetonitrile (ice-cold)
-
96-well microplate
-
Incubator set to 37°C
-
Liquid chromatography system (UPLC/HPLC) coupled with a mass spectrometer or a fluorescence plate reader.
Procedure:
-
Prepare Reaction Mixture: In a microplate well, combine the buffer, MgCl₂, DTT, the fluorescent substrate (e.g., 3-BTD at a final concentration near its Km value), and the recombinant S-COMT enzyme.
-
Add Inhibitor: Add varying concentrations of this compound to the wells. Include a control well with DMSO only (representing 0% inhibition).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the O-methylation reaction by adding SAM to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 6-10 minutes) during which the reaction proceeds linearly.
-
Terminate Reaction: Stop the reaction by adding the ice-cold stop solution.
-
Analysis:
-
If using a fluorescent substrate like 3-BTD, measure the product formation using a fluorescence plate reader at the appropriate excitation/emission wavelengths.
-
Alternatively, analyze the reaction mixture using UPLC-MS/MS to separate and quantify the substrate and the methylated product.
-
-
Data Calculation: Calculate the percentage of COMT activity remaining at each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
This compound's mechanism of action as an inhibitor is fundamentally rooted in its efficacy as a metal ion chelator. This property allows it to inhibit a wide array of critical metalloenzymes involved in processes ranging from neurotransmitter metabolism to antibiotic resistance. Its potent activity against enzymes like tyrosinase, COMT, and metallo-β-lactamases highlights its potential as a versatile scaffold for the development of novel therapeutic agents. Future research should focus on synthesizing this compound derivatives with enhanced specificity and reduced off-target effects, conducting detailed kinetic analyses to elucidate precise inhibition constants (Ki), and evaluating their efficacy and safety in preclinical and clinical settings. Understanding the structure-activity relationships of this compound analogues will be paramount in designing next-generation inhibitors for challenging therapeutic targets.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound-Induced Effects on the Unfolded Protein Response Pathway and Apoptosis in Multiple Myeloma Cells Are Dependent on Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biosynthesis of Antibacterial Iron-Chelating Tropolones in Aspergillus nidulans as Response to Glycopeptide-Producing Streptomycetes [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Tropolone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of tropolone. This compound, a non-benzenoid aromatic compound, and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A thorough understanding of their spectroscopic properties is crucial for structural elucidation, purity assessment, and the study of their interactions with biological targets.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to rapid tautomeric equilibrium at room temperature, the NMR spectra of this compound show averaged signals, reflecting the symmetrical nature of the molecule on the NMR timescale.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is complex, often presenting as an AA'BB'C spin system. The exact chemical shifts can be solvent-dependent.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Hα (H3/H6) | ~7.2-7.4 | m | - |
| Hβ (H4/H5) | ~6.8-7.0 | m | - |
| OH | ~8.9 | br s | - |
Note: The chemical shifts are approximate and can vary with solvent and concentration. The multiplicity is complex due to second-order effects.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound also reflects the tautomeric equilibrium, showing a simplified set of signals.
Table 2: ¹³C NMR Chemical Shift Data for this compound in CDCl₃ [1]
| Carbon | Chemical Shift (δ, ppm) |
| C1, C2 | 171.5 |
| C3, C7 | 125.4 |
| C4, C6 | 136.9 |
| C5 | 129.7 |
Note: Assignments are tentative and based on the rapid equilibrium between the two tautomeric forms. Chemical shifts are relative to the lowest field singlet.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups and the seven-membered ring system. The position of these bands can be influenced by the physical state of the sample (solid, liquid, or gas).
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3200 | O-H stretch (intramolecularly hydrogen-bonded) | Broad, Strong |
| 3120-3150 | C-H stretch (aromatic) | Medium |
| 1615 | C=O stretch (conjugated) | Strong |
| 1550 | C=C stretch (ring) | Strong |
| 1480 | C-C stretch (ring) | Medium |
| 1260 | C-O stretch / O-H bend | Strong |
| 754 | C-H out-of-plane bend | Strong |
Note: These are approximate values. The O-H stretching band is notably broad due to strong intramolecular hydrogen bonding. A doublet is often observed in the gas phase spectrum around 754 cm⁻¹ due to tunneling effects.[2][3][4]
Experimental Protocols
The following sections detail generalized experimental procedures for obtaining NMR and IR spectra of this compound. Specific parameters may need to be optimized based on the available instrumentation.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Cap the NMR tube securely.
Instrumentation and Data Acquisition (Example using a 400 MHz Spectrometer):
-
Instrument: 400 MHz NMR Spectrometer
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16-64
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: ~16 ppm
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024 or more (depending on concentration)
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1-2 s
-
Spectral Width: ~240 ppm
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum.
-
Perform peak picking to identify the chemical shifts of all signals.
IR Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die.
Instrumentation and Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer
-
Mode: Transmission
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected prior to sample analysis.
Data Processing:
-
The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Identify and label the wavenumbers of the major absorption bands.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. State-specific spectral doublets in the FTIR spectrum of gaseous this compound | Journal Article | PNNL [pnnl.gov]
- 4. State-specific spectral doublets in the FTIR spectrum of gaseous this compound (Journal Article) | OSTI.GOV [osti.gov]
Tropolone Toxicity and Cytotoxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropolone and its derivatives represent a class of naturally occurring and synthetic compounds with a unique seven-membered aromatic ring structure. Their diverse biological activities, including antimicrobial, anti-inflammatory, and particularly their potent cytotoxic effects against various cancer cell lines, have garnered significant interest within the scientific and drug development communities. This technical guide provides a comprehensive overview of the current understanding of this compound's toxicity and cytotoxicity, with a focus on the molecular mechanisms, quantitative data from key studies, and detailed experimental protocols.
Core Mechanisms of this compound-Induced Cytotoxicity
Tropolones exert their cytotoxic effects through a multi-faceted approach, targeting several key cellular processes. The primary mechanisms identified to date include the induction of apoptosis, disruption of the cell cycle, elicitation of the unfolded protein response (UPR), and interference with mitochondrial function. A significant aspect of their activity is also linked to their ability to chelate iron, a critical element for cell proliferation.
Induction of Apoptosis
This compound and its derivatives are potent inducers of apoptosis, or programmed cell death, in a variety of cancer cell lines. This process is often mediated through the activation of caspases, a family of cysteine proteases that execute the apoptotic cascade.
Several studies have demonstrated that this compound treatment leads to the cleavage and activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, including caspase-3 and caspase-7.[1] The activation of these caspases results in the cleavage of key cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Cell Cycle Arrest
Tropolones have been shown to interfere with the normal progression of the cell cycle, leading to arrest at various phases. This disruption prevents cancer cells from proliferating uncontrollably. Studies have reported that this compound derivatives can induce cell cycle arrest in the G1, S, or G2/M phases, depending on the specific compound and cell type.[2] This effect is often associated with the modulation of cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
Unfolded Protein Response (UPR)
A growing body of evidence suggests that tropolones can induce endoplasmic reticulum (ER) stress, leading to the activation of the unfolded protein response (UPR). The UPR is a cellular stress response aimed at restoring ER homeostasis. However, under prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic signaling pathway.
Novel α-substituted tropolones, such as MO-OH-Nap, have been shown to upregulate markers associated with all three branches of the UPR, contributing to their cytotoxic effects in multiple myeloma cells.[3][4] This UPR activation is often linked to the iron-chelating properties of these compounds.[3]
Mitochondrial Dysfunction
Tropolones can directly impact mitochondrial function, leading to a cascade of events that contribute to cell death. Studies in isolated rat hepatocytes have shown that β-thujaplicin and this compound can uncouple oxidative phosphorylation and reduce ATP production. This mitochondrial dysfunction leads to a significant depletion of cellular ATP, a key factor in this compound-induced cytotoxicity. Furthermore, some troponoids have been observed to increase the production of reactive oxygen species (ROS) at cytotoxic concentrations.
Iron Chelation
A crucial aspect of this compound's mechanism of action is its ability to chelate iron. Iron is an essential cofactor for many enzymes involved in cell growth and proliferation. By sequestering intracellular iron, tropolones can disrupt these vital processes. The cytotoxic effects of some tropolones, including the induction of the UPR and apoptosis, can be reversed by the addition of supplemental iron, highlighting the critical role of iron chelation in their anti-cancer activity.
Quantitative Cytotoxicity Data
The cytotoxic potency of this compound and its derivatives varies significantly depending on the specific compound, the cell line tested, and the assay conditions. The following tables summarize key quantitative data from various studies, providing a comparative overview of their activity.
| Compound | Cell Line | Assay | IC50 / CC50 (µM) | Reference |
| This compound | Mushroom Tyrosinase | Enzyme Inhibition | 0.4 | |
| This compound | HOS (Osteosarcoma) | Cytotoxicity | 0.67 | |
| This compound | SaOS-2 (Osteosarcoma) | Cytotoxicity | 5.93 | |
| MO-OH-Nap | RPMI-8226 (Multiple Myeloma) | Cytotoxicity | 1-11 | |
| MO-OH-Nap | U266 (Multiple Myeloma) | Cytotoxicity | 1-11 | |
| MO-OH-Nap | MM.1S (Multiple Myeloma) | Cytotoxicity | 1-11 | |
| α-naphthyl this compound | Molt-4 (Leukemia) | Antiproliferative | Mid to low nM | |
| β-thujaplicin | KATO-III (Stomach Cancer) | Cytotoxicity | <0.32 µg/ml | |
| β-thujaplicin | Ehrlich's ascites carcinoma | Cytotoxicity | <0.32 µg/ml | |
| γ-thujaplicin | KATO-III (Stomach Cancer) | Cytotoxicity | <0.32 µg/ml | |
| γ-thujaplicin | Ehrlich's ascites carcinoma | Cytotoxicity | <0.32 µg/ml | |
| β-dolabrin | KATO-III (Stomach Cancer) | Cytotoxicity | <0.32 µg/ml | |
| β-dolabrin | Ehrlich's ascites carcinoma | Cytotoxicity | <0.32 µg/ml |
Table 1: In Vitro Cytotoxicity of this compound and its Derivatives in Cancer Cell Lines.
| Compound | Administration Route | Species | LD50 | Reference |
| This compound | Intraperitoneal | Mouse | 212 mg/kg | |
| This compound | Intraperitoneal | Rat | 190 mg/kg | |
| This compound | Subcutaneous | Mouse | 233 mg/kg | |
| β-thujaplicin | Oral (during organogenesis) | Rat | NOAEL (maternal and fetal) = 15 mg/kg/day | |
| γ-thujaplicin | Intraperitoneal | Mouse | 277 mg/kg | |
| β-dolabrin | Intraperitoneal | Mouse | 232 mg/kg |
Table 2: In Vivo Toxicity of this compound and its Derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the cytotoxicity and mechanisms of action of this compound and its derivatives.
Cell Viability and Cytotoxicity Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the this compound derivative for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with the this compound derivative for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Caspase Activation and UPR Markers
Western blotting is used to detect specific proteins in a sample and can be used to assess the cleavage of caspases and the expression of UPR-related proteins.
Protocol:
-
Protein Extraction: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, GRP78, CHOP).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Iron Chelation Assay (Ferrozine Assay)
The ferrozine assay is a colorimetric method used to determine the iron-chelating ability of a compound.
Protocol:
-
Reaction Mixture: In a 96-well plate, mix the this compound sample with a solution of ferrous sulfate.
-
Ferrozine Addition: Add ferrozine solution to the mixture. Ferrozine forms a stable, colored complex with ferrous ions.
-
Incubation: Incubate the plate at room temperature.
-
Absorbance Measurement: Measure the absorbance of the solution at 562 nm. A decrease in absorbance indicates that the this compound has chelated the iron, preventing it from binding to ferrozine.
-
Calculation: Calculate the percentage of iron-chelating activity compared to a control without the this compound.
Visualizing this compound's Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in this compound-induced cytotoxicity.
Caption: Overview of this compound's Cytotoxic Mechanisms.
Caption: this compound-Induced Unfolded Protein Response Pathway.
Caption: Experimental Workflow for Apoptosis Assay.
Conclusion
This compound and its derivatives exhibit significant cytotoxic and anti-proliferative activities against a wide range of cancer cells. Their multifaceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, UPR activation, mitochondrial dysfunction, and iron chelation, makes them promising candidates for further investigation in cancer therapy. This technical guide provides a foundational understanding of this compound's toxicological profile and offers detailed protocols for researchers to further explore the therapeutic potential of this intriguing class of compounds. Continued research into the structure-activity relationships and in vivo efficacy of this compound derivatives is warranted to pave the way for their potential clinical application.
References
- 1. Design, synthesis and biological evaluation of 2-quinolyl-1,3-tropolone derivatives as new anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10610K [pubs.rsc.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 3.6.5. Ferrozine Iron Metal Chelation Assay [bio-protocol.org]
- 4. Evaluation of developmental toxicity of beta-thujaplicin (hinokitiol) following oral administration during organogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
tropolone tautomerism and aromaticity
An In-depth Technical Guide to Tropolone Tautomerism and Aromaticity
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (2-hydroxy-2,4,6-cycloheptatrien-1-one) and its derivatives represent a fascinating class of non-benzenoid aromatic compounds that have captivated chemists for decades. First identified in natural products in the 1940s, the unique seven-membered ring structure of this compound exhibits a remarkable interplay between rapid tautomeric proton transfer and significant aromatic character.[1] This guide provides a detailed examination of the core principles governing these phenomena, supported by quantitative data, experimental methodologies, and logical visualizations. Understanding the nuanced electronic structure of this compound is critical for its application in medicinal chemistry and materials science, where it serves as a versatile ligand and a building block for complex molecules with diverse biological activities.[2][3]
The Phenomenon of Tautomerism in this compound
This compound exists as a dynamic equilibrium between two identical keto-enol tautomers. This rapid interconversion is facilitated by an intramolecular proton transfer between the hydroxyl group and the carbonyl oxygen.[4] This process is not a simple resonance but a true chemical equilibrium, albeit with a very low energy barrier. The presence of a strong intramolecular hydrogen bond is a key feature that stabilizes the planar conformation and facilitates this proton transfer.[5]
The tautomerization is so rapid that spectroscopic methods like NMR at room temperature show a time-averaged structure with effective C₂ᵥ symmetry, where the C1-C2 bond is indistinguishable from the C1-C7 bond.
Energetics of Tautomerization
The interconversion between the two tautomeric forms proceeds through a symmetric double-minimum potential energy surface. High-level computational studies have been instrumental in quantifying the energy barrier for this proton transfer. While experimental values can vary, theoretical calculations provide a clear picture of the energy landscape.
| Parameter | Value (Computational) | Method/Basis Set | Reference |
| Tautomerization Barrier | 15.67 kcal/mol | RHF/6-31G** | |
| Ground-State Tunneling Splitting | 0.99 cm⁻¹ | FDIRS (Expt.) |
Table 1: Energetic parameters associated with this compound tautomerization.
The diagram below illustrates the tautomerization process, highlighting the proton transfer and the transition state.
References
- 1. Synthesis of Naturally Occurring Tropones and Tropolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Chemistry Highlights: Experimental Verification of the Homoaromaticity of 1,3,5-Cycloheptatriene and Evaluation of the Aromaticity of Tropone and the Tropylium Cation by Use of the Dimethyldihydropyrene Probe [compchemhighlights.org]
- 3. 2012: this compound study | News and features | University of Bristol [bristol.ac.uk]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
Tropolone and Its Derivatives: A Technical Guide to Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropolone, a non-benzenoid aromatic compound with a unique seven-membered ring structure, and its derivatives have garnered significant attention in the scientific community due to their wide array of biological activities. These compounds have demonstrated potent antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. This technical guide provides an in-depth review of the biological applications of tropolones, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. Detailed protocols for key biological assays are provided, along with a comprehensive summary of quantitative data in tabular format. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the multifaceted biological roles of this important class of compounds.
Introduction
This compound and its naturally occurring and synthetic derivatives represent a class of compounds with significant therapeutic potential. Their unique chemical structure, characterized by a hydroxyl group adjacent to a carbonyl group in a seven-membered aromatic ring, imparts them with the ability to chelate metal ions, a property central to many of their biological functions. This guide will explore the diverse biological applications of tropolones, providing researchers and drug development professionals with a comprehensive resource to support further investigation and development of this compound-based therapeutics.
Anticancer Activity
This compound and its derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their anticancer mechanisms are multifaceted and include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.
Induction of Apoptosis
A primary mechanism of the anticancer activity of tropolones is the induction of programmed cell death, or apoptosis. Studies have shown that this compound derivatives can trigger both the intrinsic and extrinsic apoptotic pathways.[1][2] This is evidenced by the activation of key executioner caspases, such as caspase-3 and caspase-7, and the cleavage of poly(ADP-ribose) polymerase (PARP).[1][3] Furthermore, some tropolones have been shown to upregulate the p53 tumor suppressor protein, a critical regulator of apoptosis.[4] The induction of apoptosis by certain this compound derivatives has been shown to be dependent on their ability to chelate iron, leading to the activation of the unfolded protein response (UPR) pathway.
Modulation of the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Some this compound derivatives have been shown to influence the MAPK/ERK pathway, although the exact mechanisms are still under investigation. It is hypothesized that by modulating this pathway, tropolones can inhibit cancer cell proliferation.
Quantitative Data: Anticancer Activity
The anticancer efficacy of various this compound derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of reported IC50 values against different cancer cell lines is presented in Table 1.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivative 3d | OVCAR-3 | 3.93 | |
| OVCAR-8 | 1.33 | ||
| HCT 116 | 2.15 | ||
| This compound Mixture B (3i-k) | OVCAR-3 | 0.63 | |
| OVCAR-8 | 1.98 | ||
| HCT 116 | 1.15 | ||
| MO-OH-Nap | RPMI-8226 | 1-11 | |
| U266 | 1-11 | ||
| 2-(6,8-dimethyl-5-nitro-4-chloroquinoline-2-yl)-5,6,7-trichloro-1,3-tropolone | A549 | 0.21 |
Table 1: IC50 values of selected this compound derivatives against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
This compound compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial and Antifungal Activity
Tropolones exhibit broad-spectrum activity against a range of bacteria and fungi. Their mechanism of action is often attributed to their ability to disrupt cell membrane integrity and inhibit essential enzymes.
Mechanism of Action
The antimicrobial activity of this compound is linked to its ability to increase the permeability of the cell membrane, leading to cell lysis. This effect is observed in both Gram-positive and Gram-negative bacteria. Additionally, tropolones can act as metal chelators, potentially inhibiting metalloenzymes that are crucial for microbial survival.
Quantitative Data: Antimicrobial and Antifungal Activity
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial and antifungal potency of a compound. Table 2 summarizes the MIC values of this compound against various microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | Pythium aphanidermatum | 6.0 | |
| Various plant-pathogenic fungi | 6.0 - 50.0 | ||
| This compound | Staphylococcus aureus | 5.4 x 10⁻⁶ M | |
| Pseudomonas aeruginosa | 8.2 x 10⁻⁴ M |
Table 2: MIC values of this compound against selected fungi and bacteria.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
This compound compound stock solution
-
Sterile diluent (e.g., saline or broth)
-
Inoculum suspension (adjusted to 0.5 McFarland standard)
-
Microplate reader or visual inspection
Procedure:
-
Prepare this compound Dilutions: Prepare a 2x stock solution of the highest desired concentration of the this compound compound in the growth medium.
-
Plate Preparation: Add 100 µL of sterile growth medium to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the 2x this compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, typically up to the 10th or 11th column. Discard the final 100 µL from the last dilution well. The 12th column serves as a growth control (no compound).
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile diluent and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well (except the sterility control well in column 12, which receives 100 µL of sterile broth).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the this compound compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
Enzyme Inhibition
The ability of tropolones to chelate metal ions makes them effective inhibitors of various metalloenzymes.
Inhibition of Metalloproteases
Tropolones have been shown to inhibit several zinc-dependent metalloproteases, such as carboxypeptidase A, thermolysin, and Pseudomonas aeruginosa elastase (LasB). The inhibitory mechanism involves the coordination of the this compound's hydroxyl and carbonyl groups to the zinc ion in the enzyme's active site, thereby blocking substrate binding and catalytic activity.
Inhibition of Tyrosinase
This compound is also a known inhibitor of tyrosinase, a copper-containing enzyme involved in melanin biosynthesis. The inhibition is described as slow-binding, suggesting a two-step mechanism involving the initial formation of an enzyme-inhibitor complex followed by a slower conformational change.
Quantitative Data: Enzyme Inhibition
The inhibitory potency of this compound against various enzymes is summarized in Table 3.
| Compound | Enzyme | IC50 | Reference |
| This compound | Carboxypeptidase A | 2.73 x 10⁻⁶ M | |
| This compound | Pseudomonas aeruginosa Elastase (LasB) | 387 µM | |
| This compound | Tyrosinase | ~400 nM |
Table 3: IC50 values of this compound for enzyme inhibition.
Experimental Protocol: Metalloprotease Inhibition Assay
A common method to assess metalloprotease inhibition is a fluorogenic substrate assay.
Materials:
-
Purified metalloprotease
-
Assay buffer
-
Fluorogenic substrate specific for the protease
-
This compound compound stock solution
-
96-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and this compound compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the this compound compound at various concentrations, and the enzyme solution. Include a control well with the enzyme but no inhibitor.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence versus time plots. Calculate the percentage of inhibition for each this compound concentration relative to the control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
Anti-inflammatory and Antiviral Activities
This compound and its derivatives have also shown promise as anti-inflammatory and antiviral agents.
Anti-inflammatory Activity
The anti-inflammatory effects of tropolones are being investigated. Some studies suggest they can inhibit the production of pro-inflammatory mediators. For example, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common in vitro model for inflammation, the anti-inflammatory potential of compounds can be assessed by measuring the inhibition of nitric oxide (NO) production and the expression of pro-inflammatory cytokines like TNF-α and IL-6.
Antiviral Activity
The antiviral activity of tropolones has been reported against several viruses, including herpes simplex virus (HSV) and hepatitis B virus (HBV). The proposed mechanism for their anti-HSV activity involves the inhibition of viral DNA replication. For HBV, some highly oxygenated tropolones are being explored as potential inhibitors of the viral ribonuclease H (RNaseH) activity.
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound.
Materials:
-
Host cell line susceptible to the virus
-
Virus stock of known titer
-
Cell culture medium
-
Agarose or other gelling agent
-
This compound compound stock solution
-
24-well or 6-well plates
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and grow them to form a confluent monolayer.
-
Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Pre-incubate the virus dilutions with various concentrations of the this compound compound for a specific period (e.g., 1 hour) at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-tropolone mixtures. Allow the virus to adsorb for 1-2 hours.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayers with a medium containing a gelling agent (e.g., 0.4% agarose) and the corresponding concentration of the this compound compound.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator until viral plaques (zones of cell death) are visible (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells and stain them with a suitable dye (e.g., crystal violet). The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no compound). Determine the EC50 (50% effective concentration) value.
Synthesis and Purification of this compound Derivatives
The development of this compound-based therapeutics relies on efficient synthetic and purification methods.
Synthesis
Various synthetic routes to this compound and its derivatives have been established. A common approach involves the ring expansion of six-membered aromatic precursors. Other methods include the [2+2] cycloaddition of a ketene with cyclopentadiene, followed by ring opening. The synthesis of substituted tropolones often starts from naturally occurring tropolones like hinokitiol or involves multi-step reactions to introduce desired functional groups.
Purification
Purification of tropolones is typically achieved through standard chromatographic techniques such as column chromatography and preparative high-performance liquid chromatography (HPLC). Recrystallization is also a common method to obtain highly pure this compound compounds. The purity and identity of the synthesized compounds are confirmed using analytical techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Conclusion
This compound and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents is well-documented, with ongoing research continuing to uncover new therapeutic applications. The ability of tropolones to interact with key biological targets, often through metal chelation, provides a strong foundation for the rational design of novel drugs. This technical guide has provided a comprehensive overview of the biological applications of tropolones, including detailed experimental protocols and quantitative data, to serve as a valuable resource for the scientific community and to stimulate further research and development in this promising field.
References
- 1. Agar dilution - Wikipedia [en.wikipedia.org]
- 2. Novel tropolones induce the unfolded protein response pathway and apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Tropolone Application in Cell Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of tropolone and its derivatives in cell culture media. This compound, a seven-membered aromatic ring compound, and its analogues have garnered significant interest in biomedical research due to their diverse biological activities, including anti-cancer, anti-inflammatory, and iron-chelating properties. This document outlines detailed protocols for the preparation, application, and assessment of this compound's effects on cultured cells, along with a summary of its known mechanisms of action.
Introduction to this compound in Cell Culture
This compound and its derivatives are versatile small molecules with a range of applications in cell biology research. Their ability to chelate metal ions, particularly iron, is a key aspect of their biological activity. This property can lead to the induction of cellular responses such as apoptosis and the unfolded protein response (UPR). Furthermore, tropolones have been shown to modulate various signaling pathways, making them valuable tools for studying cellular processes and for potential therapeutic development.
Data Summary: Cytotoxicity of this compound and its Derivatives
The cytotoxic effects of this compound and its derivatives have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions. The following table summarizes reported IC50 values.
| Compound/Derivative | Cell Line | Cell Type | IC50 Value | Reference |
| This compound | RAW 264.7 | Murine Macrophage | 12 µM | [1] |
| 2-(6,8-dimethyl-5-nitro-4-chloroquinolin-2-yl)-5,6,7-trichloro-1,3-tropolone | SW620 | Human Colon Adenocarcinoma | 0.27 mmol/L | [2] |
| MO-OH-Nap | RPMI-8226 | Human Multiple Myeloma | 2.5 µM | |
| MO-OH-Nap | U266 | Human Multiple Myeloma | 10 µM | |
| 5-Aminothis compound | HL-60 | Human Promyelocytic Leukemia | Not specified, but induced apoptosis | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of a sterile, concentrated stock solution is critical for accurate and reproducible experimental results.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Ethanol, sterile-filtered
-
Sterile, light-protected microcentrifuge tubes or vials
-
Sterile pipette tips
-
Vortex mixer
-
0.22 µm syringe filter (optional, if starting with non-sterile components)
Protocol:
-
Solvent Selection: this compound is soluble in organic solvents such as DMSO and ethanol.[1] DMSO is a common choice for preparing high-concentration stock solutions.
-
Calculation: Determine the required mass of this compound to prepare a stock solution of desired concentration (e.g., 10 mM or 20 mM). The molecular weight of this compound is 122.12 g/mol .
-
Dissolution:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the calculated amount of this compound powder.
-
Add the appropriate volume of sterile DMSO or ethanol to the this compound powder.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming or sonication may aid dissolution.[4]
-
-
Sterilization (if necessary): If the initial components were not sterile, filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage (up to several months). A solution in DMSO can be stable for at least a year at -80°C. For aqueous solutions, it is not recommended to store for more than one day.
-
General Protocol for this compound Application in Cell Culture
This protocol provides a general workflow for treating cultured cells with this compound.
Workflow Diagram:
Caption: A general workflow for the application of this compound to cultured cells.
Protocol:
-
Cell Seeding: Seed cells at a desired density in appropriate cell culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis). Allow cells to adhere and enter the exponential growth phase (typically 24 hours).
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentrations in fresh, pre-warmed complete cell culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) in your experimental setup.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the prepared this compound-containing medium (and vehicle control medium) to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, proceed with the desired cellular assays.
Protocol for MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
MTT Addition: At the end of the this compound treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol for Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (typically provided in apoptosis assay kits)
-
Flow cytometer
Protocol:
-
Cell Harvesting:
-
For adherent cells, collect the culture supernatant (containing floating apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization. Combine the detached cells with the supernatant.
-
For suspension cells, collect the cells directly.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add additional 1X Binding Buffer to each sample.
-
Analyze the samples on a flow cytometer within one hour.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Signaling Pathways Affected by this compound
This compound and its derivatives have been shown to influence several key cellular signaling pathways.
Caption: A diagram illustrating the major signaling pathways affected by this compound.
Key Signaling Interactions:
-
Iron Chelation and Unfolded Protein Response (UPR): this compound's ability to chelate iron can disrupt cellular iron homeostasis, leading to endoplasmic reticulum (ER) stress and activation of the UPR, which can subsequently trigger apoptosis.
-
PI3K/Akt/mTOR Pathway: Some this compound derivatives, such as Hinokitiol, have been shown to inhibit the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to autophagy.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also a target of tropolones, which can influence processes like apoptosis and inflammation.
-
DNA Damage Response: Certain α-substituted tropolones can upregulate DNA damage repair pathways, ultimately leading to caspase-dependent apoptosis in malignant cells.
These application notes and protocols provide a foundational guide for researchers working with this compound and its derivatives. It is recommended to optimize protocols for specific cell lines and experimental conditions.
References
Tropolone as a Non-Bleaching Mounting Medium for Microscopy: An Evaluation of Current Literature
Initial Assessment: Based on a comprehensive review of current scientific literature, tropolone is not a commonly documented or commercially available non-bleaching mounting medium for microscopy. While certain derivatives, such as lactam-fused tropolones, have been explored as fluorophores themselves, their application as an anti-fade agent in mounting media to prevent the photobleaching of other fluorophores is not established.
This document, therefore, provides a detailed overview of widely used and effective non-bleaching mounting media and their constituent anti-fading agents. The protocols, data, and visualizations presented are based on established reagents and methodologies in the field of fluorescence microscopy.
Application Notes: Principles of Photobleaching and Anti-Fade Reagents
Introduction to Photobleaching:
Photobleaching, or the irreversible destruction of a fluorophore's ability to fluoresce, is a significant challenge in fluorescence microscopy.[1] It is primarily caused by the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the fluorescent molecule.[2] This process is dependent on the intensity and duration of the excitation light.[1] The mechanism often involves the transition of the fluorophore from its excited singlet state to a longer-lived, more reactive triplet state.[2]
Mechanism of Anti-Fade Agents:
Anti-fading agents are chemical compounds added to mounting media to reduce photobleaching. Their primary mechanism of action is the scavenging of reactive oxygen species, thereby protecting the fluorophore from oxidative damage. Some agents may also act by quenching the excited triplet state of the fluorophore, returning it to the ground state before it can react with oxygen. The choice of an anti-fading agent can depend on the specific fluorophore being used and the experimental conditions.
Commonly Used Anti-Fading Agents:
Several chemical compounds are widely used as anti-fading agents in both home-made and commercial mounting media. These include:
-
p-Phenylenediamine (PPD): A highly effective anti-fade agent, though it can be toxic and may cause a reduction in the initial fluorescence intensity of some dyes.
-
n-Propyl Gallate (NPG): A less toxic alternative to PPD that is effective in retarding fading.
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): Another commonly used anti-fade reagent, though it may be less effective than PPD.
-
Trolox: A water-soluble derivative of Vitamin E, it is a potent antioxidant and is often used in live-cell imaging to reduce phototoxicity and photobleaching.
-
Ascorbic Acid (Vitamin C): A natural antioxidant that can be used as an anti-fading agent.
Commercial mounting media such as Vectashield, ProLong, and SlowFade are popular choices that contain proprietary formulations of these or similar anti-fading agents.
Data Presentation: Comparison of Common Anti-Fading Agents
| Anti-Fading Agent | Common Concentration | Advantages | Disadvantages |
| p-Phenylenediamine (PPD) | 0.1% - 1% | Highly effective at reducing fading. | Can reduce initial fluorescence intensity (quenching). Toxic. Can cause background fluorescence. |
| n-Propyl Gallate (NPG) | 0.5% - 2% | Effective anti-fade agent. Less toxic than PPD. | Can be difficult to dissolve. May require heating. |
| DABCO | 2.5% | Less toxic than PPD. | Less effective than PPD. Can cause high background. |
| Trolox | 1-2 mM | Cell-permeable and water-soluble. Effective for live-cell imaging. | May not be as effective as PPD for fixed samples. |
| Ascorbic Acid | 1-2 mM | Natural antioxidant. Readily available. | May not be as potent as other agents. |
Experimental Protocols
Protocol 1: Preparation of a Glycerol-Based Anti-Fade Mounting Medium
This protocol describes the preparation of a common "home-made" anti-fade mounting medium.
Materials:
-
Glycerol
-
Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Anti-fading agent of choice (e.g., n-Propyl Gallate)
-
Magnetic stirrer and stir bar
-
50 mL conical tube
-
pH meter
Procedure:
-
Prepare a 10X stock solution of your desired buffer (e.g., 1 M Tris-HCl, pH 8.5-9.0).
-
In a 50 mL conical tube, combine 9 mL of glycerol with 1 mL of the 10X buffer stock.
-
Add the anti-fading agent to the desired final concentration (e.g., for 0.5% NPG, add 50 mg).
-
Place a magnetic stir bar in the tube and place it on a magnetic stirrer.
-
Gently heat the solution (e.g., in a 37°C water bath) while stirring to dissolve the anti-fading agent. This may take several hours for NPG.
-
Once dissolved, allow the solution to cool to room temperature.
-
Verify the pH of the final solution and adjust if necessary to pH 8.5-9.0.
-
Store the mounting medium in a light-protected container at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: Evaluation of Anti-Fade Mounting Medium Performance
This protocol outlines a method to quantify the effectiveness of an anti-fade mounting medium.
Materials:
-
Fluorescently labeled specimen (e.g., cultured cells with fluorescently labeled antibodies)
-
Microscope slides and coverslips
-
Mounting media to be tested (e.g., home-made anti-fade medium vs. buffered glycerol alone)
-
Fluorescence microscope with a digital camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare multiple slides of your fluorescently labeled specimen.
-
Mounting: Mount one set of slides using the anti-fade mounting medium and another set using only buffered glycerol as a control. Seal the coverslips with nail polish.
-
Image Acquisition:
-
Place a slide on the microscope stage and bring the specimen into focus.
-
Select a region of interest (ROI) with clear fluorescent signal.
-
Using a consistent excitation light intensity and exposure time, acquire an initial image (Time 0).
-
Continuously expose the same ROI to the excitation light.
-
Acquire images at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).
-
Repeat this process for multiple ROIs and for each mounting medium.
-
-
Data Analysis:
-
Open the image series in your image analysis software.
-
For each time point, measure the mean fluorescence intensity within the ROI.
-
Normalize the intensity values to the initial intensity at Time 0.
-
Plot the normalized fluorescence intensity as a function of time for each mounting medium.
-
Compare the rate of fluorescence decay between the anti-fade medium and the control. A slower decay rate indicates better anti-fade performance.
-
Visualizations
References
Application Notes and Protocols: Tropolone as a Precursor for Synthesizing Azulenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azulenes, with their unique bicyclic aromatic structure composed of a fused five- and seven-membered ring system, exhibit distinctive electronic and optical properties that have garnered significant interest in medicinal chemistry and materials science. Tropolone and its derivatives have emerged as versatile and efficient precursors for the synthesis of a wide array of functionalized azulenes. This document provides detailed application notes and experimental protocols for the synthesis of azulenes from this compound-derived precursors, focusing on two primary synthetic strategies: the Nozoe synthesis and the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones.
Synthetic Strategies
Two predominant and highly effective methods for the synthesis of azulenes from tropolones are the Nozoe synthesis and [8+2] cycloaddition reactions.
-
Nozoe Synthesis: This classical method involves the reaction of a tropone derivative, often bearing a good leaving group at the 2-position (e.g., halogen, methoxy, or tosyloxy), with an active methylene compound in the presence of a base.[1][2] This approach is particularly effective for preparing 2-amino- and 2-hydroxyazulene derivatives with various substituents.[1][2]
-
[8+2] Cycloaddition: This powerful strategy utilizes 2H-cyclohepta[b]furan-2-ones, which are themselves synthesized from tropolones. These intermediates undergo an [8+2] cycloaddition reaction with electron-rich alkenes, such as enamines or enol ethers, to construct the azulene skeleton.[2] The Yasunami-Takase method, which employs enamines, is a widely used and efficient variation of this approach.
Experimental Protocols
Protocol 1: Nozoe Synthesis of Diethyl 2-Aminoazulene-1,3-dicarboxylate
This protocol details the synthesis of diethyl 2-aminoazulene-1,3-dicarboxylate from a 2-chlorotropone derivative, a common starting material derived from this compound.
Reaction Scheme:
Caption: Workflow for the Nozoe Synthesis.
Materials:
-
Diethyl 2-chloroazulene-1,3-dicarboxylate (or other suitable 2-halotropone derivative)
-
Ethyl cyanoacetate
-
Sodium ethoxide (NaOEt) or another suitable base
-
Anhydrous ethanol
-
Argon or Nitrogen gas for inert atmosphere
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-chlorotropone derivative and ethyl cyanoacetate in anhydrous ethanol under an inert atmosphere.
-
Addition of Base: Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture at room temperature.
-
Reaction: Stir the mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate mixture as the eluent to yield the final product as a colored solid.
Quantitative Data for Representative Nozoe Syntheses:
| Starting Material | Active Methylene Compound | Product | Yield (%) | Melting Point (°C) | References |
| 2-Chlorotropone | Diethyl malonate | 3-Ethoxycarbonyl-2H-cyclohepta[b]furan-2-one | - | - | |
| 2-Chlorotropone | Ethyl acetoacetate | 3-Acetyl-2H-cyclohepta[b]furan-2-one | - | - | |
| Diethyl 2-chloroazulene-1,3-dicarboxylate | Aniline | Diethyl 2-(phenylamino)azulene-1,3-dicarboxylate | 59 | - |
Protocol 2: [8+2] Cycloaddition Synthesis of a Bicyclo[5.3.0]azulene Derivative
This protocol outlines the synthesis of an azulene derivative via the intermolecular [8+2] cycloaddition of a 2H-cyclohepta[b]furan-2-one with a vinyl ether generated in situ.
Reaction Scheme:
Caption: Workflow for [8+2] Cycloaddition.
Materials:
-
2H-3-Methoxycarbonylcyclohepta[b]furan-2-one
-
2,2-Dimethoxypropane
-
High-pressure reaction vessel
-
Silica gel for flash column chromatography
-
Chloroform and Hexane for chromatography
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, combine 2H-3-methoxycarbonylcyclohepta[b]furan-2-one and 2,2-dimethoxypropane.
-
Thermolysis: Heat the sealed vessel to 200 °C for 24 hours. The high temperature facilitates the in situ generation of vinyl ether from the acetal, which then undergoes cycloaddition.
-
Purification: After cooling, directly load the brownish-red solution onto a silica gel flash column. Elute with a 1:1 chloroform:hexane mixture to afford the pure azulene product.
Quantitative Data for a Representative [8+2] Cycloaddition Synthesis:
| Product | Yield (%) | 1H NMR (400 MHz, CDCl3), δ (ppm) | MS (MALDI-TOF) | UV (MeCN) λmax (nm) | Reference |
| Methyl 2-methylazulene-1-carboxylate | 100 | 2.83 (s, 3H), 3.98 (s, 3H), 7.13 (s, 1H), 7.39 (t, J=11.1 Hz, 1H), 7.50 (t, J=11.1 Hz, 1H), 7.69 (t, J=11.1 Hz, 1H), 8.28 (d, J=10.6 Hz, 1H), 9.48 (d, J=10.6 Hz, 1H) | m/z 201 (M+H)+ | 524 |
Reaction Mechanisms
Nozoe Synthesis Mechanism
The Nozoe synthesis proceeds through a series of nucleophilic substitution and cyclization steps. The reaction of 2-methoxytropone with malononitrile is a well-studied example.
Caption: Mechanism of the Nozoe Synthesis.
The reaction initiates with the nucleophilic attack of the malononitrile anion on the 2-position of the tropone ring, forming a Meisenheimer-type complex. This is followed by the elimination of the leaving group and a subsequent intramolecular cyclization to form a 2-imino-2H-cyclohepta[b]furan-3-carbonitrile intermediate. A second molecule of the active methylene compound then adds to this intermediate, leading to another cyclization and subsequent aromatization to yield the final azulene product.
[8+2] Cycloaddition Mechanism
The [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with enamines or enol ethers is a concerted pericyclic reaction.
Caption: Mechanism of the [8+2] Cycloaddition.
The reaction proceeds through an initial [8+2] cycloaddition to form a strained intermediate. This intermediate then undergoes decarboxylation to relieve ring strain, followed by the elimination of an amine or alcohol to afford the aromatic azulene derivative.
Applications in Research and Drug Development
The synthetic methodologies described herein provide access to a diverse range of azulene derivatives. These compounds are valuable scaffolds in drug discovery due to their anti-inflammatory, anti-ulcer, and potential anti-cancer activities. Furthermore, the unique photophysical properties of azulenes make them promising candidates for applications in organic electronics, sensors, and imaging agents. The ability to introduce various functional groups onto the azulene core using this compound-based precursors allows for the fine-tuning of their biological and material properties.
Conclusion
This compound and its derivatives are invaluable precursors for the efficient and versatile synthesis of azulenes. The Nozoe synthesis and [8+2] cycloaddition reactions offer robust and reliable pathways to a wide variety of functionalized azulene compounds. The detailed protocols and data presented in these application notes are intended to serve as a practical guide for researchers in academia and industry, facilitating the exploration of this fascinating class of molecules for novel applications in medicine and materials science.
References
Application Notes and Protocols for Investigating Tropolone-Induced Cellular Senescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence is a fundamental biological process characterized by an irreversible cell cycle arrest, which plays a dual role in both tumor suppression and aging-related pathologies. Senescent cells exhibit distinct morphological and molecular features, including increased activity of senescence-associated β-galactosidase (SA-β-gal), and upregulation of cell cycle inhibitors like p53, p21WAF1/CIP1, and p16INK4a. Tropolone, a natural compound with a unique seven-membered aromatic ring structure, is known for its iron-chelating and other biological activities. These properties suggest that this compound may act as a cellular stressor capable of inducing senescence.
This document provides a comprehensive set of protocols to investigate the potential of this compound to induce cellular senescence in a human fibroblast cell line. The described methodologies will guide researchers in determining the effective concentration and duration of this compound treatment, and in characterizing the resulting senescent phenotype through the analysis of key biomarkers and signaling pathways.
Data Presentation: Expected Outcomes of this compound Treatment
The following tables present hypothetical quantitative data to illustrate the expected outcomes for a compound that successfully induces cellular senescence. These tables are intended as a template for presenting experimental results.
Table 1: Quantification of Senescence-Associated β-Galactosidase (SA-β-gal) Staining
| Treatment Group | This compound Concentration (µM) | Percentage of SA-β-gal Positive Cells (%) |
| Vehicle Control | 0 | 5.2 ± 1.1 |
| This compound | 10 | 25.8 ± 3.5 |
| This compound | 25 | 68.3 ± 5.2 |
| This compound | 50 | 85.1 ± 4.8 |
| Positive Control (Etoposide) | 20 | 90.5 ± 3.9 |
Table 2: Cell Cycle Analysis by Flow Cytometry
| Treatment Group | This compound Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 55.4 ± 2.3 | 30.1 ± 1.8 | 14.5 ± 1.1 |
| This compound | 10 | 65.2 ± 2.9 | 20.5 ± 1.5 | 14.3 ± 1.3 |
| This compound | 25 | 78.9 ± 3.1 | 10.3 ± 1.0 | 10.8 ± 0.9 |
| This compound | 50 | 88.1 ± 2.5 | 5.7 ± 0.8 | 6.2 ± 0.7 |
Table 3: Western Blot Analysis of Senescence-Associated Proteins
| Treatment Group | This compound Concentration (µM) | p53 (Fold Change) | p21 (Fold Change) | p16 (Fold Change) |
| Vehicle Control | 0 | 1.0 | 1.0 | 1.0 |
| This compound | 10 | 1.8 ± 0.2 | 3.5 ± 0.4 | 1.2 ± 0.1 |
| This compound | 25 | 2.5 ± 0.3 | 8.2 ± 0.7 | 2.1 ± 0.3 |
| This compound | 50 | 2.8 ± 0.4 | 10.5 ± 0.9 | 2.5 ± 0.4 |
Experimental Workflow
The overall experimental workflow for investigating this compound-induced senescence is depicted below.
Caption: Experimental workflow for assessing this compound-induced senescence.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the culture of human diploid fibroblasts (HDFs) and the subsequent treatment with this compound to induce senescence.
Materials:
-
Human Diploid Fibroblasts (e.g., IMR-90 or WI-38)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Cell culture flasks and plates
Procedure:
-
Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
For senescence induction experiments, seed the cells at a density that allows for several days of treatment without reaching confluency.
-
Prepare a range of this compound concentrations (e.g., 1, 5, 10, 25, 50 µM) by diluting the stock solution in fresh culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Replace the existing medium with the this compound-containing medium or vehicle control medium.
-
Incubate the cells for the desired duration (e.g., 24, 48, 72 hours). A time-course experiment is recommended to determine the optimal treatment time.
-
After the treatment period, proceed with the desired downstream analyses (SA-β-gal staining, cell cycle analysis, or Western blotting).
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol details the staining of cells for SA-β-gal activity, a hallmark of cellular senescence.[1][2]
Materials:
-
Senescence β-Galactosidase Staining Kit (or individual reagents)
-
Fixative Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining Solution (containing 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)
-
PBS
-
Microscope
Procedure:
-
After this compound treatment, wash the cells twice with PBS.
-
Fix the cells with the Fixative Solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the SA-β-gal Staining Solution to each well, ensuring the cells are completely covered.
-
Incubate the cells at 37°C in a dry incubator (no CO2) overnight.[1] Protect the plates from light.
-
The following day, check for the development of a blue color in the cytoplasm of senescent cells under a microscope.
-
To quantify, count the number of blue-stained cells and the total number of cells in several random fields of view. Calculate the percentage of SA-β-gal positive cells.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol describes the preparation of cells for cell cycle analysis using propidium iodide (PI) staining and flow cytometry to assess cell cycle arrest.
Materials:
-
PBS
-
Trypsin-EDTA
-
Cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Following this compound treatment, harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the fixed cells at 4°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI Staining Solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[3]
Protocol 4: Western Blot Analysis of Senescence Markers
This protocol outlines the detection of key senescence-associated proteins (p53, p21, and p16) by Western blotting.[4]
Materials:
-
RIPA Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-p16, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After this compound treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Signaling Pathways in Cellular Senescence
This compound, as a potential cellular stressor, is hypothesized to induce senescence by activating canonical signaling pathways that lead to cell cycle arrest. The diagram below illustrates these key pathways.
Caption: Key signaling pathways leading to cellular senescence.
References
- 1. Cellular senescence involves an intracrine prostaglandin E2 pathway in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colorimetric Detection of Senescence-Associated β Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cooperation between p21 and Akt is required for p53-dependent cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of p21 in cellular senescence and aging-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Tropolone in Plant Physiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropolone and its derivatives represent a class of non-benzenoid aromatic compounds with a unique seven-membered ring structure.[1] Found naturally in various plants and microorganisms, these compounds exhibit a wide range of biological activities, including potent effects on plant physiology.[2][3] Their ability to chelate metal ions, particularly iron, is a key aspect of their mechanism of action, leading to the induction of oxidative stress and interference with essential metabolic processes.[4][5]
These characteristics make this compound a valuable tool for studying various aspects of plant physiology, including metal homeostasis, oxidative stress signaling, and hormone interactions. This document provides detailed application notes and experimental protocols for utilizing this compound in plant physiology research, with a focus on its effects on growth, development, and stress responses.
Applications in Plant Physiology
This compound can be employed in a variety of plant physiology studies, including:
-
Inhibition of Root Growth and Seed Germination: this compound is a potent inhibitor of root elongation and seed germination, making it a useful chemical tool to study the molecular mechanisms underlying these fundamental developmental processes.
-
Induction of Oxidative Stress: By chelating metal ions like iron, this compound disrupts cellular redox balance and induces the production of reactive oxygen species (ROS), providing a model for studying oxidative stress signaling and tolerance mechanisms in plants.
-
Investigation of Metal Homeostasis: The metal-chelating properties of this compound can be exploited to investigate the uptake, transport, and physiological roles of essential metal ions such as iron and copper.
-
Elucidation of Hormone Signaling Pathways: this compound-induced stress responses often involve interactions with plant hormone signaling pathways, particularly those of auxin and ethylene, offering a means to dissect the crosstalk between these signaling networks.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound and its derivatives on various plant and fungal parameters.
| Compound | Organism | Parameter | Effect | Concentration/Value | Reference |
| This compound | Pythium aphanidermatum | Fungal Growth | Minimum Inhibitory Concentration (MIC) | 6.0 µg/ml | |
| This compound | Various plant-pathogenic fungi | Fungal Growth | Minimum Inhibitory Concentration (MIC) | 6.0-50.0 µg/ml | |
| This compound Stipitaldehyde | Phytophthora capsici | Fungal Growth | Half Maximal Effective Concentration (EC50) | 0.83 μg/mL | |
| This compound | Rice (Oryza sativa) | Seedling Growth | Potent root growth and seed germination inhibitor | 10 ppm |
Note: Further research is required to establish specific IC50 values for this compound's effect on the root growth of model plants like Arabidopsis thaliana.
Experimental Protocols
Protocol for Arabidopsis thaliana Root Elongation Assay
This protocol details the steps to quantify the inhibitory effect of this compound on the primary root growth of Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) medium including vitamins, 1% (w/v) sucrose, and 0.8% (w/v) agar, pH 5.7
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile petri dishes (9 cm)
-
Sterilization supplies (e.g., 70% ethanol, bleach solution)
-
Growth chamber with controlled light and temperature
-
Scanner or camera for imaging
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a 20% bleach solution containing 0.05% Triton X-100. Rinse the seeds 4-5 times with sterile distilled water.
-
Plating: Resuspend the sterilized seeds in sterile 0.1% (w/v) agarose and sow them on MS agar plates.
-
Stratification: To synchronize germination, store the plates at 4°C in the dark for 2-3 days.
-
Germination: Transfer the plates to a growth chamber set to a 16-hour light/8-hour dark photoperiod at 22°C.
-
This compound Treatment: After 4-5 days of growth, transfer seedlings of uniform size to fresh MS agar plates supplemented with a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Ensure the solvent concentration is consistent across all plates, including the control.
-
Growth and Imaging: Place the plates vertically in the growth chamber to allow for straight root growth. After 5-7 days of treatment, scan or photograph the plates.
-
Root Length Measurement: Use ImageJ or similar software to measure the length of the primary root from the root-shoot junction to the root tip.
-
Data Analysis: Calculate the average root length and standard deviation for each treatment. Determine the IC50 value (the concentration of this compound that inhibits root growth by 50%) by plotting the percentage of root growth inhibition against the logarithm of the this compound concentration.
Protocol for Seed Germination Inhibition Assay
This protocol outlines the procedure to assess the effect of this compound on seed germination.
Materials:
-
Plant seeds (e.g., Arabidopsis thaliana, lettuce)
-
Sterile petri dishes with filter paper
-
This compound solutions of varying concentrations
-
Sterile distilled water (control)
-
Growth chamber or incubator
Procedure:
-
Preparation: Place two layers of sterile filter paper in each petri dish.
-
Treatment Application: Moisten the filter paper with a known volume of the respective this compound solution or sterile water for the control group.
-
Seed Sowing: Place a predetermined number of seeds (e.g., 50-100) evenly on the moistened filter paper in each dish.
-
Incubation: Seal the petri dishes with parafilm and place them in a growth chamber with appropriate light and temperature conditions for the chosen plant species.
-
Germination Scoring: Record the number of germinated seeds (radicle emergence) at regular intervals (e.g., every 12 or 24 hours) for a defined period (e.g., 7 days).
-
Data Analysis: Calculate the germination percentage for each treatment at each time point. The germination percentage is calculated as: (Number of germinated seeds / Total number of seeds) x 100. Compare the final germination percentages between treatments to determine the inhibitory effect of this compound.
Protocol for Quantifying Reactive Oxygen Species (ROS) in Plant Roots
This protocol describes a method to measure hydrogen peroxide (H₂O₂), a major ROS, in plant roots treated with this compound.
Materials:
-
Plant roots (treated with this compound as described in Protocol 3.1)
-
Trichloroacetic acid (TCA)
-
Potassium iodide (KI)
-
Phosphate buffer (pH 7.0)
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Sample Preparation: Harvest roots from control and this compound-treated plants and immediately freeze them in liquid nitrogen.
-
Homogenization: Grind the frozen root tissue to a fine powder in a pre-chilled mortar and pestle. Homogenize the powder in 0.1% (w/v) TCA on ice.
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Reaction Mixture: In a microcentrifuge tube, mix 0.5 mL of the supernatant with 0.5 mL of 10 mM potassium phosphate buffer (pH 7.0) and 1 mL of 1 M KI.
-
Incubation: Incubate the reaction mixture in the dark for 1 hour.
-
Spectrophotometry: Measure the absorbance of the mixture at 390 nm.
-
Quantification: Calculate the H₂O₂ concentration using a standard curve prepared with known concentrations of H₂O₂. Express the results as µmol H₂O₂ per gram of fresh weight.
Protocol for Measuring Metal Ion Concentration in Plant Tissues
This protocol provides a method for determining the concentration of metal ions (e.g., Fe, Cu) in plant tissues using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Materials:
-
Plant tissues (roots and shoots from control and this compound-treated plants)
-
Nitric acid (trace metal grade)
-
Hydrogen peroxide (30%, trace metal grade)
-
Deionized water
-
Digestion vessels
-
ICP-MS instrument
Procedure:
-
Sample Collection and Preparation: Harvest roots and shoots separately. Wash the roots thoroughly with deionized water to remove any external contaminants. Dry the plant tissues in an oven at 60-70°C until a constant weight is achieved.
-
Digestion: Accurately weigh a small amount of the dried and ground plant material (e.g., 0.1 g) into a digestion vessel. Add a mixture of concentrated nitric acid and hydrogen peroxide (e.g., 5:1 v/v).
-
Microwave Digestion: Place the vessels in a microwave digestion system and follow a program with controlled temperature and pressure ramps to ensure complete digestion of the organic matter.
-
Dilution: After cooling, dilute the digested samples to a final volume with deionized water.
-
ICP-MS Analysis: Analyze the diluted samples using an ICP-MS instrument calibrated with certified standard solutions for the elements of interest (e.g., Fe and Cu).
-
Data Analysis: The instrument software will provide the concentration of each metal in the sample solution. Calculate the metal concentration in the original plant tissue (in mg/kg or µg/g dry weight) by accounting for the initial sample weight and the dilution factor.
Signaling Pathways and Visualizations
This compound's primary mechanism of action in plants is believed to be the chelation of metal ions, leading to a cascade of downstream events including oxidative stress and hormonal imbalances.
This compound-Induced Stress Signaling Pathway
The following diagram illustrates the proposed signaling pathway initiated by this compound in plant cells. This compound's entry into the cell and subsequent chelation of intracellular iron disrupts the activity of iron-dependent enzymes and triggers the Fenton reaction, leading to the production of ROS. This oxidative stress can then activate MAP kinase (MAPK) cascades and influence auxin and ethylene signaling, ultimately resulting in the inhibition of root growth.
Experimental Workflow for this compound Treatment and Analysis
The following diagram outlines the general workflow for studying the effects of this compound on Arabidopsis thaliana.
Logical Relationship of this compound's Effects
This diagram illustrates the logical flow from this compound's chemical properties to its ultimate physiological effects on plants.
Conclusion
This compound serves as a multifaceted tool for plant physiology research. Its well-defined chemical properties and potent biological activities allow for the controlled study of fundamental processes such as metal homeostasis, oxidative stress, and hormone signaling. The protocols and data presented in this document provide a foundation for researchers to effectively utilize this compound in their experimental designs to gain deeper insights into the intricate workings of plant life. Further research to elucidate the specific molecular targets and signaling components involved in this compound-mediated responses will continue to enhance its value as a chemical probe in plant science.
References
Unveiling the Dance of Molecules: A Guide to Studying Tropolone-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Tropolone and its derivatives represent a class of natural products and synthetic compounds with a diverse range of biological activities, including antimicrobial, antiviral, and anticancer properties. A key to understanding and harnessing their therapeutic potential lies in elucidating the molecular details of their interactions with protein targets. This document provides detailed application notes and protocols for various biophysical and computational methods to characterize this compound-protein binding interactions, aiding in drug discovery and development efforts.
Quantitative Analysis of this compound-Protein Binding
A critical aspect of characterizing any potential therapeutic agent is the quantitative assessment of its binding affinity and functional activity. The following tables summarize key quantitative data for various this compound derivatives, providing a comparative overview of their potency and binding characteristics.
Table 1: Inhibitory Activity of this compound Derivatives against Pseudomonas aeruginosa Elastase (LasB)
| Compound | IC50 (µM)[1] |
| This compound | 387 ± 1 |
| Substituted this compound 7a | Potent inhibitor (specific value not provided in abstract) [1] |
Table 2: In Vitro Activity and Plasma Protein Binding of this compound Analogs against Hepatitis B Virus (HBV)
| Compound | EC50 (µM)¹[2] | CC50 (µM)²[2] | Percent Bound to Plasma Proteins (%)[2] |
| 107 | < 5 | > 10 | 54-70 |
| 108 | < 5 | > 10 | 54-70 |
| 1146 | < 5 | > 10 | 54-70 |
| 1147 | < 5 | > 10 | 54-70 |
| Warfarin (Control) | - | - | 68 |
¹Effective Concentration 50: The concentration of a drug that gives half-maximal response. ²Cytotoxic Concentration 50: The concentration of a drug that is toxic to 50% of cells.
Experimental Protocols for Studying this compound-Protein Interactions
The following sections provide detailed methodologies for key experiments used to characterize the binding of tropolones to their protein targets.
X-ray Crystallography for Structural Determination
X-ray crystallography provides high-resolution structural information of the this compound-protein complex, revealing the precise binding mode and key molecular interactions. Co-crystallization is a common method for obtaining these complex structures.
Protocol: Co-crystallization of a Target Protein with a this compound Derivative
-
Protein Preparation:
-
Express and purify the target protein to >95% homogeneity.
-
Concentrate the protein to a suitable concentration for crystallization (typically 5-20 mg/mL) in a well-buffered solution (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
-
Ligand Preparation:
-
Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).
-
-
Complex Formation:
-
Incubate the purified protein with the this compound derivative at a molar excess (e.g., 1:5 to 1:10 protein to ligand ratio) for a sufficient time to allow complex formation (e.g., 1-4 hours) at 4°C.
-
-
Crystallization Screening:
-
Set up crystallization trials using vapor diffusion (hanging or sitting drop) or microbatch methods.
-
Screen a wide range of crystallization conditions using commercially available or custom-made screens. Each drop will contain a mixture of the protein-tropolone complex and the precipitant solution.
-
-
Crystal Optimization and Harvesting:
-
Optimize initial crystal hits by varying precipitant concentration, pH, temperature, and additives.
-
Carefully harvest well-formed crystals using a cryo-loop and flash-cool them in liquid nitrogen, often after soaking in a cryoprotectant solution.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data from the frozen crystal at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Build and refine the atomic model of the protein-tropolone complex.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Mapping and Affinity Determination
NMR spectroscopy is a powerful technique to study protein-ligand interactions in solution, providing information on the binding site, conformational changes, and binding affinity.
Protocol: NMR Titration of a ¹⁵N-labeled Protein with a this compound Derivative
-
Protein Preparation:
-
Express and purify the target protein with uniform ¹⁵N-labeling.
-
Prepare a concentrated stock solution of the ¹⁵N-labeled protein (e.g., 0.1-0.5 mM) in a suitable NMR buffer (e.g., 20 mM Phosphate buffer pH 6.5, 50 mM NaCl, 10% D₂O).
-
-
Ligand Preparation:
-
Prepare a concentrated stock solution of the this compound derivative in the same NMR buffer, ensuring the final DMSO concentration is low (e.g., <5%) to avoid buffer mismatch effects.
-
-
NMR Data Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone.
-
Perform a titration by adding increasing amounts of the this compound stock solution to the protein sample. Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Monitor chemical shift perturbations (CSPs) of the protein's backbone amide signals upon addition of the this compound.
-
Map the residues with significant CSPs onto the protein structure to identify the binding site.
-
Determine the dissociation constant (Kd) by fitting the CSP data to a suitable binding isotherm.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Protocol: ITC Measurement of this compound-Protein Binding
-
Sample Preparation:
-
Dialyze both the protein and the this compound derivative extensively against the same buffer to minimize buffer mismatch effects. A suitable buffer might be 20 mM HEPES pH 7.5, 150 mM NaCl.
-
Accurately determine the concentrations of the protein and this compound solutions.
-
Degas both solutions immediately before the experiment.
-
-
ITC Experiment Setup:
-
Load the protein solution (typically 10-50 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (typically 10-20 times the protein concentration) into the injection syringe.
-
-
Titration:
-
Perform a series of small injections (e.g., 2-10 µL) of the this compound solution into the protein solution while monitoring the heat change.
-
Allow the system to reach equilibrium between injections.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) from the obtained parameters.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that monitors binding events in real-time, allowing for the determination of association (ka) and dissociation (kd) rate constants, in addition to the equilibrium dissociation constant (Kd).
Protocol: SPR Analysis of this compound-Protein Interaction
-
Sensor Chip Preparation:
-
Choose a suitable sensor chip (e.g., CM5) and immobilize the target protein onto the sensor surface using a standard coupling chemistry (e.g., amine coupling). Aim for a low to moderate immobilization level to minimize mass transport effects.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the this compound derivative in the running buffer (e.g., HBS-EP+). The concentration range should ideally span from 0.1 to 10 times the expected Kd. Ensure the DMSO concentration is matched across all samples and the running buffer.
-
-
Binding Measurement:
-
Inject the this compound solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.
-
Monitor the change in the SPR signal (response units, RU) during the association phase.
-
After the injection, flow running buffer over the surface to monitor the dissociation phase.
-
Regenerate the sensor surface between different this compound concentrations if necessary.
-
-
Data Analysis:
-
Fit the sensorgrams from the association and dissociation phases to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine ka and kd.
-
Calculate the Kd from the ratio of the rate constants (kd/ka).
-
References
Application Notes and Protocols for Tropolone Delivery in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropolone and its derivatives are a class of compounds with a unique seven-membered aromatic ring structure that have garnered significant interest for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Preclinical evaluation of these compounds in animal models is a critical step in drug development. The choice of delivery method is paramount as it can significantly influence the bioavailability, efficacy, and toxicity of the compound. These application notes provide a detailed overview of various delivery methods for this compound and its derivatives in animal models, supported by experimental protocols and data presented for easy reference.
Data Presentation: Quantitative Administration Data
The following table summarizes the quantitative data for the administration of this compound and its derivatives in various animal models as reported in the literature.
| Compound | Animal Model | Route of Administration | Dosage | Frequency | Vehicle/Formulation | Reference |
| This compound | - | In vivo Formulation | 2 mg/mL | - | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [1] |
| MO-OH-Nap this compound | CD1 Mice | Intraperitoneal (IP) | 5 mg/kg | Single dose | Not Specified | [2] |
| MO-OH-Nap this compound | CD-1 Mice | Intravenous (IV) | Up to 9.4 mg/kg | Single dose and 3 times per week for 4 weeks | Not Specified | [3] |
| Hinokitiol (β-thujaplicin) | Mice | Intraperitoneal (IP) | 50 and 100 mg/kg | Daily for 7 days | Not Specified | [4] |
| Hinokitiol (β-thujaplicin) | Rats | Intraperitoneal (IP) | 0.2 and 0.5 mg/kg | 30 minutes before MCAO | Not Specified | [5] |
Experimental Protocols
Detailed methodologies for common administration routes are provided below. These are general protocols and may require optimization based on the specific this compound derivative, animal model, and experimental goals.
Protocol 1: Intraperitoneal (IP) Injection
Objective: To administer this compound or its derivatives directly into the peritoneal cavity for systemic absorption.
Materials:
-
This compound compound
-
Appropriate vehicle (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline, sterile saline, or as determined by solubility studies)
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate animal restraint device
Procedure:
-
Preparation of this compound Solution:
-
Accurately weigh the this compound compound and dissolve it in the chosen vehicle to the desired concentration.
-
Ensure the solution is sterile, for example, by filtration through a 0.22 µm filter if the vehicle allows.
-
-
Animal Preparation:
-
Weigh the animal to accurately calculate the injection volume based on its body weight and the desired dosage.
-
Properly restrain the animal to expose the abdomen. For mice, this can be done by scruffing the neck and securing the tail.
-
-
Injection:
-
Locate the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no blood or urine is drawn, confirming the needle is not in a blood vessel or the bladder.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any signs of distress, discomfort, or adverse reactions for a few hours post-injection.
-
Protocol 2: Intravenous (IV) Injection (Tail Vein)
Objective: To introduce this compound directly into the systemic circulation for rapid distribution.
Materials:
-
This compound compound
-
Sterile, isotonic vehicle suitable for intravenous administration
-
Sterile syringes (e.g., insulin syringes)
-
Sterile needles (27-30 gauge)
-
Animal restrainer for tail vein injection
-
Heat lamp or warm water bath
-
70% ethanol
Procedure:
-
Preparation of this compound Solution:
-
Prepare a sterile, pyrogen-free solution of this compound in an appropriate IV-compatible vehicle. The solution should be clear and free of particulates.
-
-
Animal Preparation:
-
Weigh the animal for accurate dose calculation.
-
Place the animal in a restraining device.
-
Warm the tail using a heat lamp or by immersing it in warm water (40-50°C) for a few minutes to dilate the lateral tail veins.
-
-
Injection:
-
Wipe the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.
-
Successful entry into the vein is often indicated by a flash of blood in the needle hub.
-
Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Protocol 3: Oral Gavage
Objective: To administer a precise dose of this compound directly into the stomach.
Materials:
-
This compound compound
-
Vehicle suitable for oral administration (e.g., water, corn oil, 0.5% methylcellulose)
-
Oral gavage needles (flexible or rigid with a ball tip, appropriate size for the animal)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of this compound Formulation:
-
Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration.
-
-
Animal Preparation:
-
Weigh the animal to determine the correct volume for administration.
-
Gently but firmly restrain the animal, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Administration:
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-attempt.
-
Once the needle is in the stomach, administer the this compound formulation.
-
Gently remove the gavage needle.
-
-
Post-administration Monitoring:
-
Return the animal to its cage and observe for any signs of respiratory distress (indicating accidental administration into the lungs) or other adverse effects.
-
Protocol 4: Subcutaneous (SC) Injection
Objective: To administer this compound into the subcutaneous space for slower, more sustained absorption compared to IV or IP routes.
Materials:
-
This compound compound
-
Sterile, isotonic vehicle
-
Sterile syringes
-
Sterile needles (25-27 gauge)
-
70% ethanol
Procedure:
-
Preparation of this compound Solution:
-
Prepare a sterile solution of this compound in an appropriate vehicle.
-
-
Animal Preparation:
-
Weigh the animal for accurate dose calculation.
-
Restrain the animal.
-
-
Injection:
-
Lift a fold of skin in the interscapular region (between the shoulder blades) to form a "tent".
-
Swab the area with 70% ethanol.
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Gently aspirate to ensure the needle is not in a blood vessel.
-
Inject the this compound solution. A small bleb will form under the skin.
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any local reactions at the injection site or systemic adverse effects.
-
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways
This compound and its derivatives have been shown to modulate several key signaling pathways involved in inflammation and cell proliferation.
Caption: Inhibition of Wnt/β-Catenin Signaling by Hinokitiol.
Caption: Inhibition of NF-κB Signaling by a this compound Derivative.
Experimental Workflow
Caption: General Workflow for In Vivo this compound Delivery Studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound-Induced Effects on the Unfolded Protein Response Pathway and Apoptosis in Multiple Myeloma Cells Are Dependent on Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound derivative hinokitiol ameliorates cerulein-induced acute pancreatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hinokitiol, a natural this compound derivative, offers neuroprotection from thromboembolic stroke in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
tropolone as a reagent in organic chemistry reactions
Abstract: Tropolone, a non-benzenoid aromatic compound, has emerged as a versatile and valuable reagent in organic synthesis. Its unique seven-membered ring structure and inherent electronic properties allow it to participate in a wide array of chemical transformations, making it a powerful tool for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in key organic reactions, including cycloadditions, as a ligand in catalysis, and in the synthesis of its derivatives. These notes are intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the synthetic potential of this remarkable molecule.
Application: this compound in [4+2] Cycloaddition Reactions
This compound and its derivatives are excellent dienes in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. This reactivity provides a robust method for the synthesis of bicyclo[3.2.2]nonane skeletons, which are prevalent in many natural products and biologically active compounds. The reaction typically proceeds with electron-deficient dienophiles and can be catalyzed by organocatalysts to achieve high stereoselectivity.
Quantitative Data for Organocatalyzed Asymmetric [4+2] Cycloaddition:
| Entry | Dienophile | Catalyst | Solvent | Time (h) | Yield (%) | d.r. | ee (%) |
| 1 | N-phenylmaleimide | (S)-2-(Triphenylsilyl)pyrrolidine | Toluene | 24 | 95 | >20:1 | 92 |
| 2 | N-benzylmaleimide | (S)-2-(Triphenylsilyl)pyrrolidine | CH2Cl2 | 48 | 92 | >20:1 | 90 |
| 3 | Dimethyl fumarate | (S)-2-(Triphenylsilyl)pyrrolidine | THF | 72 | 85 | 15:1 | 88 |
| 4 | Acrylonitrile | (S)-2-(Triphenylsilyl)pyrrolidine | Toluene | 96 | 78 | 10:1 | 85 |
Experimental Protocol: Organocatalyzed Asymmetric [4+2] Cycloaddition of this compound with N-Phenylmaleimide
Materials:
-
This compound (1.0 equiv)
-
N-phenylmaleimide (1.2 equiv)
-
(S)-2-(Triphenylsilyl)pyrrolidine (0.1 equiv)
-
Toluene (0.2 M)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica Gel for column chromatography
-
Ethyl acetate/Hexanes mixture for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (e.g., 122 mg, 1.0 mmol) and (S)-2-(Triphenylsilyl)pyrrolidine (e.g., 38 mg, 0.1 mmol).
-
Dissolve the solids in anhydrous toluene (5 mL).
-
Add N-phenylmaleimide (e.g., 208 mg, 1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) as the eluent.
-
Combine the fractions containing the desired product and remove the solvent in vacuo to yield the bicyclo[3.2.2]nonane adduct as a white solid.
-
Characterize the product by NMR and HRMS and determine the diastereomeric ratio (d.r.) and enantiomeric excess (ee) by chiral HPLC analysis.
Application: this compound as a Ligand in Metal Catalysis
The bidentate nature of the tropolonate anion makes it an excellent ligand for a variety of metal ions. This compound-metal complexes have found applications in catalysis, materials science, and medicinal chemistry. For instance, palladium-tropolone complexes can act as catalysts in cross-coupling reactions.
Quantitative Data for Suzuki-Miyaura Cross-Coupling using a Pd-Tropolone Catalyst:
| Entry | Aryl Halide | Arylboronic Acid | Yield (%) |
| 1 | 4-Iodoanisole | Phenylboronic acid | 92 |
| 2 | 1-Bromonaphthalene | 4-Methylphenylboronic acid | 88 |
| 3 | 4-Chlorotoluene | 3-Methoxyphenylboronic acid | 75 |
| 4 | 2-Bromopyridine | 4-Fluorophenylboronic acid | 85 |
Experimental Protocol: Synthesis of a Bis(tropolonato)palladium(II) Complex
Materials:
-
Palladium(II) chloride (PdCl2) (1.0 equiv)
-
This compound (2.2 equiv)
-
Sodium acetate (NaOAc) (2.5 equiv)
-
Methanol (MeOH)
-
Water (H2O)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve palladium(II) chloride (e.g., 177 mg, 1.0 mmol) in a minimal amount of warm water with a few drops of HCl.
-
In a separate beaker, dissolve this compound (e.g., 268 mg, 2.2 mmol) and sodium acetate (e.g., 205 mg, 2.5 mmol) in methanol (10 mL).
-
Slowly add the methanolic solution of this compound and sodium acetate to the aqueous solution of PdCl2 with vigorous stirring.
-
A yellow precipitate will form immediately. Continue stirring the mixture at room temperature for 2 hours.
-
Collect the precipitate by vacuum filtration and wash it sequentially with water, methanol, and diethyl ether.
-
Dry the resulting yellow solid under vacuum to yield the bis(tropolonato)palladium(II) complex.
-
The complex can be characterized by elemental analysis, IR spectroscopy, and thermogravimetric analysis (TGA).
Application Notes and Protocols: Tropolone in the Development of New Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating tropolone and its derivatives as potential antifungal agents. The focus is on their mechanism of action, synergistic potential with existing drugs, and methodologies for in vitro evaluation against clinically relevant fungal pathogens such as Cryptococcus neoformans and Candida albicans.
Introduction to this compound as an Antifungal Scaffold
This compound is a seven-membered aromatic ring compound known for its wide range of biological activities, including antibacterial, anti-inflammatory, and notably, antifungal properties.[1][2] Its derivatives, such as hinokitiol (β-thujaplicin), are naturally occurring compounds found in the heartwood of trees like the Japanese cypress, where they act as natural antifungal agents.[3][4] The unique chemical structure of this compound makes it an attractive scaffold for the development of novel antifungal drugs.
The primary antifungal mechanism of this compound is attributed to its potent iron-chelating ability.[5] Iron is an essential nutrient for fungal growth, virulence, and metabolism. By sequestering iron from the fungal cell, this compound disrupts critical iron-dependent cellular processes, leading to growth inhibition. This mechanism of action is distinct from many existing antifungal drug classes, suggesting that tropolones may be effective against drug-resistant fungal strains and could be used in combination therapies to enhance the efficacy of current treatments.
Mechanism of Action: Disruption of Fungal Iron Homeostasis
This compound exerts its antifungal effect by acting as an iron chelator, thereby depriving the fungal cell of this essential metal. Fungi have evolved sophisticated systems to acquire iron from their environment, which can be broadly categorized into two main pathways:
-
Reductive Iron Assimilation: In this pathway, ferric iron (Fe³⁺) in the extracellular environment is reduced to the more soluble ferrous form (Fe²⁺) by cell surface ferrireductases. The ferrous iron is then transported into the cell by a permease/oxidase complex.
-
Siderophore-Mediated Iron Uptake: Fungi can secrete low-molecular-weight, high-affinity iron chelators called siderophores to scavenge ferric iron. The iron-siderophore complex is then taken up by specific transporters on the fungal cell surface.
This compound's ability to bind iron disrupts these pathways by making iron unavailable for uptake. This leads to a cascade of downstream effects, including the inhibition of iron-containing enzymes that are crucial for mitochondrial respiration and other metabolic activities. This disruption of iron homeostasis is a key factor in this compound's fungicidal or fungistatic activity.
Caption: Fungal iron uptake pathways and their disruption by this compound.
Quantitative Data: In Vitro Antifungal Activity
The following tables summarize the reported minimum inhibitory concentrations (MICs) and 50% inhibitory concentrations (IC50) of this compound and its derivatives against various fungal species.
Table 1: Antifungal Activity of this compound and its Derivatives against Cryptococcus neoformans
| Compound | Strain(s) | MIC (µM) | Reference(s) |
| Various Troponoids (12 active compounds) | C. neoformans | 0.2 - 15 |
Table 2: Antifungal Activity of Hinokitiol (β-thujaplicin) against Candida albicans
| Compound | Strain(s) | MIC (µg/mL) | Reference(s) |
| Hinokitiol | C. albicans | 8.21 | |
| Hinokitiol | Various C. albicans strains | 0.5 - 2 |
Table 3: Inhibitory Activity of this compound against Metalloenzymes
| Compound | Enzyme | IC50 (M) | Reference(s) |
| This compound | Carboxypeptidase A | 2.73 x 10⁻⁶ | |
| Hinokitiol | Carboxypeptidase A | 2.76 x 10⁻⁶ |
Experimental Protocols
Protocol for Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast pathogens like Candida albicans and Cryptococcus neoformans.
Materials:
-
This compound (or derivative) stock solution (e.g., 10 mg/mL in DMSO)
-
Fungal isolates (C. albicans, C. neoformans)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile distilled water or saline
-
Spectrophotometer or microplate reader (530 nm)
-
Hemocytometer or spectrophotometer for inoculum standardization
-
Incubator (35°C)
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: a. Subculture the fungal isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Select several well-isolated colonies and suspend them in 5 mL of sterile saline. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm. d. Prepare a working inoculum by diluting the standardized suspension 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10³ CFU/mL.
-
Drug Dilution Series: a. Prepare a 2x concentrated stock of this compound in RPMI-1640 medium. The highest concentration should be at least 128 µg/mL to start the serial dilution. b. In a 96-well plate, add 100 µL of RPMI-1640 medium to wells 2 through 11 of a designated row. c. Add 200 µL of the 2x this compound stock solution to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no drug). Well 12 will be the sterility control (medium only).
-
Inoculation and Incubation: a. Add 100 µL of the working fungal inoculum to wells 1 through 11. This will dilute the drug concentrations to their final 1x concentrations and achieve the desired final inoculum density of 0.5-2.5 x 10³ CFU/mL. b. Add 100 µL of sterile RPMI-1640 medium to well 12 (sterility control). c. Seal the plate or cover with a lid and incubate at 35°C. For C. albicans, incubate for 24-48 hours. For C. neoformans, incubate for 48-72 hours.
-
MIC Determination: a. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. b. Growth can be assessed visually or by reading the optical density (OD) at 490-530 nm using a microplate reader. The sterility control well should be used for background subtraction.
Protocol for Checkerboard Assay to Assess Synergy with Fluconazole
This protocol determines the in vitro interaction between this compound and fluconazole against Cryptococcus neoformans. The Fractional Inhibitory Concentration Index (FICI) is calculated to classify the interaction as synergistic, additive, indifferent, or antagonistic.
Materials:
-
All materials from Protocol 4.1
-
Fluconazole stock solution (e.g., 10 mg/mL in DMSO or water)
Procedure:
-
Plate Setup: a. Prepare 2x concentrated stock solutions of this compound and fluconazole in RPMI-1640 medium. b. In a 96-well plate, create a two-dimensional dilution matrix. Serially dilute this compound along the y-axis (rows A-H) and fluconazole along the x-axis (columns 1-10). c. Fluconazole Dilution (x-axis): In row H, add 50 µL of RPMI-1640 to wells 2-10. Add 100 µL of 2x fluconazole stock to well 1. Perform a 2-fold serial dilution from well 1 to well 10. d. This compound Dilution (y-axis): In column 11, add 50 µL of RPMI-1640 to rows B-G. Add 100 µL of 2x this compound stock to row A. Perform a 2-fold serial dilution from row A to row G. e. Combination Dispensing: Using a multichannel pipette, transfer the fluconazole dilutions from row H to rows A-G. Similarly, transfer the this compound dilutions from column 11 to columns 1-10. This will result in each well containing a unique combination of this compound and fluconazole concentrations. f. Include a row and a column with each drug alone to determine their individual MICs under the assay conditions. Column 11 will contain this compound alone, and row H will contain fluconazole alone. Well H11 will be the drug-free growth control.
-
Inoculation and Incubation: a. Prepare the C. neoformans inoculum as described in Protocol 4.1. b. Add 100 µL of the working inoculum to all wells containing drug combinations and single-drug controls. c. Incubate the plate at 35°C for 48-72 hours.
-
Data Analysis and FICI Calculation: a. Determine the MIC of each drug alone and in combination. The MIC in combination is the concentration of the drug in the first well of each row/column that shows ≥50% growth inhibition. b. Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
- FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
- FIC of Fluconazole = (MIC of Fluconazole in combination) / (MIC of Fluconazole alone) c. Calculate the FICI for each combination:
- FICI = FIC of this compound + FIC of Fluconazole d. Interpretation of FICI:
- Synergy: FICI ≤ 0.5
- Additive/Indifference: 0.5 < FICI ≤ 4.0
- Antagonism: FICI > 4.0
Experimental Workflow Visualization
The following diagram outlines the logical flow for the in vitro evaluation of this compound as a potential antifungal agent.
Caption: Workflow for evaluating this compound's antifungal activity.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds for the development of new antifungal therapies. Their unique mechanism of action, centered on the chelation of iron, offers a potential solution to combat drug-resistant fungal infections. The protocols outlined in these application notes provide a standardized framework for researchers to evaluate the antifungal efficacy of this compound-based compounds and their synergistic potential with existing drugs like fluconazole. Further research, including time-kill kinetic studies, biofilm disruption assays, and in vivo efficacy studies in animal models, is warranted to fully elucidate the therapeutic potential of this versatile chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural Compounds with Antifungal Properties against Candida albicans and Identification of Hinokitiol as a Promising Antifungal Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitory activity of hinokitiol against biofilm formation in fluconazole-resistant Candida species [ouci.dntb.gov.ua]
- 5. Frontiers | Biosynthesis of Antibacterial Iron-Chelating Tropolones in Aspergillus nidulans as Response to Glycopeptide-Producing Streptomycetes [frontiersin.org]
Formulation of Tropolone for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropolone and its derivatives are a class of naturally occurring compounds with a unique seven-membered aromatic ring structure.[1] These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Tropolones target multiple signaling pathways, making them promising candidates for therapeutic development. This document provides detailed application notes and protocols for the formulation of this compound for in vivo studies, intended to guide researchers in designing and executing their experiments effectively.
Data Presentation
Table 1: Solubility of this compound in Common Vehicles
Proper solubilization is critical for achieving desired bioavailability and consistent results in in vivo studies. This compound is a pale yellow solid that is generally soluble in organic solvents and sparingly soluble in aqueous buffers.[2] The following table summarizes the solubility of this compound in various vehicles.
| Vehicle | Concentration | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | - | |
| 24 mg/mL | Sonication is recommended. | ||
| Ethanol | 30 mg/mL | - | |
| Dimethylformamide (DMF) | 5 mg/mL | - | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | Forms a clear solution. Sonication is recommended. | |
| Ethanol:PBS (pH 7.2) (1:6) | 0.14 mg/mL | For aqueous solutions, dissolve in ethanol first. |
Note: this compound and its derivatives tend to have higher solubility in simulated gastrointestinal fluids (pH 5 and 6.5) compared to plasma pH (7.4).
Table 2: Pharmacokinetic Parameters of a this compound Derivative (MO-OH-Nap) in Mice
Understanding the pharmacokinetic profile is essential for designing dosing regimens. The following data was obtained after a single intraperitoneal (IP) dose of 5 mg/kg of the α-substituted this compound MO-OH-Nap in CD-1 mice.
| Parameter | Value (Mean ± S.D.) | Unit |
| Cmax | 3040.9 | ng/mL |
| Tmax | 0.3 | h |
| AUC(0-last) | 2747.9 ± 403.1 | ng*h/mL |
| Half-life (t½) | 17.7 ± 7.2 | h |
| Clearance (CL/F) | 1790.6 ± 305.8 | mL/h/kg |
| Volume of Distribution (Vd/F) | 43,727.1 ± 10,870.1 | mL/kg |
Source: Development and Validation of an LC-MS/MS Assay for the Quantitation of MO-OH-Nap this compound in Mouse Plasma: Application to In Vitro and In Vivo Pharmacokinetic Studies.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (Suspension)
Oral gavage is a common method for administering compounds directly into the stomach.
Materials:
-
This compound powder
-
Vehicle: 0.5% Methylcellulose and 0.2% Tween 80 in sterile water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Sterile tubes
Procedure:
-
Weigh the required amount of this compound powder based on the desired concentration and final volume.
-
Triturate the this compound powder in a mortar and pestle to a fine consistency.
-
In a sterile beaker, prepare the vehicle by dissolving methylcellulose and Tween 80 in sterile water with gentle heating and stirring. Allow the solution to cool to room temperature.
-
Gradually add a small amount of the vehicle to the this compound powder and mix to form a smooth paste.
-
Slowly add the remaining vehicle while continuously stirring to ensure a homogenous suspension.
-
Store the suspension in a sterile, labeled tube. Shake well before each use to ensure uniform distribution of the compound.
Protocol 2: Preparation of this compound Formulation for Intraperitoneal (IP) Injection (Solution)
IP injection is a common route for systemic administration in rodents.
Materials:
-
This compound powder
-
Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the appropriate amount of this compound and place it in a sterile vial.
-
Add the required volume of DMSO to the vial to dissolve the this compound. Vortex until the solid is completely dissolved.
-
Add the PEG300 to the solution and vortex until mixed.
-
Add the Tween 80 and vortex thoroughly.
-
Finally, add the saline to reach the final volume and vortex until a clear, homogenous solution is formed. Sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution for any precipitates before administration.
Protocol 3: Preparation of this compound Formulation for Intravenous (IV) Injection (Solution)
IV administration requires a sterile, clear, and particle-free solution.
Materials:
-
This compound powder
-
Vehicle: A suitable solvent system such as 20% DMSO and 80% PEG400.
-
Sterile, pyrogen-free vials
-
Sterile syringe filters (0.22 µm)
-
Vortex mixer
Procedure:
-
Prepare the this compound solution in a suitable solvent system as described in Protocol 2, ensuring the final formulation is a clear solution.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a sterile, pyrogen-free vial. This step is crucial to remove any potential particulates that could be harmful upon intravenous injection.
-
Visually inspect the final solution for clarity and absence of particles before administration.
Mandatory Visualization
Signaling Pathways of this compound
Tropolones exert their biological effects by modulating various signaling pathways. Key mechanisms include the induction of the Unfolded Protein Response (UPR) due to endoplasmic reticulum (ER) stress, and the inhibition of Matrix Metalloproteinases (MMPs).
Caption: Overview of this compound's molecular targets.
Experimental Workflow for In Vivo this compound Study
A typical workflow for an in vivo study involving this compound is outlined below, from formulation to endpoint analysis.
Caption: Experimental workflow for this compound in vivo studies.
References
Troubleshooting & Optimization
Tropolone in Anti-Cancer Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of tropolone and its derivatives in anti-cancer assays. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's anti-cancer activity?
A1: this compound and its derivatives exert their anti-cancer effects through multiple mechanisms. A key action is the induction of apoptosis (programmed cell death), which can be caspase-dependent.[1][2][3][4] Additionally, tropolones are known to be potent iron chelators. This property can disrupt essential cellular processes that rely on iron, contributing to their cytotoxic effects.[4] They have also been shown to affect critical signaling pathways, such as the ERK pathway, and induce the unfolded protein response (UPR) in cancer cells.
Q2: How should I prepare and store a this compound stock solution?
A2: this compound is a solid that is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF). For a stock solution, dissolve this compound in your chosen solvent; for example, the solubility in DMSO is approximately 10-24 mg/mL, and in ethanol, it is around 30 mg/mL. It is recommended to purge the solvent with an inert gas before dissolving the this compound. Store the stock solution at -20°C for long-term stability (up to several years for the solid form) or at -80°C for up to one year in solvent. This compound is sparingly soluble in aqueous buffers, and it is advised not to store aqueous solutions for more than a day. To prepare working concentrations, first dissolve this compound in an organic solvent like ethanol and then dilute with the aqueous buffer of choice.
Q3: What is a typical starting concentration range for this compound in cell-based assays?
A3: The effective concentration of this compound and its derivatives can vary significantly depending on the specific compound and the cancer cell line being tested. Based on published data, IC50 values (the concentration that inhibits 50% of cell growth) can range from the nanomolar to the micromolar scale. For initial experiments, a broad concentration range, such as 0.1 µM to 100 µM, is recommended to determine the dose-response curve for your specific cell line. Refer to the data tables below for reported IC50 values in various cancer cell lines to guide your starting concentrations.
Troubleshooting Guide
Issue 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Use a hemocytometer or an automated cell counter to accurately determine cell numbers for seeding.
-
-
Possible Cause: this compound instability in the culture medium.
-
Solution: Prepare fresh dilutions of this compound from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques. When preparing serial dilutions, ensure thorough mixing between each dilution step.
-
Issue 2: this compound appears to have low efficacy in my chosen cell line.
-
Possible Cause: Cell line-specific resistance.
-
Solution: Different cancer cell lines exhibit varying sensitivities to anti-cancer agents. Consider testing a panel of cell lines to identify more sensitive models. Review the literature for studies on this compound's effect on your specific cell line or similar cancer types.
-
-
Possible Cause: Suboptimal incubation time.
-
Solution: The anti-proliferative effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for your experimental setup.
-
Issue 3: Suspected interference of this compound with the MTT assay.
-
Possible Cause: this compound's chemical properties may interfere with the reduction of the MTT reagent. As a reducing agent itself, it could potentially reduce MTT abiotically, leading to a false-positive signal for cell viability.
-
Solution: Run a cell-free control where this compound is added to the culture medium with the MTT reagent to check for any color change. If interference is observed, consider using an alternative cell viability assay that is not based on metabolic reduction, such as the Sulforhodamine B (SRB) assay or a direct cell counting method like the Trypan Blue exclusion assay.
-
Issue 4: Unexpected results in apoptosis or cell cycle assays.
-
Possible Cause: this compound's iron-chelating properties may affect cellular processes indirectly.
-
Solution: To investigate if the observed effects are due to iron chelation, you can perform a rescue experiment by co-incubating the cells with this compound and a source of iron, such as ferric chloride (FeCl₃). If the addition of iron reverses the effects of this compound, it suggests that the mechanism is at least partially dependent on iron chelation.
-
Data Presentation
Table 1: IC50 Values of this compound Derivatives in Various Human Cancer Cell Lines
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2-(6,8-dimethyl-5-nitro-4-chloroquinoline-2-yl)-5,6,7-trichloro-1,3-tropolone | A549 | Lung Cancer | 0.21 ± 0.01 | |
| This compound Derivative 3d | OVCAR-8 | Ovarian Cancer | < 5 | |
| This compound Derivative 3d | OVCAR-3 | Ovarian Cancer | < 5 | |
| This compound Derivative 3h | OVCAR-8 | Ovarian Cancer | < 5 | |
| This compound Derivative 3h | OVCAR-3 | Ovarian Cancer | < 5 | |
| This compound Derivative 3c | OVCAR-8 | Ovarian Cancer | < 5 | |
| This compound Derivative 3c | OVCAR-3 | Ovarian Cancer | < 5 | |
| This compound Derivative 3h | H441 | Lung Cancer | < 5 | |
| This compound Derivative 3c | H441 | Lung Cancer | < 5 | |
| Hinokitiol (β-thujaplicin) | OVCAR-8 | Ovarian Cancer | > 5 | |
| Hinokitiol (β-thujaplicin) | OVCAR-3 | Ovarian Cancer | > 5 | |
| Hinokitiol (β-thujaplicin) | H441 | Lung Cancer | > 5 | |
| α-Naphthyl this compound | Molt-4 | Lymphocytic Leukemia | Nanomolar range | |
| 5-Aminothis compound | HL-60 | Promyelocytic Leukemia | Not specified |
Note: This table is not exhaustive and represents a selection of publicly available data. Researchers should perform their own dose-response experiments to determine the precise IC50 values for their specific experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control (e.g., DMSO diluted to the highest concentration used in the treatment wells).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound (e.g., 0.5x, 1x, and 2x IC50) for a specified time. Include a vehicle-only control.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them directly. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Data Analysis:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Seeding and Treatment: Seed cells and treat with this compound at desired concentrations and for a specific duration.
-
Cell Harvesting: Harvest the cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add cold 70% ethanol dropwise to a final concentration of 70%.
-
Incubation: Fix the cells on ice for at least two hours or overnight at 4°C.
-
Washing: Wash the cells with PBS to remove the ethanol.
-
Staining: Resuspend the cells in a staining buffer containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of RNA.
-
Incubation: Incubate for 30 minutes at room temperature or overnight at 4°C, protected from light.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Workflow for optimizing this compound concentration in anti-cancer assays.
Caption: Simplified signaling pathways affected by this compound in cancer cells.
Caption: A logical guide for troubleshooting this compound-related experiments.
References
- 1. Design, synthesis and biological evaluation of 2-quinolyl-1,3-tropolone derivatives as new anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2-quinolyl-1,3-tropolone derivatives as new anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10610K [pubs.rsc.org]
- 3. Cytotoxic activity of tropolones against human oral tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel α-substituted tropolones promote potent and selective caspase-dependent leukemia cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
preventing oxidative degradation of tropolone in solution
This technical support center provides guidance on preventing the oxidative degradation of tropolone in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned a yellow or brownish color. What does this mean?
A change in the color of your this compound solution, typically to a yellow or brownish hue, is a common indicator of degradation.[1] This is often due to oxidation, which can be accelerated by factors such as exposure to light, air (oxygen), and elevated temperatures.[1][2] If you observe a color change, it is recommended to prepare a fresh solution to ensure the integrity of your experiments.
Q2: What are the ideal storage conditions for a this compound stock solution?
To minimize degradation, this compound stock solutions, particularly in organic solvents like ethanol or DMSO, should be stored at low temperatures, typically between 2-8°C.[3][4] It is also advisable to store them in tightly sealed containers, protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to limit exposure to oxygen and moisture. For long-term storage of the solid compound, a temperature of -20°C is recommended, which can maintain stability for at least four years.
Q3: How long can I store an aqueous solution of this compound?
Aqueous solutions of this compound are particularly susceptible to degradation. It is strongly recommended not to store aqueous solutions for more than one day. For experiments requiring an aqueous medium, it is best to prepare the solution fresh for each use.
Q4: In which solvents is this compound most stable?
This compound is more stable in organic solvents compared to aqueous solutions. Common organic solvents for stock solutions include ethanol, DMSO, and dimethylformamide (DMF). When preparing solutions, it is good practice to purge the solvent with an inert gas to remove dissolved oxygen.
Q5: How does pH affect the stability of this compound in solution?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of this compound Solution (Yellowing/Browning) | Oxidative degradation due to exposure to light, oxygen, or high temperatures. | 1. Discard the discolored solution. 2. Prepare a fresh solution using de-gassed solvents. 3. Store the new solution protected from light at 2-8°C under an inert atmosphere. |
| Precipitate Formation in a Stored Solution | - Degradation product formation. - Solvent evaporation leading to supersaturation. - Change in temperature affecting solubility. | 1. Do not use the solution. 2. Prepare a fresh solution. 3. Ensure the storage container is tightly sealed to prevent solvent evaporation. 4. Store at a constant, recommended temperature. |
| Inconsistent Experimental Results | Degradation of the this compound solution, leading to a lower effective concentration. | 1. Prepare a fresh this compound solution before each experiment. 2. For aqueous solutions, do not store for more than 24 hours. 3. Verify the concentration of your stock solution periodically using a validated analytical method like HPLC. |
| Loss of Potency in Biological Assays | Chemical degradation of this compound into inactive or less active compounds. | 1. Follow the recommended storage and handling procedures strictly. 2. Consider including an antioxidant in your formulation if compatible with your experimental system. 3. Perform a forced degradation study to understand the stability limits of your specific formulation. |
Experimental Protocols
Protocol 1: Preparation and Storage of a this compound Stock Solution
This protocol describes the preparation of a stable stock solution of this compound in an organic solvent.
Materials:
-
This compound (solid)
-
Anhydrous ethanol or DMSO
-
Inert gas (e.g., nitrogen or argon)
-
Amber glass vial with a PTFE-lined cap
-
Syringe and needle for inert gas purging
Procedure:
-
Weigh the desired amount of solid this compound in a clean, dry amber glass vial.
-
Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired concentration.
-
Purge the solvent with an inert gas for 5-10 minutes before adding it to the this compound to remove dissolved oxygen.
-
After dissolving the this compound, blanket the headspace of the vial with the inert gas.
-
Tightly seal the vial with the PTFE-lined cap.
-
Store the vial at 2-8°C, protected from light.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions. This is essential for developing a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-degraded control, using a validated stability-indicating HPLC method.
4. Stability-Indicating HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid.
-
Detection: UV detector at a wavelength where this compound and its degradation products show absorbance (e.g., 254 nm or based on UV scans).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
5. Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Identify and quantify the degradation products.
-
The goal is to achieve 5-20% degradation to ensure that the method can detect degradation products without completely degrading the parent compound.
Visualizations
Caption: Oxidative Degradation Pathway of this compound.
Caption: Troubleshooting Workflow for this compound Solution Issues.
References
- 1. Improving the Stability of Lycopene from Chemical Degradation in Model Beverage Emulsions: Impact of Hydrophilic Group Size of Emulsifier and Antioxidant Polarity [mdpi.com]
- 2. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound CAS 533-75-5 | 108637 [merckmillipore.com]
Technical Support Center: Tropolone Interference with Bradford Protein Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Bradford protein assay when tropolone or similar compounds are present in the sample.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with the Bradford protein assay?
This compound is a non-benzenoid aromatic compound with a seven-membered ring containing a hydroxyl group adjacent to a carbonyl group. Its chemical structure, featuring an aromatic ring and a hydroxyl group, is similar to phenolic compounds and flavonoids, which are known to interfere with the Bradford assay. This interference can lead to inaccurate protein concentration measurements.
Q2: How does this compound likely interfere with the Bradford assay?
The Bradford assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily through interactions with basic (arginine, lysine) and aromatic amino acid residues.[1][2] this compound, being an aromatic molecule, may interfere in the following ways:
-
Direct Interaction with the Dye: this compound's aromatic structure could allow it to interact with the Coomassie dye, mimicking the dye's interaction with aromatic amino acids in proteins. This can lead to a color change and an absorbance shift even in the absence of sufficient protein, resulting in an overestimation of the protein concentration.
-
Alteration of Assay pH: The Bradford assay is sensitive to pH changes.[3] this compound is acidic and could potentially alter the pH of the assay solution, affecting the dye's binding characteristics and leading to inaccurate readings.
-
Protein Interaction: this compound has been shown to interact with proteins. This interaction could potentially alter the protein's conformation, exposing or masking dye-binding sites and thus affecting the accuracy of the assay.
Q3: What are the typical signs of this compound interference in my Bradford assay?
Signs of interference from this compound or similar compounds can include:
-
Innacurate Results: You may observe unexpectedly high protein concentrations that are not consistent with other experimental data.
-
High Background Absorbance: The blank or samples with very low protein content might show a significant absorbance reading at 595 nm.
-
Non-linear Standard Curve: The presence of an interfering substance can cause a deviation from the expected linear relationship between protein concentration and absorbance in your standard curve.[3]
-
Inconsistent Replicates: Poor reproducibility between replicate samples can be a sign of interference.[3]
Q4: How can I confirm if this compound is interfering with my assay?
To determine if this compound is the source of interference, you can perform a simple control experiment:
-
Prepare a "this compound-only" Blank: Prepare a sample containing the same concentration of this compound as in your experimental samples, but without any protein.
-
Run the Assay: Perform the Bradford assay on this "this compound-only" blank.
-
Analyze the Results: If you observe a significant absorbance reading at 595 nm for the this compound-only sample, it confirms that this compound is interfering with the assay.
Troubleshooting Guides
If you suspect this compound interference, follow these troubleshooting steps to mitigate the issue.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound interference in the Bradford protein assay.
Mitigation Strategies
1. Sample Dilution
If your protein concentration is high enough, diluting your sample can reduce the this compound concentration to a level where it no longer significantly interferes with the assay.
| Strategy | Pros | Cons |
| Sample Dilution | Simple and quick. | Requires a sufficiently high initial protein concentration. May dilute the protein below the assay's detection limit. |
2. Protein Precipitation
Protein precipitation can be used to separate the protein from interfering substances like this compound.
| Strategy | Pros | Cons |
| Protein Precipitation | Effectively removes small molecule contaminants. | Can be time-consuming. Risk of protein loss, leading to underestimation. |
3. Use of an Alternative Protein Assay
If the above methods are not suitable, consider using a different protein quantification assay that is less susceptible to interference from compounds like this compound.
| Assay | Principle | Pros | Cons |
| Bicinchoninic Acid (BCA) Assay | Copper-based colorimetric assay. | Generally less susceptible to interference from a wide range of compounds compared to Bradford. | Slower than the Bradford assay. Susceptible to interference from reducing agents and chelators. |
| Lowry Assay | Copper-based colorimetric assay. | High sensitivity. | More complex and time-consuming protocol. Susceptible to interference from a wide range of substances. |
Quantitative Data on Phenolic Compound Interference
| Quercetin Concentration | Actual Protein Concentration (µg/mL) | Approximate Overestimation of Protein (%) |
| 1 µM | 125 | 150% |
| 1 µM | 500 | 56% |
| 1 µM | 1000 | 20% |
| 10 µM | 125 | 390% |
| 10 µM | 500 | 96% |
| 10 µM | 1000 | 60% |
| Data adapted from a study on flavonoid interference. |
This data illustrates that the interference is more pronounced at lower protein concentrations and higher concentrations of the interfering compound.
Experimental Protocols
Standard Bradford Assay Protocol (Microplate Format)
-
Prepare Protein Standards: Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) with concentrations ranging from 0.1 to 1.0 mg/mL.
-
Prepare Samples: Dilute your unknown protein samples to fall within the range of the standard curve.
-
Assay Procedure:
-
Pipette 10 µL of each standard and unknown sample into separate wells of a 96-well microplate.
-
Add 200 µL of Bradford reagent to each well.
-
Incubate for 5 minutes at room temperature.
-
-
Measure Absorbance: Measure the absorbance at 595 nm using a microplate reader.
-
Calculate Concentration: Generate a standard curve by plotting the absorbance of the standards versus their known concentrations. Use the standard curve to determine the concentration of your unknown samples.
Protein Precipitation Protocol (TCA/Acetone)
-
TCA Precipitation: Add an equal volume of ice-cold 20% (w/v) Trichloroacetic Acid (TCA) to your protein sample.
-
Incubation: Incubate the mixture on ice for 30 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the protein.
-
Wash: Carefully discard the supernatant. Wash the pellet with 200 µL of ice-cold acetone and centrifuge again for 5 minutes.
-
Dry: Air-dry the pellet to remove any residual acetone.
-
Resuspend: Resuspend the protein pellet in a buffer compatible with the Bradford assay (e.g., PBS).
Signaling Pathways and Experimental Workflows
Bradford Assay Mechanism
Caption: The binding of Coomassie dye to protein results in a colorimetric shift.
Mechanism of this compound Interference
Caption: this compound may directly interact with the Coomassie dye, leading to a false positive signal.
References
troubleshooting unexpected tropolone-induced cell death
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with tropolone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cell death?
A1: this compound and its derivatives primarily induce apoptosis, a form of programmed cell death.[1][2][3] The specific mechanisms can vary depending on the this compound derivative and the cell type, but often involve:
-
Induction of the Unfolded Protein Response (UPR): Some tropolones trigger stress in the endoplasmic reticulum, leading to the UPR and subsequent apoptosis.[1][4]
-
Caspase Activation: Tropolones can activate both intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways, culminating in the activation of executioner caspases like caspase-3.
-
Iron Chelation: The cytotoxic effects of certain tropolones are dependent on their ability to chelate iron, which can disrupt cellular iron homeostasis and trigger apoptosis.
-
Mitochondrial Dysfunction: Tropolones can impair mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), contributing to cell death.
-
Cell Cycle Arrest: this compound derivatives can cause cells to arrest at various stages of the cell cycle.
Q2: I'm observing rapid cell lysis and swelling, which looks more like necrosis than apoptosis. Is this expected?
A2: While apoptosis is the more commonly reported form of cell death induced by tropolones, necrosis can occur, particularly at high concentrations of the compound or under suboptimal experimental conditions. Necrosis is a passive, uncontrolled form of cell death characterized by cell swelling and membrane rupture, which can trigger an inflammatory response. If you are observing necrotic morphology, consider performing a dose-response experiment to determine if a lower concentration induces a more apoptotic phenotype. It is also important to distinguish between necrosis and late-stage apoptosis (secondary necrosis), where apoptotic cells ultimately lose membrane integrity.
Q3: Can the presence of metals in my cell culture media affect the outcome of my this compound experiment?
A3: Absolutely. The ability of some tropolones to chelate iron is a critical aspect of their cytotoxic activity. The presence of ferric or ferrous ions in the culture medium can competitively inhibit the this compound's chelating effect, potentially rescuing cells from apoptosis. Conversely, the absence of divalent cations like calcium and magnesium has been shown to enhance this compound-induced cytotoxicity. Therefore, the composition of your culture medium can significantly influence your results.
Q4: Are there known off-target effects of tropolones that could explain my unexpected results?
A4: Yes, tropolones have been reported to have multiple molecular targets. While some are investigated for their potential as selective histone deacetylase (HDAC) inhibitors, their activity profile is distinct from pan-HDAC inhibitors like vorinostat. Tropolones can also influence various signaling pathways, including those involved in DNA damage repair and protein expression. These diverse effects can lead to unexpected cellular responses depending on the specific experimental context.
Troubleshooting Guides
Issue 1: No or Weak Induction of Cell Death
If you are not observing the expected level of cell death in response to this compound treatment, consider the following possibilities and troubleshooting steps.
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | Ensure the this compound compound is properly stored (as recommended by the manufacturer) and prepare fresh stock solutions for each experiment. |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. IC50 values can vary significantly between cell types. |
| High Cell Density | High cell confluence can sometimes make cells more resistant to treatment. Seed cells at a lower density and ensure they are in the exponential growth phase during treatment. |
| Presence of Chelating Agents in Media | The presence of iron or other divalent cations in the media can inhibit the activity of some tropolones. Consider using a medium with a defined and lower concentration of these ions, or co-incubate with an iron chelator like deferoxamine (DFO) as a positive control for iron-dependent effects. |
| Cell Line Resistance | Your cell line may be inherently resistant to this compound-induced apoptosis. Consider trying a different cell line known to be sensitive to tropolones or investigate the expression levels of key apoptotic proteins. |
| Incorrect Incubation Time | The kinetics of apoptosis induction can vary. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal treatment duration. |
Issue 2: High Variability Between Replicate Experiments
High variability can obscure real biological effects. The following table outlines potential sources of variability and how to address them.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic drift. |
| Inconsistent Cell Health | Ensure cells are healthy and have high viability (>90%) before starting the experiment. Document cell morphology and viability during routine culture. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including vehicle controls, and is at a non-toxic level (typically <0.5%). |
| Inaccurate Pipetting | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent delivery of cells and reagents. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples or fill them with sterile media or PBS. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to stimuli. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing cell viability following this compound treatment.
Materials:
-
Cells of interest
-
This compound compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound (and a vehicle control).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis vs. Necrosis Differentiation (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest cells after this compound treatment, including any floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population may be difficult to distinguish from late apoptotic cells).
-
Visualizations
Caption: Key signaling pathways involved in this compound-induced apoptosis.
Caption: A logical workflow for troubleshooting unexpected results.
Caption: Morphological differences between apoptosis and necrosis.
References
- 1. Novel tropolones induce the unfolded protein response pathway and apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On mechanisms of antitumor action of tropolon series compounds | Zhukova | Research and Practical Medicine Journal [rpmj.ru]
- 4. This compound-Induced Effects on the Unfolded Protein Response Pathway and Apoptosis in Multiple Myeloma Cells Are Dependent on Iron - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve the yield of tropolone synthesis
Welcome to the technical support center for tropolone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their this compound synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the this compound ring?
A1: The primary strategies for constructing the seven-membered this compound ring include:
-
Oxidation of Cycloheptatrienes : This involves the oxidation of a pre-formed seven-membered ring. Cycloheptatrienes can be oxidized using various methods, though some, like permanganate oxidation, result in low yields[1][2][3].
-
Ring Expansion of Benzene Derivatives : The Büchner reaction, which involves the cyclopropanation of a benzene derivative followed by an electrocyclic ring-opening, is a common method to form a cycloheptatriene intermediate that is subsequently oxidized[4][5].
-
Cycloaddition Reactions : These are powerful methods for constructing the carbocycle. Common approaches include [2+2] cycloadditions between cyclopentadiene and a ketene, [4+3] cycloadditions, and [5+2] oxidopyrylium cycloadditions, the last of which is particularly useful for accessing polyoxygenated tropolones.
-
Synthesis from Seven-Membered Ring Precursors : Methods like the bromination and dehydrohalogenation of 1,2-cycloheptanedione are also employed.
Q2: Which synthesis method generally provides the highest and most reliable yield?
A2: While yield is highly dependent on the specific substrate and reaction conditions, two methods are noted for their high yields and reliability:
-
The [2+2] cycloaddition of cyclopentadiene and dichloroketene , followed by rearrangement, is a well-established procedure that uses inexpensive starting materials and can achieve overall yields of around 77% after purification.
-
The hydrolysis of 2-chlorotropone (derived from tropone) in refluxing aqueous formic acid has been reported to produce this compound in an 85% yield.
Q3: How can I purify crude this compound effectively?
A3: Purification can be challenging due to impurities from starting materials or side reactions. Key strategies include:
-
Crystallization : This is a common final step. Solvents like a dichloromethane/pentane mixture or ligroin can be effective.
-
Distillation : Vacuum distillation is often used to purify the crude product before final crystallization. A thin-film evaporator is recommended for viscous impurities.
-
Extraction for Halogenated Impurities : For syntheses involving chlorinated intermediates (e.g., the dichloroketene method), halogenated impurities can be removed by dissolving the crude this compound in a basic aqueous solution (e.g., NaOH at pH 12) to form the this compound salt, extracting with a non-water-miscible solvent like methyl tert-butyl ether, and then re-acidifying the aqueous phase to recover the purified this compound.
-
Complexation : An older method involves forming a copper complex of this compound, which can be isolated and then decomposed with hydrogen sulfide to regenerate the purified product.
Troubleshooting Guide
Problem 1: My this compound yield is very low after oxidizing a cycloheptatriene intermediate.
-
Possible Cause : Use of harsh or inefficient oxidizing agents. Oxidation of cycloheptatriene with potassium permanganate, for example, is known to produce this compound in low yields. Similarly, oxidation with bromine after a Büchner reaction can lead to the formation of unwanted brominated tropolones alongside the desired product.
-
Suggested Solution :
-
Switch to a Milder, More Efficient Oxidation Method : For certain substrates, particularly dioxole-fused cycloheptatrienes derived from the Büchner reaction, autoxidation can be a highly effective and simple alternative. This method involves bubbling compressed air through a solution of the cycloheptatriene and can achieve high yields (e.g., 88% for specific substrates) without the need for chromatography.
-
Electrochemical Oxidation : The methods developed by Shono's group, involving electrochemical oxidation, can also be an effective way to convert cycloheptatrienes to tropolones.
-
Problem 2: The reaction mixture is tarring, leading to significant product loss.
-
Possible Cause : The reaction conditions are too harsh. High temperatures or highly acidic/basic conditions can cause decomposition and polymerization of reactants and products, which is a known issue in some this compound synthesis pathways.
-
Suggested Solution :
-
Lower the Reaction Temperature : If the reaction is being run at elevated temperatures, try reducing it. Even for reactions that require heat, finding the minimum effective temperature can reduce side reactions.
-
Optimize Reagent Addition : Add strong acids, bases, or oxidizing agents slowly and dropwise to maintain better control over the reaction exotherm and local concentrations.
-
Choose a Milder Synthetic Route : If tarring persists, consider an alternative synthesis strategy that proceeds under milder conditions. The [2+2] cycloaddition of cyclopentadiene and dichloroketene, for instance, involves steps that are generally high-yielding and clean.
-
Problem 3: I am getting a mixture of regioisomers.
-
Possible Cause : The cycloaddition or ring-expansion reaction lacks regioselectivity for your specific substituted precursor. The placement of substituents on the starting materials heavily influences the outcome.
-
Suggested Solution :
-
Leverage Directing Groups : The choice and position of substituents on the starting materials can direct the reaction to favor one regioisomer. Review literature on similar substrates to guide your choice of starting material.
-
Utilize a Different Cycloaddition Strategy : Different cycloaddition pathways can offer alternative regioselectivity. For example, a [4+3] cycloaddition using cyclopropenone ketals results in a different carbonyl placement compared to other methods.
-
Post-Synthesis Separation : If a mixture is unavoidable, focus on developing a robust purification method. High-performance liquid chromatography (HPLC) can be used to separate isomers.
-
Quantitative Data on Synthesis Yields
The following table summarizes reported yields for various this compound synthesis strategies.
| Synthesis Strategy | Starting Material(s) | Key Reagents/Steps | Reported Yield | Reference(s) |
| [2+2] Cycloaddition & Rearrangement | Cyclopentadiene, Trichloroacetyl chloride | 1. Dichloroketene formation & cycloaddition 2. Saponification & rearrangement | 77% (after crystallization) | |
| Hydrolysis of 2-Chlorotropone | Tropone | 1. Chlorination 2. Hydrolysis with 80% formic acid | 85% (for hydrolysis step) | |
| Büchner Reaction & Autoxidation | 1,4-Benzodioxin, Ethyl diazoacetate | 1. Büchner reaction 2. Autoxidation with compressed air | 88% | |
| Oxidation of 1,2-Cycloheptanedione | 1,2-Cycloheptanedione | N-Bromosuccinimide (NBS), then dehydrohalogenation | Not specified, but a common method | |
| Oxidation of Cycloheptatriene | Cycloheptatriene | Potassium permanganate (KMnO₄) | Low |
Experimental Protocols
Protocol 1: this compound via [2+2] Cycloaddition and Rearrangement
This two-step procedure is based on the well-documented method from Organic Syntheses.
Step A: Synthesis of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one
-
Setup : Equip a three-necked flask with a mechanical stirrer, an addition funnel, and a reflux condenser. Maintain a nitrogen atmosphere.
-
Reagents : Charge the flask with 250 ml of pentane, 100 g of cyclopentadiene, and 80 g of triethylamine.
-
Reaction : Cool the mixture in an ice bath. Add a solution of 120 g of trichloroacetyl chloride in 250 ml of pentane dropwise over 4-5 hours with vigorous stirring.
-
Workup : After addition is complete, allow the mixture to stir at room temperature overnight. Filter the mixture to remove triethylamine hydrochloride and wash the salt with pentane. Combine the organic layers and remove the pentane and excess cyclopentadiene by rapid distillation.
-
Purification : Fractionally distill the resulting liquid under reduced pressure to obtain the product (b.p. 61–62° at 9 mm Hg).
Step B: Synthesis of this compound
-
Setup : Equip a three-necked flask with a mechanical stirrer, addition funnel, and reflux condenser.
-
Reagents : Charge the flask with 500 ml of glacial acetic acid and cautiously add 100 g of sodium hydroxide pellets. After dissolution, add 100 g of the dichlorobicycloheptenone from Step A.
-
Reaction : Reflux the solution under nitrogen for 8 hours.
-
Workup : Cool the mixture and add concentrated hydrochloric acid until the pH is ~1. Add 1 L of water and extract the mixture continuously with dichloromethane for 24 hours.
-
Purification : Dry the organic extract and remove the solvent. Distill the crude product at reduced pressure (60°C at 0.1 mm Hg) to yield a yellow solid. Recrystallize from a mixture of dichloromethane and pentane to obtain pure this compound as white needles (overall yield ~77%).
Protocol 2: this compound via Büchner Reaction and Autoxidation
This protocol is adapted from a modern, high-yield method for specific substrates.
-
Step A (Büchner Reaction) : Synthesize the cycloheptatriene precursor via a standard Büchner reaction between an appropriate benzene derivative (e.g., 1,4-benzodioxin) and ethyl diazoacetate in the presence of a catalyst (e.g., Rh₂(OAc)₄). Purify the resulting cycloheptatriene by chromatography.
-
Step B (Autoxidation) :
-
Setup : Dissolve the purified cycloheptatriene from Step A in a suitable solvent (e.g., acetonitrile or chloroform) in a flask with a gas dispersion tube.
-
Reaction : Vigorously bubble a stream of compressed air through the solution at room temperature.
-
Monitoring : Monitor the reaction by TLC until the starting material is consumed. The reaction time can vary from a few hours to a day.
-
Workup : Once the reaction is complete, remove the solvent under reduced pressure. The resulting this compound product is often pure enough for use without further chromatography. For one specific substrate, this method yielded the this compound cleanly in 88% yield.
-
Visualized Workflows and Logic
Caption: Workflow for this compound Synthesis via the Dichloroketene Method.
Caption: Comparison of Oxidation Strategies after Büchner Reaction.
Caption: Decision tree for troubleshooting low synthesis yield.
References
- 1. Synthesis of Naturally Occurring Tropones and Tropolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Carbocycloaddition Strategies for Troponoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of α-Tropolones through Autoxidation of Dioxole-Fused Cycloheptatrienes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Tropolone from Fungal Culture Filtrate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of tropolone from fungal culture filtrates.
Frequently Asked Questions (FAQs)
Q1: Which fungal species are known to produce this compound?
A1: Several fungal species are known producers of this compound and its derivatives. Notably, species from the genus Penicillium, such as Talaromyces stipitatus (previously Penicillium stipitatum), are well-documented producers of stipitatic acid, a this compound derivative.[1][2][3][4] Other fungi may also produce a variety of this compound compounds.[5]
Q2: What are the general steps for purifying this compound from a fungal culture?
A2: The purification process generally involves several key stages:
-
Fermentation: Culturing the fungus under conditions optimized for this compound production.
-
Filtration: Separating the fungal mycelia from the liquid culture broth (filtrate).
-
Extraction: Using a suitable organic solvent to perform liquid-liquid extraction of this compound from the filtrate.
-
Concentration: Evaporating the organic solvent to obtain a crude extract.
-
Chromatographic Purification: Further purifying the crude extract using techniques like column chromatography or High-Performance Liquid Chromatography (HPLC) to isolate the this compound.
-
Crystallization: Obtaining pure this compound crystals from the purified fraction.
Q3: What solvents are typically used for this compound extraction?
A3: Ethyl acetate is a commonly used solvent for extracting this compound and its derivatives from acidified fungal culture filtrates. Other solvents like hexane have also been mentioned in purification protocols, particularly after initial workup steps. The choice of solvent can significantly impact extraction efficiency.
Q4: Is this compound stable during the purification process?
A4: this compound is a relatively stable compound. However, like many organic molecules, it can be susceptible to degradation under harsh conditions such as extreme pH or high temperatures. Exposure to light can also lead to photo-oxidation of sensitive compounds, so it is good practice to protect samples from light during purification and storage.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No this compound Production | 1. Suboptimal Fungal Strain: The strain may have lost its ability to produce the metabolite due to repeated sub-culturing. 2. Inappropriate Culture Conditions: The media composition, pH, temperature, or aeration may not be optimal for this compound biosynthesis. 3. Incorrect Fermentation Time: Harvesting the culture too early or too late can result in low yields. | 1. Strain Revitalization: Attempt to revitalize the strain from a frozen stock or obtain a new culture. Consider genetic engineering to enhance production. 2. Media Optimization: Experiment with different media components, pH levels (fungi often prefer slightly acidic conditions, pH 5.6-5.8), and temperatures. 3. Time-Course Study: Perform a time-course experiment to determine the optimal incubation time for maximum this compound production. |
| Low Extraction Yield | 1. Incorrect pH of Filtrate: this compound is an acidic compound (pKa ≈ 7) and requires an acidic pH for efficient extraction into an organic solvent. 2. Inefficient Solvent: The chosen organic solvent may not have the optimal polarity for this compound. 3. Formation of Emulsions: Emulsions can form at the solvent-aqueous interface, trapping the compound and making separation difficult. | 1. Acidify the Filtrate: Adjust the pH of the culture filtrate to an acidic value (e.g., pH 3-5) before extraction to ensure this compound is in its protonated, less polar form. 2. Solvent Screening: Test different solvents (e.g., ethyl acetate, chloroform, dichloromethane) to find the most effective one for your specific this compound derivative. 3. Break Emulsions: To break emulsions, try adding brine (saturated NaCl solution), centrifuging the mixture, or passing the mixture through a filter aid like celite. |
| Impure Final Product | 1. Co-extraction of Other Metabolites: The crude extract often contains other fungal metabolites with similar polarities. 2. Insufficient Chromatographic Separation: The column chromatography or HPLC conditions (stationary phase, mobile phase) may not be adequate to resolve this compound from impurities. | 1. Pre-purification Steps: Consider a preliminary purification step, such as precipitation or a different solvent wash, to remove some impurities before chromatography. 2. Optimize Chromatography: - Column Choice: Select a suitable stationary phase (e.g., C18 for reverse-phase HPLC). - Mobile Phase Gradient: Develop a gradient elution method for HPLC to improve the separation of compounds with different polarities. - Recrystallization: Perform recrystallization after chromatography to achieve high purity. |
| Product Degradation | 1. Protease Activity: Residual proteases from the fungal culture could potentially degrade protein-based impurities, which might interfere with the purification process. 2. Instability in Storage Buffer: The pH or composition of the buffer used for storage might not be optimal for this compound stability. | 1. Use Protease Inhibitors: While this compound is not a protein, if downstream applications are sensitive to any protein contaminants, consider adding protease inhibitors during initial extraction steps. 2. Optimize Storage Conditions: Store the purified this compound in a suitable solvent (e.g., DMSO) at low temperatures (-20°C or -80°C) and protected from light. |
Experimental Workflows & Protocols
General Purification Workflow
The diagram below illustrates a standard workflow for the purification of this compound from fungal culture filtrate.
Caption: A typical workflow for this compound purification.
Troubleshooting Low Yields
This decision tree provides a logical approach to troubleshooting low yields during the purification process.
References
- 1. Genetic, molecular, and biochemical basis of fungal this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the mystery of tropolones biosynthesis - Research Highlights - Nature Middle East [natureasia.com]
- 3. researchgate.net [researchgate.net]
- 4. sciencedaily.com [sciencedaily.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Stabilizing Tropolone Solutions for Long-Term Storage
Welcome to the Technical Support Center for the handling and storage of tropolone solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability and integrity of this compound solutions for long-term experimental use. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the preparation and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for long-term storage?
A1: For long-term storage, dimethyl sulfoxide (DMSO) is the recommended solvent. This compound is highly soluble in DMSO, and solutions can be stored at -80°C for up to one year with minimal degradation.[1] Ethanol is another suitable solvent, offering good solubility, but DMSO solutions generally exhibit better long-term stability, especially when stored at low temperatures.[2][3] For aqueous experiments, it is advisable to prepare a concentrated stock in DMSO or ethanol and dilute it into your aqueous buffer immediately before use. Aqueous solutions of this compound are not recommended for storage for more than one day due to rapid degradation.[2]
Q2: What are the optimal storage conditions for solid this compound?
A2: Solid this compound should be stored at -20°C for long-term stability, where it can remain stable for at least four years.[2] For shorter periods, storage at 2-8°C is also acceptable. This compound is hygroscopic, meaning it readily absorbs moisture from the air. Therefore, it is crucial to store it in a tightly sealed container, preferably under an inert gas like argon or nitrogen, to prevent degradation from moisture and oxidation.
Q3: My this compound solution has changed color. What does this indicate?
A3: A color change in your this compound solution, often to a yellowish or brownish hue, is a common indicator of degradation. This can be caused by several factors, including exposure to light, elevated temperatures, or prolonged contact with air (oxidation). This compound is known to undergo photodegradation, so it is essential to protect solutions from light by using amber vials or wrapping containers in foil. If you observe a color change, it is recommended to prepare a fresh solution to ensure the accuracy of your experiments.
Q4: Can I store my this compound solution at room temperature?
A4: Storing this compound solutions at room temperature is not recommended, especially for extended periods. Studies on various compounds stored in DMSO at room temperature show a significant decrease in compound integrity over time. For this compound, which is susceptible to degradation, storage at low temperatures (-20°C or -80°C) is critical to minimize degradation and maintain the solution's potency.
Q5: How many times can I freeze and thaw my this compound stock solution?
A5: While repeated freeze-thaw cycles can be detrimental to the stability of many chemical compounds, studies on a diverse set of compounds stored in DMSO have shown no significant loss after multiple cycles when handled properly. To minimize potential degradation, it is best practice to aliquot your this compound stock solution into smaller, single-use volumes. This avoids the need for repeated warming and cooling of the entire stock. If you must perform freeze-thaw cycles, ensure the vial is tightly sealed and brought to room temperature quickly before use, and then promptly returned to the freezer.
Troubleshooting Guides
Issue 1: Precipitation Observed in this compound Solution
-
Symptom: Visible solid particles or cloudiness in your this compound solution, particularly after cold storage or dilution into an aqueous buffer.
-
Possible Causes:
-
Low Solubility in Aqueous Solutions: this compound has limited solubility in aqueous buffers. Adding a concentrated DMSO or ethanol stock directly to an aqueous solution without proper mixing can cause it to precipitate.
-
Temperature Effects: The solubility of this compound may decrease at lower temperatures, leading to precipitation from a saturated solution.
-
Solvent Evaporation: If the solvent evaporates over time, the concentration of this compound will increase, potentially exceeding its solubility limit.
-
-
Solutions:
-
When diluting into an aqueous buffer, add the this compound stock solution dropwise while vortexing or stirring the buffer to ensure rapid and even dispersion.
-
If precipitation occurs upon cooling, gently warm the solution to 37°C and sonicate to redissolve the compound before use. Ensure the compound is stable at this temperature for the brief warming period.
-
Always ensure your storage vials are tightly sealed to prevent solvent evaporation.
-
Issue 2: Inconsistent Experimental Results
-
Symptom: High variability in experimental outcomes when using the same this compound solution.
-
Possible Causes:
-
Degradation of this compound: The most likely cause is the degradation of this compound in the solution, leading to a lower effective concentration. This can be due to improper storage conditions (temperature, light exposure, air exposure).
-
Inaccurate Pipetting: Inconsistent volumes of the stock solution will lead to variations in the final concentration.
-
-
Solutions:
-
Verify Solution Integrity: Prepare a fresh stock solution of this compound and compare its performance to the old solution.
-
Implement Proper Storage: Always store this compound solutions at -80°C in tightly sealed, light-protected containers. Aliquoting into smaller volumes is highly recommended to avoid contamination and repeated freeze-thaw cycles of the main stock.
-
Analytical Verification: If available, use HPLC to check the concentration and purity of your this compound solution against a freshly prepared standard.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration | Key Considerations |
| Solid | N/A | -20°C | Up to 4 years | Store in a tightly sealed container under inert gas. |
| 2-8°C | Shorter term | Protect from moisture as it is hygroscopic. | ||
| Solution | DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Ethanol | -20°C | Up to 2 months | Good for short-term storage. | |
| Aqueous | 2-8°C | Not recommended | Prepare fresh daily for best results. |
Experimental Protocols
Protocol for Preparation of a Stabilized this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO with the addition of an antioxidant to enhance stability.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Butylated Hydroxytoluene (BHT) or Ascorbic Acid
-
Sterile, amber glass vials with screw caps
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Pipettes and sterile tips
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of the Antioxidant Stock (Optional but Recommended):
-
Prepare a 100 mM stock solution of BHT or Ascorbic Acid in DMSO.
-
-
Weighing this compound:
-
In a chemical fume hood, carefully weigh out the desired amount of this compound. For a 1 mL of 10 mM solution, you will need 1.221 mg of this compound (Molar Mass = 122.12 g/mol ).
-
-
Dissolving this compound:
-
Transfer the weighed this compound to a sterile amber vial.
-
Add the desired volume of anhydrous DMSO. For a 10 mM solution, add slightly less than 1 mL initially.
-
If using an antioxidant, add the appropriate volume of the antioxidant stock solution to achieve the desired final concentration (e.g., 10 µL of a 100 mM stock for a final concentration of 1 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be used to aid dissolution if necessary.
-
-
Final Volume Adjustment:
-
Bring the solution to the final desired volume with anhydrous DMSO.
-
-
Inert Gas Purge:
-
Before tightly sealing the vial, gently flush the headspace with an inert gas (argon or nitrogen) to displace any oxygen.
-
-
Storage:
-
Label the vial clearly with the compound name, concentration, date, and your initials.
-
Store the stock solution at -80°C.
-
Protocol for Stability Testing of this compound Solutions by HPLC
This protocol provides a general method for assessing the stability of this compound solutions over time using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% phosphoric acid or formic acid for MS compatibility). A common gradient is 10-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a fresh stock solution of this compound of known concentration in the same solvent as your stored samples.
-
Create a series of standards by serial dilution to cover a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), remove an aliquot of your stored this compound solution.
-
Allow the aliquot to come to room temperature.
-
Dilute the sample to fall within the range of your calibration curve.
-
Inject the diluted sample into the HPLC system and record the chromatogram.
-
-
Data Analysis:
-
Determine the concentration of this compound in your sample by comparing its peak area to the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Monitor the chromatogram for the appearance of new peaks, which would indicate the formation of degradation products.
-
Visualizations
Caption: Workflow for preparing and assessing the stability of this compound solutions.
Caption: Troubleshooting guide for common issues with this compound solutions.
References
- 1. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Tropolones in Streptomyces spp.: Interweaving Biosynthesis and Degradation of Phenylacetic Acid and Hydroxylations on the Tropone Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Microscopy Artifacts Associated with Tropolone
For researchers, scientists, and drug development professionals utilizing tropolone in their microscopy experiments, this technical support center provides guidance on identifying and mitigating common artifacts. This compound's unique chemical and biological properties, including its intrinsic fluorescence, iron-chelating ability, and cytotoxic effects, can sometimes lead to unexpected results. This guide offers troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your imaging data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in microscopy-related experiments?
A1: this compound is a non-benzenoid aromatic compound with a seven-membered ring. It is utilized in various biological studies for its properties as a bactericidal and antibiotic agent, and notably as an iron chelator. In the context of microscopy, it can be used to study the effects of iron depletion on cellular processes or as a component of novel fluorescent probes due to its intrinsic fluorescence.
Q2: Can this compound itself be a source of fluorescence in my images?
A2: Yes, this compound and its derivatives are known to be fluorescent. This intrinsic fluorescence, often referred to as autofluorescence in a microscopy context, can be a source of background signal. The fluorescence intensity and spectral properties of this compound are sensitive to its environment, such as pH and the presence of metal ions.[1][2]
Q3: I am observing unexpected changes in cell shape and size after treating with this compound. Is this an artifact?
A3: It could be. This compound has known cytotoxic and anti-proliferative effects, which can induce morphological changes in cells, including apoptosis.[3][4][5] These changes, if not accounted for, could be misinterpreted as an experimental outcome rather than a cytotoxic side effect of the compound. It is crucial to perform dose-response and time-course experiments to distinguish between intended biological effects and cytotoxic artifacts.
Q4: How can this compound's iron-chelating properties affect my microscopy results?
A4: As a potent iron chelator, this compound can alter the intracellular labile iron pool. This can lead to artifacts in several ways:
-
Morphological Changes: Iron is essential for many cellular processes, and its depletion can lead to stress responses and morphological alterations.
-
Fluorescence Signal Alteration: If you are using a fluorescent probe whose signal is sensitive to iron or other metal ions, this compound could interfere with your measurements by chelating these ions.
-
Indirect Biological Effects: Changes in iron homeostasis can trigger a cascade of cellular events that might be indirectly observed and misinterpreted in your imaging experiment.
Troubleshooting Guides
Issue 1: High Background Fluorescence or Suspected Autofluorescence
Symptoms:
-
A diffuse, hazy fluorescence signal is observed across the field of view, including in areas without cells.
-
Control cells (not treated with your fluorescent probe but treated with this compound) show a noticeable signal in the channel of interest.
-
The unexpected signal is present in multiple fluorescence channels.
Troubleshooting Steps:
-
Image Unstained, this compound-Treated Cells: Prepare a control sample with cells treated with the same concentration of this compound as your experiment but without any fluorescent labels. Image this sample using the same settings to confirm if this compound is the source of the autofluorescence.
-
Spectral Analysis: If your microscope has spectral imaging capabilities, acquire the emission spectrum of the background signal. Compare this to the known emission spectrum of your intended fluorophore. This compound has a broad emission spectrum that can be distinguished from the typically narrower spectra of specific fluorescent probes.
-
Optimize Filter Sets: Use narrow-bandpass emission filters that are specifically tailored to your fluorophore's emission peak to minimize the collection of off-target fluorescence from this compound.
-
Choose Fluorophores in the Far-Red Spectrum: this compound's autofluorescence is generally weaker in the longer wavelength regions. If possible, switch to fluorophores that excite and emit in the far-red or near-infrared part of the spectrum.
-
Background Subtraction: If the autofluorescence is uniform, it can be computationally removed. Acquire an image of a cell-free region and subtract this background from your experimental images.
Issue 2: Morphological Artifacts and Cell Death
Symptoms:
-
Cells appear rounded, shrunken, or show membrane blebbing after this compound treatment.
-
A significant decrease in cell number is observed during live-cell imaging.
-
Increased staining with cell death markers (e.g., propidium iodide) is seen.
Troubleshooting Steps:
-
Titrate this compound Concentration: Perform a dose-response experiment to find the minimum concentration of this compound required to achieve the desired biological effect without inducing significant cytotoxicity.
-
Reduce Incubation Time: Shorten the duration of this compound treatment. Time-course experiments can help identify a window where the desired effect is observable before the onset of widespread cell death.
-
Use a Viability Marker: In live-cell imaging experiments, co-incubate your cells with a viability dye to monitor cell health in real-time. This will help you distinguish healthy cells from those undergoing apoptosis or necrosis.
-
Control Experiments: Compare the morphology of this compound-treated cells with untreated controls and positive controls for cell death (e.g., staurosporine treatment) to accurately interpret the observed morphological changes.
Issue 3: Artifacts Related to Iron Chelation
Symptoms:
-
Unexpected changes in the fluorescence of an iron-sensitive probe that are not consistent with your experimental hypothesis.
-
Morphological changes are observed that are known to be associated with iron depletion (e.g., mitochondrial swelling).
-
Alterations in cellular processes that are indirectly dependent on iron homeostasis.
Troubleshooting Steps:
-
Iron Rescue Experiment: To confirm that the observed effect is due to iron chelation, perform a "rescue" experiment by co-incubating the cells with this compound and a source of bioavailable iron (e.g., ferric ammonium citrate). If the artifact is reversed, it is likely due to iron chelation.
-
Use an Iron-Insensitive Fluorescent Probe: If you suspect this compound is interfering with your fluorescent probe, switch to a probe that is not sensitive to iron or other metal ions.
-
Measure Intracellular Iron Levels: Use a specific fluorescent sensor for labile iron to directly measure the effect of this compound on intracellular iron concentrations in your experimental system. This will help you correlate the observed artifacts with changes in iron homeostasis.
-
Consult the Literature: Review literature on the effects of iron chelation on your specific cell type and the cellular process you are studying to better understand potential indirect effects.
Data Presentation
Table 1: Spectral Properties of this compound
| Property | Value | Reference |
| Absorption Maxima (in 3-methylpentane) | ~320 nm, ~355 nm | |
| Emission Maximum (in CH2Cl2, λex ~ 365 nm) | Broad, centered around 445-500 nm for derivatives | |
| Fluorescence Quantum Yield | Weak, highly dependent on solvent and temperature |
Note: The spectral properties of this compound can vary significantly depending on the solvent, pH, and presence of metal ions. It is recommended to measure the spectral properties in your specific experimental buffer.
Experimental Protocols & Workflows
General Protocol for Using this compound in Live-Cell Imaging
-
Cell Culture: Plate cells on a glass-bottom dish or chamber slide suitable for microscopy. Allow cells to adhere and reach the desired confluency.
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the this compound stock solution in pre-warmed, phenol red-free cell culture medium to the desired final concentration.
-
Control Preparation: Prepare control samples including:
-
Untreated cells.
-
Vehicle control (cells treated with the same concentration of solvent used for the this compound stock).
-
This compound-only control (to assess autofluorescence).
-
-
Treatment and Staining:
-
Remove the culture medium from the cells and replace it with the this compound-containing medium or control medium.
-
If using a fluorescent probe, add it according to the manufacturer's protocol.
-
Incubate for the desired period at 37°C and 5% CO2.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for your fluorophore.
-
Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
-
Acquire images from multiple fields of view for each condition.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow to identify and troubleshoot common microscopy artifacts when using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. biotium.com [biotium.com]
- 4. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 5. Image artifacts in Single Molecule Localization Microscopy: why optimization of sample preparation protocols matters - PMC [pmc.ncbi.nlm.nih.gov]
methods for quenching tropolone activity in experiments
Technical Support Center: Tropolone Activity Quenching
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on methods for quenching this compound activity in experimental settings. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's biological activity?
A1: this compound and its derivatives primarily exert their biological effects, including anti-proliferative and pro-apoptotic activities, through the chelation of metal ions, with a particularly high affinity for iron.[1][2] This sequestration of intracellular iron disrupts various cellular processes that are iron-dependent, leading to effects like the induction of the unfolded protein response (UPR) and apoptosis in cancer cells.[1][2]
Q2: How can this compound's activity be quenched or inhibited in an experiment?
A2: The most effective method to quench this compound's activity is to reverse its primary mechanism of action: iron chelation. This is achieved by introducing an excess of iron salts into the experimental system. The supplemental iron saturates the this compound, forming a complex and preventing it from sequestering essential intracellular iron.[1]
Q3: Which iron salts are effective for quenching this compound activity?
A3: Both ferric chloride (FeCl₃) and ammonium ferrous sulfate ((NH₄)₂Fe(SO₄)₂) have been demonstrated to be effective in completely preventing this compound-induced apoptosis.
Q4: Can other metal ions be used to quench this compound activity?
A4: While this compound can chelate other metal ions such as zinc, co-incubation with zinc has been shown to be ineffective at preventing this compound-induced cytotoxic effects. Therefore, iron salts are the recommended quenching agents.
Q5: Is it possible to reverse the effects of this compound after they have been initiated?
A5: Yes, it is possible to partially reverse the effects of this compound. Studies have shown that the addition of iron 24 hours after the initial treatment with a this compound derivative can partially prevent the induction of apoptotic markers.
Troubleshooting Guide
Q: I've added iron salts to my cell culture to quench this compound, but I'm still observing significant cell death. What could be the issue?
A: There are several potential reasons for incomplete quenching:
-
Insufficient Iron Concentration: The concentration of the iron salt may be too low to fully saturate the this compound. It is recommended to start with a concentration of 50 µM for ferric chloride or ammonium ferrous sulfate. In some cell lines, concentrations as low as 5 µM may be sufficient. You may need to titrate the iron concentration to find the optimal level for your specific cell line and this compound concentration.
-
Timing of Addition: For complete quenching, the iron salt should be co-incubated with the this compound from the beginning of the treatment. If the iron is added at a later time point, the quenching may only be partial.
-
Iron Salt Quality and Preparation: Ensure that your iron salt solutions are freshly prepared and have not precipitated. Poor solubility or degradation of the iron salt can reduce its effective concentration.
Q: I've observed a precipitate in my cell culture medium after adding the iron salt. What should I do?
A: Precipitation of iron salts can occur in certain culture media, especially those containing high concentrations of phosphate or bicarbonate. To mitigate this:
-
Prepare Fresh Solutions: Always use freshly prepared, sterile-filtered iron salt solutions.
-
Dilution Method: When adding the iron salt to the culture medium, add it slowly while gently swirling the flask or plate to ensure rapid and even dispersion. Avoid adding a highly concentrated stock solution directly to a small volume of medium.
-
Test Medium Compatibility: Before your main experiment, test the solubility of the iron salt in your specific cell culture medium at the desired concentration. If precipitation is a persistent issue, you may need to consider a different iron salt or a medium with a different composition.
Q: Are the iron salts themselves toxic to the cells?
A: At high concentrations, iron salts can be cytotoxic. However, the recommended concentrations for quenching this compound activity (5-50 µM) are generally well-tolerated by most cell lines. It is always good practice to include a control group in your experiment that is treated with the iron salt alone to assess any potential baseline cytotoxicity in your specific cell model.
Quantitative Data Summary
The following table summarizes the effective concentrations of quenching agents for this compound activity based on available literature.
| Quenching Agent | Effective Concentration | Cell Line(s) | Observed Effect | Reference |
| Ferric Chloride (FeCl₃) | 50 µM | Multiple Myeloma (MM) cell lines | Complete prevention of this compound-induced apoptosis. | |
| Ammonium Ferrous Sulfate | 50 µM | Multiple Myeloma (MM) cell lines | Complete prevention of this compound-induced apoptosis. | |
| Ferric Chloride (FeCl₃) | 5 µM | U266 (MM cell line) | Sufficient to block induction of apoptotic markers. | |
| Ammonium Ferrous Sulfate | 5 µM | U266 (MM cell line) | Sufficient to block induction of apoptotic markers. |
Experimental Protocols
Protocol 1: Co-incubation Method for Quenching this compound Activity
This protocol describes the simultaneous addition of this compound and an iron salt to a cell culture to prevent this compound-induced effects.
Materials:
-
This compound or this compound derivative stock solution
-
Ferric chloride (FeCl₃) or Ammonium ferrous sulfate ((NH₄)₂Fe(SO₄)₂)
-
Sterile phosphate-buffered saline (PBS) or deionized water
-
Cell culture medium appropriate for your cell line
-
Adherent or suspension cells in culture
Procedure:
-
Prepare Iron Salt Stock Solution:
-
Prepare a 10 mM stock solution of either FeCl₃ or (NH₄)₂Fe(SO₄)₂ in sterile PBS or deionized water.
-
Sterile-filter the solution through a 0.22 µm filter.
-
Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage. It is recommended to prepare fresh solutions regularly.
-
-
Cell Seeding:
-
Seed your cells at the desired density in appropriate culture vessels and allow them to adhere (for adherent cells) or stabilize in suspension for 24 hours.
-
-
Treatment Preparation:
-
Prepare the final concentrations of this compound and the iron salt in fresh, pre-warmed cell culture medium. For example, to achieve a final concentration of 50 µM iron salt, dilute the 10 mM stock solution 1:200 in the medium.
-
-
Co-incubation:
-
Remove the old medium from your cells.
-
Add the medium containing the desired concentrations of both this compound and the iron salt to the cells simultaneously.
-
Include appropriate controls:
-
Vehicle control (e.g., DMSO)
-
This compound alone
-
Iron salt alone
-
-
-
Incubation and Analysis:
-
Incubate the cells for the desired experimental duration.
-
Proceed with your planned downstream analysis (e.g., apoptosis assays, proliferation assays, western blotting).
-
Visualizations
Caption: Workflow for quenching this compound activity with iron salts.
Caption: this compound-induced apoptosis and its quenching by iron.
References
- 1. This compound-induced effects on the unfolded protein response pathway and apoptosis in multiple myeloma cells are dependent on iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-Induced Effects on the Unfolded Protein Response Pathway and Apoptosis in Multiple Myeloma Cells Are Dependent on Iron - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Tropolone Resistance in Bacterial Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tropolone resistance in their experiments.
Troubleshooting Guides
Issue 1: this compound shows reduced or no efficacy against a previously susceptible bacterial strain.
Possible Cause 1: Development of Efflux Pump-Mediated Resistance
Many Gram-negative bacteria, such as Pseudomonas aeruginosa and Burkholderia species, can develop resistance by overexpressing efflux pumps that actively remove this compound from the cell.[1][2][3][4]
Troubleshooting Steps:
-
Confirm Efflux Pump Overexpression: Use RT-qPCR to quantify the expression levels of known efflux pump genes (e.g., mexAB-oprM, mexCD-oprJ, mexEF-oprN in P. aeruginosa) in the resistant strain compared to the susceptible parent strain.[2]
-
Test for Synergy with an Efflux Pump Inhibitor (EPI): Perform a checkerboard assay to evaluate the synergistic effect of this compound with a known EPI, such as Phenylalanine-Arginine β-Naphthylamide (PAβN). A significant reduction in the Minimum Inhibitory Concentration (MIC) of this compound in the presence of the EPI suggests efflux-mediated resistance.
Illustrative Quantitative Data:
The following table demonstrates a hypothetical outcome of a checkerboard assay indicating the synergistic effect of this compound with an EPI against a resistant bacterial strain.
| Treatment Condition | MIC of this compound (µg/mL) | Fold-change in MIC |
| This compound alone | 128 | - |
| This compound + EPI (Sub-inhibitory concentration) | 8 | 16-fold decrease |
Experimental Workflow for Efflux Pump Inhibition Assay
Experimental workflow for evaluating efflux pump inhibition.
Possible Cause 2: Enzymatic Degradation or Modification of this compound
Bacteria can produce enzymes that chemically modify or degrade this compound, rendering it inactive.
Troubleshooting Steps:
-
Co-incubation Assay: Incubate this compound with a cell-free supernatant from the resistant bacterial culture. Use HPLC or LC-MS to analyze the structural integrity of this compound over time. A decrease in the parent this compound peak and the appearance of new peaks would suggest enzymatic modification.
-
Identify Potential Modifying Enzymes: Perform proteomic analysis of the resistant strain's supernatant or cell lysate to identify candidate enzymes (e.g., hydrolases, oxidoreductases) that are overexpressed compared to the susceptible strain.
Signaling Pathway for Enzymatic Inactivation
Conceptual pathway of enzymatic inactivation of this compound.
Issue 2: this compound has poor activity against Gram-negative bacteria.
Possible Cause: Low Outer Membrane Permeability
The outer membrane of Gram-negative bacteria acts as a significant barrier, limiting the entry of this compound into the cell.
Troubleshooting Steps:
-
Test for Synergy with a Membrane Permeabilizer: Use a checkerboard assay to assess the combination of this compound with a membrane-permeabilizing agent, such as a cationic peptide or a low concentration of a detergent like Triton X-100.
-
Evaluate Outer Membrane Disruption: Use assays like the NPN (1-N-phenylnaphthylamine) uptake assay to confirm that the permeabilizing agent is disrupting the outer membrane of the target bacteria.
Illustrative Quantitative Data:
| Treatment Condition | MIC of this compound (µg/mL) | Fold-change in MIC |
| This compound alone | >256 | - |
| This compound + Membrane Permeabilizer | 16 | >16-fold decrease |
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of bacterial resistance to antimicrobial compounds like this compound?
A1: Bacteria can develop resistance through several mechanisms, including:
-
Efflux pumps: These are membrane proteins that actively transport antimicrobial compounds out of the bacterial cell.
-
Enzymatic inactivation: Bacteria may produce enzymes that degrade or chemically modify the antimicrobial agent, rendering it ineffective.
-
Target modification: Mutations in the bacterial target of the antimicrobial can prevent the compound from binding and exerting its effect.
-
Reduced permeability: Changes in the bacterial cell wall or membrane can limit the uptake of the antimicrobial compound.
Q2: How can I perform a checkerboard assay to test for synergy?
A2: A checkerboard assay involves testing a matrix of different concentrations of two compounds (e.g., this compound and a potentiating agent) to determine their combined effect on bacterial growth. The results are used to calculate the Fractional Inhibitory Concentration (FIC) index, which indicates synergy (FIC ≤ 0.5), additivity (0.5 < FIC ≤ 1), indifference (1 < FIC ≤ 4), or antagonism (FIC > 4).
Q3: What are some potential adjuvants that can be used to overcome this compound resistance?
A3: Based on general strategies for overcoming antibiotic resistance, potential adjuvants for this compound could include:
-
Efflux Pump Inhibitors (EPIs): Compounds like Phenylalanine-Arginine β-Naphthylamide (PAβN) can inhibit the activity of efflux pumps.
-
Membrane Permeabilizers: Cationic peptides or low concentrations of non-ionic detergents can disrupt the outer membrane of Gram-negative bacteria, increasing this compound uptake.
Q4: Where can I find detailed protocols for Minimum Inhibitory Concentration (MIC) testing?
A4: Standardized protocols for MIC determination, such as the broth microdilution method, are available from organizations like the Clinical and Laboratory Standards Institute (CLSI) and in various research publications.
Key Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare this compound Dilutions:
-
In a 96-well plate, add 100 µL of MHB to wells in columns 2 through 12.
-
Add 200 µL of the highest concentration of this compound in MHB to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. Column 11 serves as a growth control (no this compound), and column 12 serves as a sterility control (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
Adjust the turbidity of the bacterial culture to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculate the Plate:
-
Add 100 µL of the diluted bacterial inoculum to each well in columns 1 through 11. Do not add bacteria to column 12.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Checkerboard Synergy Assay
This protocol is used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents in combination.
Materials:
-
Same as for MIC determination, plus a second compound (e.g., an EPI).
Procedure:
-
Prepare Compound Dilutions:
-
In a 96-well plate, prepare serial dilutions of this compound along the x-axis (e.g., columns 1-10) and serial dilutions of the second compound along the y-axis (e.g., rows A-G).
-
Row H will contain only the dilutions of this compound, and column 11 will contain only the dilutions of the second compound. Well H12 is the growth control.
-
-
Inoculate the Plate:
-
Inoculate the plate with the standardized bacterial suspension as described in the MIC protocol.
-
-
Incubation and MIC Determination:
-
Incubate the plate and determine the MIC of each compound alone and in combination.
-
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Compound B = (MIC of Compound B in combination) / (MIC of Compound B alone)
-
FIC Index (ΣFIC) = FIC of this compound + FIC of Compound B
-
-
Interpret the Results:
-
Synergy: ΣFIC ≤ 0.5
-
Additivity: 0.5 < ΣFIC ≤ 1.0
-
Indifference: 1.0 < ΣFIC ≤ 4.0
-
Antagonism: ΣFIC > 4.0
-
References
- 1. Antibiotic Resistance in Burkholderia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting efflux pumps prevents the multi-step evolution of high-level resistance to fluoroquinolone in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudomonas Aeruginosa Resistance Phenotypes and Phenotypic Highlighting Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Large-Scale Synthesis of Tropolone
Welcome to the technical support center for the large-scale synthesis of tropolone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the large-scale synthesis of this compound?
A1: The primary challenges in the large-scale synthesis of this compound include:
-
Low Yields: Often resulting from side reactions, incomplete conversion, or degradation of the product.[1]
-
Harsh Reaction Conditions: Many traditional methods employ hazardous reagents like bromine, which can be difficult to handle at scale and lead to unwanted byproducts.[2]
-
Formation of Regioisomers: Depending on the synthetic route, the formation of isomeric byproducts can complicate purification and reduce the yield of the desired this compound.[1]
-
Purification Difficulties: Separating this compound from starting materials, reagents, and byproducts, particularly halogenated impurities, can be a significant bottleneck in large-scale production.
-
Process Safety and Scalability: Managing exothermic reactions, handling hazardous materials, and ensuring the reproducibility of the process at a larger scale are critical considerations.[3]
Q2: Which synthetic routes are most amenable to large-scale production of this compound?
A2: Several synthetic routes have been developed, each with its own advantages and disadvantages for large-scale synthesis. The most common approaches include:
-
Oxidation of Cycloheptatriene: This is a direct method, but yields can be low with traditional oxidizing agents like permanganate.[1] Milder and more selective methods, such as autoxidation of specific cycloheptatriene derivatives, are being explored for simpler and cleaner conversions.
-
Ring Expansion of Aromatic Precursors (Buchner Reaction): This method involves the cyclopropanation of a benzene derivative followed by ring expansion. While powerful, it can lead to a mixture of isomeric products. The use of rhodium catalysts can improve regioselectivity.
-
Cycloaddition Reactions: Strategies like [4+3] and [5+2] cycloadditions offer alternative pathways to the this compound core, though they may involve multiple steps and require careful optimization for large-scale implementation.
Q3: How can I improve the yield of my this compound synthesis?
A3: Improving the yield of this compound synthesis often involves a multi-faceted approach:
-
Optimize Reaction Conditions: Carefully control temperature, reaction time, and stoichiometry of reagents. For oxidation reactions, the choice of oxidizing agent is crucial.
-
Catalyst Selection: In methods like the Buchner reaction, the choice of catalyst (e.g., rhodium catalysts) can significantly impact yield and selectivity.
-
Substrate Design: The electronic and steric properties of the starting materials can influence the reaction outcome. For instance, in the autoxidation of cycloheptatrienes, dioxole-fused systems show enhanced reactivity.
-
Minimize Side Reactions: Understanding potential side reactions, such as rearrangement to benzenoid compounds, can help in designing conditions to suppress them.
-
Efficient Purification: A well-designed purification strategy will maximize the recovery of the final product.
Q4: What are the key safety precautions for the large-scale synthesis of this compound?
A4: Safety is paramount in large-scale synthesis. Key precautions include:
-
Hazardous Reagent Handling: Exercise extreme caution when using reagents like bromine, N-bromosuccinimide (NBS), and diazo compounds. Ensure proper personal protective equipment (PPE) and engineering controls (e.g., fume hoods) are in place.
-
Exothermic Reaction Management: Many reactions in this compound synthesis can be exothermic. Implement controlled addition of reagents and have adequate cooling systems to prevent thermal runaways.
-
Pressure Management: Be aware of potential pressure buildup, especially in reactions that generate gaseous byproducts.
-
Waste Disposal: Follow proper procedures for the disposal of chemical waste, particularly halogenated organic compounds.
Troubleshooting Guides
Problem 1: Low Yield in Oxidation of Cycloheptatriene
Symptoms:
-
The final yield of this compound is significantly lower than expected.
-
TLC or HPLC analysis shows a complex mixture of products.
-
Significant amounts of starting material remain unreacted.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Oxidizing Agent | The chosen oxidizing agent (e.g., KMnO4) may be too harsh, leading to over-oxidation and decomposition. Consider milder and more selective reagents. For certain substrates, autoxidation using a stream of air can be a simple and effective alternative. |
| Side Reactions | Over-oxidation can lead to ring-opened products or other degradation pathways. Reduce the reaction temperature and carefully control the stoichiometry of the oxidizing agent. |
| Formation of Isomers | Substituted cycloheptatrienes can lead to the formation of multiple this compound isomers. Optimize reaction conditions to favor the formation of the desired isomer or consider a different synthetic route with higher regioselectivity. |
| Incomplete Reaction | The reaction may not have gone to completion. Monitor the reaction progress using TLC or HPLC and adjust the reaction time accordingly. Ensure proper mixing, especially in heterogeneous reaction mixtures. |
Problem 2: Challenges in the Buchner Ring Expansion Reaction
Symptoms:
-
Low yield of the desired cycloheptatriene intermediate.
-
Formation of a mixture of norcaradiene and cycloheptatriene isomers.
-
Decomposition of the diazo reagent.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Unfavorable Norcaradiene-Cycloheptatriene Equilibrium | The equilibrium between the norcaradiene and cycloheptatriene isomers is influenced by steric and electronic factors. The choice of catalyst can influence the product distribution. Dirhodium catalysts are known to favor the formation of the kinetic cycloheptatrienyl esters. |
| Decomposition of Diazoacetate | Ethyl diazoacetate is thermally and photolytically sensitive. Perform the reaction at a controlled, low temperature and protect it from light. |
| Catalyst Inactivity | The catalyst may be poisoned or deactivated. Ensure the use of a high-purity catalyst and anhydrous solvents. |
| Low Regioselectivity | The cyclopropanation of substituted benzenes can occur at different positions. The electrophilic character of the carbene will favor reaction at the more nucleophilic π-bonds of the aromatic ring. Consider using substrates with directing groups to improve regioselectivity. |
Problem 3: Difficulty in Purifying this compound
Symptoms:
-
The final product is contaminated with colored impurities.
-
Halogenated byproducts are present in the final product.
-
Separation by column chromatography is inefficient.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Presence of Halogenated Impurities | If the synthesis involves bromination, residual bromotropolones can be difficult to remove. A specialized purification process involves dissolving the crude this compound in an aqueous base to form the this compound salt, followed by extraction with a non-water-miscible solvent to remove the halogenated impurities. The this compound is then recovered by acidification and extraction. |
| Colored Impurities | These may arise from decomposition products or polymeric materials. Consider a pre-purification step such as treatment with activated carbon. |
| Inefficient Chromatographic Separation | This compound is acidic and can interact with silica gel. Consider using a modified mobile phase (e.g., with a small amount of acetic acid) to improve peak shape and separation. Alternatively, explore other purification techniques like crystallization. |
| Product Instability During Purification | This compound can be sensitive to heat and light. Perform purification at lower temperatures and protect the product from light. |
Experimental Protocols
Protocol 1: Autoxidation of a Dioxole-Fused Cycloheptatriene
This protocol is based on a simplified and environmentally friendly method for this compound synthesis.
Materials:
-
Dioxole-fused cycloheptatriene derivative
-
Compressed air source
-
Round-bottom flask
-
NMR tube for monitoring
Procedure:
-
Place the purified dioxole-fused cycloheptatriene into a round-bottom flask.
-
Pass a gentle stream of compressed air over the surface of the neat compound or a solution.
-
Monitor the progress of the reaction periodically by taking a small aliquot and analyzing it by ¹H NMR.
-
The reaction is complete when the starting material signals have disappeared and the characteristic this compound signals have appeared.
-
In many cases, the resulting this compound is of sufficient purity and does not require further chromatographic purification.
Troubleshooting:
-
Slow Reaction: Ensure a continuous and adequate flow of air. The reaction can also be performed in a suitable solvent like acetonitrile.
-
Side Product Formation: If decomposition is observed, the reaction may be sensitive to the specific substrate. The presence of radical scavengers can inhibit the reaction.
Protocol 2: Purification of this compound from Halogenated Impurities
This protocol is adapted for the large-scale removal of halogenated byproducts.
Materials:
-
Crude this compound containing halogenated impurities
-
Sodium hydroxide solution (e.g., 2 M)
-
Non-water-miscible organic solvent (e.g., methyl tert-butyl ether)
-
Sulfuric acid (semi-concentrated)
-
Separatory funnel
Procedure:
-
Dissolve the crude this compound in an aqueous sodium hydroxide solution to form the sodium tropolonate salt.
-
Transfer the aqueous solution to a separatory funnel.
-
Extract the aqueous solution multiple times with the non-water-miscible organic solvent. The halogenated impurities will partition into the organic layer.
-
Combine the aqueous layers and carefully acidify to a pH of approximately 5 with sulfuric acid to precipitate the this compound.
-
Extract the this compound from the aqueous phase using the organic solvent.
-
Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified this compound.
Troubleshooting:
-
Incomplete Removal of Impurities: Increase the number of extractions with the organic solvent.
-
Low Recovery of this compound: Ensure complete precipitation of this compound by carefully adjusting the pH. Perform multiple extractions to recover all the product from the aqueous phase.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: A logical diagram illustrating a troubleshooting approach for common synthesis problems.
References
Technical Support Center: Optimizing Reaction Conditions for Tropolone Derivatization
Welcome to the technical support center for tropolone derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common derivatization reactions of the this compound scaffold.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the derivatization of this compound and its analogues.
O-Etherification of this compound (e.g., Williamson Ether Synthesis)
Issue 1: Low or No Product Yield
-
Question: I am attempting to synthesize a this compound ether via Williamson synthesis (this compound, base, alkyl halide), but I am getting a low yield or only recovering the starting material. What could be the problem?
-
Answer: Low yields in this compound etherification can stem from several factors:
-
Insufficient Deprotonation: this compound has a pKa of approximately 7, making it more acidic than typical alcohols but less acidic than carboxylic acids.[1] The base used may not be strong enough to fully deprotonate the hydroxyl group, leading to unreacted starting material.
-
Poor Nucleophilicity of the Tropolonate: While the tropolonate anion is a reasonably good nucleophile, its reactivity can be influenced by the solvent and counter-ion.
-
Steric Hindrance: The use of bulky (secondary or tertiary) alkyl halides will favor elimination (E2) over substitution (SN2), significantly reducing the yield of the desired ether.[2][3][4][5]
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive temperatures can lead to decomposition or side reactions.
-
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation | Use a stronger base such as Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) to ensure complete formation of the tropolonate anion. |
| Low Reactivity of Alkyl Halide | Use a more reactive alkyl halide (I > Br > Cl). For less reactive alkyl halides, consider adding a catalytic amount of sodium iodide to facilitate an in-situ Finkelstein reaction. |
| Elimination Side Reaction | Use a primary alkyl halide whenever possible. If a secondary alkyl halide is necessary, use a polar aprotic solvent like DMF or DMSO to favor the SN2 pathway. |
| Slow Reaction Rate | Gradually increase the reaction temperature and monitor the progress by Thin-Layer Chromatography (TLC). |
Issue 2: Formation of Multiple Products (Isomers)
-
Question: My reaction is producing a mixture of isomeric ethers. How can I improve the regioselectivity?
-
Answer: The formation of isomeric products in this compound derivatization is a known issue and is highly dependent on the reaction conditions. This compound can exist in tautomeric forms, and alkylation can occur at different oxygen atoms. Studies on colchiceine, a this compound derivative, have shown that the choice of base and solvent significantly influences the regioselectivity of etherification. For instance, using NaH or K₂CO₃ can favor the formation of one isomer over the other.
Troubleshooting Steps:
| Parameter | Recommendation for Improved Regioselectivity |
| Base Selection | Screen different bases. For colchiceine, NaH and K₂CO₃ were found to be effective in directing the substitution. |
| Solvent Choice | The polarity of the solvent can influence the tautomeric equilibrium and the reaction pathway. Test solvents like THF, DMF, and acetonitrile. |
O-Acylation of this compound
Issue: Low Yield or Incomplete Reaction
-
Question: I am trying to acylate this compound using an acid chloride and pyridine, but the reaction is inefficient. What should I do?
-
Answer: Incomplete acylation of this compound can be due to several factors:
-
Reactivity of the Acylating Agent: Acid anhydrides are less reactive than acid chlorides.
-
Catalyst Efficiency: While pyridine is a common catalyst, it is also a weak base. For less reactive systems, a stronger acylation catalyst might be needed.
-
Steric Hindrance: A sterically hindered this compound or a bulky acylating agent can slow down the reaction.
-
Reaction Conditions: The reaction may require elevated temperatures to proceed to completion.
-
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Low Reactivity | Use a more reactive acylating agent, such as an acyl chloride instead of an anhydride. |
| Inefficient Catalysis | Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) along with pyridine. DMAP is a highly effective acylation catalyst. |
| Steric Hindrance | Increase the reaction time and/or temperature. Consider using a less hindered acylating agent if possible. |
| Reversibility | Ensure anhydrous conditions, as water can hydrolyze the acyl chloride and the product ester. |
N-Derivatization (Amination) of this compound
Issue: Difficulty in Forming the C-N Bond
-
Question: I am struggling to synthesize an aminothis compound derivative from a halogenated this compound. What are the best methods?
-
Answer: The direct amination of a halogenated this compound can be challenging and often requires modern cross-coupling methodologies.
-
Ullmann Condensation: This is a classical copper-catalyzed reaction for forming C-N bonds. Traditional conditions are often harsh (high temperatures), but modern ligand-accelerated protocols can be performed under milder conditions.
-
Buchwald-Hartwig Amination: This is a powerful palladium-catalyzed cross-coupling reaction that is generally more versatile and proceeds under milder conditions than the Ullmann reaction. It has a broad substrate scope for both the aryl halide and the amine.
-
Troubleshooting Steps:
| Method | Key Considerations & Troubleshooting |
| Ullmann Condensation | - Catalyst: Use a Cu(I) source like CuI or CuCl. The addition of a ligand, such as 1,10-phenanthroline, can significantly improve reactivity and lower the required temperature. - Base: A strong base like K₂CO₃ or Cs₂CO₃ is typically required. - Solvent: High-boiling polar aprotic solvents like DMF, NMP, or dioxane are common. |
| Buchwald-Hartwig Amination | - Catalyst/Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is crucial. Bulky, electron-rich ligands (e.g., XPhos, SPhos, BINAP) are often required for challenging substrates. - Base: A strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically used. - Solvent: Anhydrous toluene or dioxane are common solvents. |
FAQs
Q1: How can I monitor the progress of my this compound derivatization reaction?
A1: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of most organic reactions. You should spot the starting this compound, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a TLC plate. The reaction is complete when the spot corresponding to the starting this compound has disappeared from the reaction mixture lane.
Q2: I am having trouble purifying my this compound derivative by column chromatography. The compound is streaking. What can I do?
A2: this compound and its derivatives can be acidic and polar, leading to streaking on silica gel columns. To mitigate this, you can:
-
Add a small amount of acid to the eluent: For acidic compounds, adding a small amount of acetic acid or formic acid to the mobile phase can improve the peak shape.
-
Use a different stationary phase: Consider using neutral or basic alumina, or a reverse-phase silica gel.
-
For basic derivatives (e.g., aminotropolones): Add a small amount of a volatile base like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.
Q3: What are some common side reactions to be aware of during this compound derivatization?
A3: Besides the issues mentioned in the troubleshooting guides, be aware of:
-
C-alkylation vs. O-alkylation: Under certain conditions, alkylation can occur on the this compound ring itself, although O-alkylation is generally favored.
-
Hydrolysis: this compound ethers and esters can be sensitive to hydrolysis, especially under acidic or basic conditions. Ensure you are using anhydrous conditions for the reaction and a neutral workup if the product is labile.
-
Rearrangement: The this compound ring can sometimes undergo rearrangement to benzenoid systems under harsh conditions.
Q4: Do I need to use a protecting group for the ketone functionality of this compound?
A4: Generally, the carbonyl group of the this compound ring is not reactive enough to interfere with derivatization at the hydroxyl group under the conditions for etherification or acylation. However, if you are using very strong nucleophiles or organometallic reagents that could react with the carbonyl, protection as a ketal may be necessary.
Experimental Protocols
Protocol 1: General Procedure for this compound O-Acetylation
-
Dissolve this compound (1.0 eq.) in anhydrous pyridine (5-10 mL per mmol of this compound) in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add 4-Dimethylaminopyridine (DMAP) (0.1 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.5 eq.) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of water.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine and DMAP), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Protocol 2: General Procedure for this compound O-Etherification (Williamson Synthesis)
-
To a stirred suspension of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF in a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Add the primary alkyl halide (1.1 eq.) dropwise at 0 °C.
-
Heat the reaction mixture to 50-70 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following tables provide representative yields for common this compound derivatization reactions based on literature precedents for similar substrates. Actual yields will vary depending on the specific this compound derivative and reaction conditions.
Table 1: O-Etherification Yields
| Alkyl Halide | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ | Acetone | Reflux | 85-95 |
| Ethyl Bromide | NaH | DMF | 60 | 70-85 |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 80-90 |
| iso-Propyl Bromide | NaH | DMF | 80 | < 20 (Elimination predominates) |
Table 2: O-Acylation Yields
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| Acetic Anhydride | Pyridine/DMAP | CH₂Cl₂ | RT | 90-98 |
| Benzoyl Chloride | Pyridine | CH₂Cl₂ | 0 to RT | 85-95 |
| Acetyl Chloride | Et₃N | THF | 0 to RT | 90-97 |
Table 3: C-N Coupling Yields (from 2-bromothis compound)
| Amine | Reaction Type | Catalyst System | Temperature (°C) | Typical Yield (%) |
| Aniline | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos / NaOt-Bu | 100 | 75-90 |
| Morpholine | Buchwald-Hartwig | Pd(OAc)₂ / BINAP / Cs₂CO₃ | 110 | 80-95 |
| Benzylamine | Ullmann | CuI / 1,10-phenanthroline / K₂CO₃ | 120 | 60-75 |
References
Technical Support Center: Minimizing Off-Target Effects of Tropolone in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of tropolone and its derivatives in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound in cells?
A1: this compound and its derivatives, such as hinokitiol, are investigated for their therapeutic potential, primarily due to their anti-proliferative and pro-apoptotic effects in cancer cells. These on-target effects are often linked to the molecule's ability to chelate metal ions, particularly iron, leading to the induction of the unfolded protein response (UPR) and subsequent apoptosis.[1][2] Off-target effects are a significant concern and are primarily characterized by cytotoxicity to normal, non-cancerous cells. This toxicity often stems from the same iron-chelating activity, which can disrupt mitochondrial function and lead to a depletion of cellular ATP.[2]
Q2: What is a recommended starting concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly cell-line dependent. For initial experiments, a concentration range of 1-50 µM is a common starting point for many cancer cell lines.[3] For sensitive cell lines, lower concentrations may be necessary. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cancer cell line and to compare it with a non-cancerous control cell line to establish a therapeutic window. For some normal cell lines, low cytotoxicity has been observed at concentrations up to 200 µM.[4]
Q3: How long should I incubate cells with this compound?
A3: Incubation times can vary from 24 to 72 hours. Shorter incubation times (24 hours) may be sufficient to observe initial apoptotic events, while longer incubation times (48-72 hours) are often used to assess overall effects on cell viability and proliferation. Time-course experiments are recommended to determine the optimal endpoint for your specific research question.
Q4: How can I distinguish between on-target anti-proliferative effects and general cytotoxicity?
A4: This is a critical aspect of studying this compound's effects. A key strategy is to perform parallel experiments with both your cancer cell line of interest and a relevant normal (non-cancerous) cell line. A significant difference in the IC50 values between the two cell lines indicates a degree of cancer cell selectivity. Additionally, rescuing the cytotoxic effects by co-incubation with iron (e.g., ferric chloride) can help confirm if the observed effects are due to iron chelation, a known mechanism of this compound. Mechanistic studies, such as apoptosis and cell cycle analysis, can further elucidate whether the observed cell death is programmed (on-target) or a result of necrotic processes (off-target cytotoxicity).
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: High Cytotoxicity in Normal (Non-Cancerous) Control Cells
-
Possible Cause: The this compound concentration is too high, leading to non-specific toxicity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 value for the normal cell line.
-
Reduce Concentration: Use a concentration of this compound that is significantly lower than the IC50 for the normal cells but still effective on the cancer cells.
-
Shorten Incubation Time: Reduce the duration of exposure to this compound.
-
Iron Co-incubation: Test if the addition of a small amount of ferric chloride can rescue the normal cells without significantly affecting the anti-cancer effect.
-
Issue 2: Inconsistent or Irreproducible Results
-
Possible Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Cell Passage Number: Use cells within a consistent and low passage number range.
-
This compound Stock Solution: Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO) and store it properly. Aliquot to avoid repeated freeze-thaw cycles.
-
Consistent Seeding Density: Ensure uniform cell seeding across all wells of your microplate.
-
Control for Solvent Effects: Include a vehicle control (e.g., DMSO) at the same final concentration used in the this compound-treated wells.
-
Issue 3: Difficulty in Determining the Mechanism of Cell Death
-
Possible Cause: Overlapping signaling pathways or a very rapid cytotoxic effect.
-
Troubleshooting Steps:
-
Time-Course Analysis: Perform apoptosis assays (e.g., Annexin V/PI staining) at multiple early time points (e.g., 6, 12, 24 hours) to capture the onset of apoptosis before widespread necrosis occurs.
-
Caspase Inhibition: Use a pan-caspase inhibitor (e.g., Z-VAD-FMK) to determine if the observed cell death is caspase-dependent.
-
Analyze UPR Markers: Perform western blotting for key UPR proteins (e.g., CHOP, BiP) to see if this pathway is activated.
-
Mitochondrial Function Assays: Assess mitochondrial membrane potential and ATP levels to investigate mitochondrial involvement.
-
Data Presentation
This compound and Hinokitiol IC50 Values in Cancer vs. Normal Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivative, hinokitiol, in various human cancer and normal cell lines. This data can help in selecting appropriate starting concentrations and assessing the potential for selective cytotoxicity.
| Compound | Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Hinokitiol | U-2 OS | Osteosarcoma | MTT | 48 | 25 | |
| MG-63 | Osteosarcoma | MTT | 48 | 36 | ||
| MRC-5 | Normal Lung Fibroblast | MTT | 48 | 72 | ||
| Ishikawa | Endometrial Cancer | MTT | 48 | 13.33 | ||
| HEC-1A | Endometrial Cancer | MTT | 48 | 49.51 | ||
| KLE | Endometrial Cancer | MTT | 48 | 4.69 | ||
| MCF-7 | Breast Cancer | MTT | 48 | 39.33 (µg/mL) | ||
| MDA-MB-231 | Breast Cancer | MTT | 48 | 8.38 (µg/mL) | ||
| MO-OH-Nap (this compound Derivative) | RPMI-8226 | Multiple Myeloma | - | - | 1-11 | |
| U266 | Multiple Myeloma | - | - | 1-11 |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the MTT assay.
-
Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Mandatory Visualizations
This compound-Induced Apoptosis and UPR Signaling Pathway
Caption: Signaling pathways illustrating the on-target and off-target effects of this compound in cells.
Troubleshooting Workflow for High Cytotoxicity
References
- 1. Novel tropolones induce the unfolded protein response pathway and apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-Induced Effects on the Unfolded Protein Response Pathway and Apoptosis in Multiple Myeloma Cells Are Dependent on Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hinokitiol Exhibits Antitumor Properties through Induction of ROS-Mediated Apoptosis and p53-Driven Cell-Cycle Arrest in Endometrial Cancer Cell Lines (Ishikawa, HEC-1A, KLE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
troubleshooting inconsistent results with tropolone
Welcome to the technical support center for tropolone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize their experiments involving this compound and its derivatives.
Frequently Asked Questions (FAQs)
Here we address common issues that may lead to variability in your experimental outcomes.
Q1: My experimental results with this compound are inconsistent between batches. What could be the cause?
Inconsistent results between different batches of this compound can stem from variations in purity. Even small amounts of impurities can have off-target effects.[1] It is crucial to assess the purity of each new batch.
-
Recommendation: We recommend performing High-Performance Liquid Chromatography (HPLC) analysis to confirm the purity of your this compound stock.[2][3][4] A standardized HPLC method can help ensure consistency across experiments.[2] For mass spectrometry compatible applications, formic acid can be used in the mobile phase instead of phosphoric acid.
Q2: I'm observing a loss of this compound activity in my solutions over time. Is this compound unstable?
Yes, this compound can be unstable under certain conditions, particularly when exposed to light. This compound is known to undergo photoisomerization, converting to a photoisomer when exposed to light. This can lead to a decrease in the effective concentration of the active compound and contribute to inconsistent results.
-
Recommendation: Protect all this compound-containing solutions from light by using amber vials or wrapping containers in aluminum foil. Prepare fresh solutions for each experiment and avoid long-term storage of diluted solutions.
Q3: The inhibitory effect of this compound in my enzyme assay seems to change with pre-incubation time. Why is this happening?
This compound is a slow-binding inhibitor for some enzymes, such as mushroom tyrosinase. This means that the inhibition does not occur instantaneously but rather develops over time as the enzyme and inhibitor form a more stable complex.
-
Recommendation: To obtain consistent and accurate IC50 values, it is essential to establish an appropriate pre-incubation time for the enzyme and this compound before adding the substrate. A time-course experiment is recommended to determine the optimal pre-incubation period.
Q4: I am seeing variable results in my cell-based assays. Could the cell culture media be affecting this compound's activity?
Yes, several factors in cell culture media can influence this compound's activity and lead to inconsistent results:
-
pH-Dependent Solubility: this compound's solubility is pH-dependent. Changes in the pH of your culture media can affect its solubility and, consequently, its effective concentration. This compound is generally more soluble in media with a pH reflecting the gastrointestinal tract (pH 5 and 6.5) than in media at physiological pH (7.4).
-
Iron Chelation: this compound is a potent iron chelator. The cytotoxic and anti-proliferative effects of some this compound derivatives are dependent on their ability to chelate intracellular iron. Variations in the trace iron content of your cell culture medium or serum can, therefore, lead to inconsistent results. Co-incubation with iron salts like ferric chloride can prevent the effects of this compound.
-
Recommendation:
-
Ensure the pH of your media is consistent across experiments.
-
Be aware of the iron content in your media and serum. For experiments investigating the iron-chelating properties of this compound, consider using iron-depleted media or adding a known concentration of an iron source as a control.
-
Q5: My IC50 value for this compound is different from published values. What could be the reason?
Discrepancies in IC50 values can arise from several experimental variables:
-
Enzyme Purity and Source: The purity and source of the enzyme can significantly impact the IC50 value of an inhibitor.
-
Assay Conditions: Factors such as substrate concentration, buffer composition, pH, and incubation time can all influence the apparent IC50 value.
-
Slow-Binding Kinetics: As mentioned in Q3, if this compound is a slow-binding inhibitor of your target enzyme, insufficient pre-incubation can lead to an overestimation of the IC50 value.
-
Recommendation: Standardize your assay protocol, including enzyme and substrate concentrations, buffer conditions, and pre-incubation times. When comparing your results to published data, ensure that the experimental conditions are as similar as possible.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and troubleshooting.
Table 1: this compound IC50 Values for Various Enzymes
| Enzyme | Substrate | IC50 (M) | Notes | Reference |
| Candida rugosa lipase (CRL) | 4-MUP | 3.75 x 10⁻⁴ | ||
| Candida rugosa lipase (CRL) | 4-MUB | 3.95 x 10⁻⁴ | ||
| Mushroom Tyrosinase | L-DOPA | ~1.5 x 10⁻⁶ | Varies with enzyme purity | |
| Pseudomonas aeruginosa elastase (LasB) | Potent inhibitor | Specific for LasB over other metalloenzymes |
Table 2: this compound Solubility and Permeability
| Condition | pH | Solubility | Apparent Permeability (Papp) | Reference |
| Cell Culture Media (DMEM-F12 + 10% FBS) | 7.2-7.4 | Compound-specific, but generally lower than at acidic pH. Sulfur α-HTs are the least soluble. | High for many derivatives (> 1x10⁻⁶ cm/sec) | |
| Fasted Simulated Intestinal Fluid (FaSSIF) | 6.5 | Generally higher than at pH 7.4 | High for many derivatives | |
| Fed Simulated Intestinal Fluid (FeSSIF) | 5.0 | Generally higher than at pH 7.4 | High for many derivatives |
Experimental Protocols
Protocol 1: General Protocol for this compound Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target enzyme.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).
-
Prepare the enzyme solution in a suitable assay buffer at a concentration that yields a linear reaction rate over the desired time course.
-
Prepare the substrate solution in the assay buffer.
-
-
Assay Procedure:
-
To the wells of a microplate, add the assay buffer.
-
Add the this compound solution to achieve a range of final concentrations. Include a vehicle control (solvent only).
-
Add the enzyme solution to all wells except for the blank (add buffer instead).
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 15-30 minutes) to allow for potential slow-binding inhibition.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each this compound concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: Iron Chelation Assay using Ferrozine
This colorimetric assay can be used to assess the iron-chelating activity of this compound. The principle is based on the competition between this compound and ferrozine for ferrous iron.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a 2 mM solution of FeCl₂ in water.
-
Prepare a 5 mM solution of ferrozine in water.
-
Prepare a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
-
Assay Procedure:
-
In a microplate, add the buffer.
-
Add various concentrations of the this compound solution. Include a control with no this compound.
-
Add the 2 mM FeCl₂ solution to all wells.
-
Incubate for a short period (e.g., 5-10 minutes) to allow for chelation.
-
Add the 5 mM ferrozine solution to all wells to start the colorimetric reaction.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 562 nm. A decrease in absorbance indicates iron chelation by this compound.
-
-
Data Analysis:
-
Calculate the percentage of iron chelation for each this compound concentration using the following formula: % Chelation = [(A_control - A_sample) / A_control] * 100
-
Plot the percentage of chelation versus the this compound concentration to determine the EC50 for iron chelation.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: this compound's slow-binding enzyme inhibition pathway.
Caption: Logical diagram for diagnosing iron-dependent effects of this compound.
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. CN111512161A - Method for analyzing this compound - Google Patents [patents.google.com]
- 4. EP1658490A1 - A method for assaying this compound comprising complexing this molecule with cu (ii) - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Tropolone and Other Prominent COMT Inhibitors
For researchers and professionals in drug development, understanding the landscape of enzyme inhibitors is crucial for advancing therapeutic strategies. This guide provides a detailed comparison of tropolone with other well-established Catechol-O-Methyltransferase (COMT) inhibitors, namely entacapone, tolcapone, and opicapone. COMT is a key enzyme in the metabolic pathway of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine. Its inhibition is a validated therapeutic approach, particularly in the management of Parkinson's disease, where it is used to enhance the efficacy of levodopa by preventing its peripheral degradation.
Quantitative Comparison of COMT Inhibitors
The inhibitory potency of a compound is a critical parameter in drug development. It is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. The Ki value is a more absolute measure of the binding affinity of an inhibitor to an enzyme.
While this compound is a well-recognized inhibitor of COMT and has been used in foundational research, specific Ki and IC50 values are not as readily available in recent literature as those for the clinically approved inhibitors. However, its classic this compound scaffold forms the basis for understanding the structure-activity relationships of many COMT inhibitors. The following table summarizes the available quantitative data for entacapone, tolcapone, and opicapone.
| Inhibitor | IC50 (nM) | Ki (nM) | Notes |
| This compound | Data not readily available | Data not readily available | A foundational scaffold for COMT inhibitors. |
| Entacapone | 10 - 160 | ~14 | Primarily a peripheral inhibitor. |
| Tolcapone | 2 - 795 | Not specified | Acts as both a peripheral and central inhibitor. |
| Opicapone | ~3 | Not specified | A potent, long-acting peripheral inhibitor. |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as the substrate and enzyme concentration, and the specific isoform of the enzyme used (soluble S-COMT vs. membrane-bound MB-COMT).
Experimental Protocols
The determination of COMT inhibitory activity is crucial for the evaluation of potential drug candidates. A common method is a spectrophotometric or fluorometric enzyme activity assay.
General Principle of COMT Inhibition Assay
The assay measures the rate of methylation of a catechol substrate by COMT in the presence and absence of an inhibitor. The enzyme catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the catechol substrate. The formation of the methylated product can be monitored using various detection methods.
Spectrophotometric Assay Protocol
-
Reagents and Buffers:
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Magnesium chloride (MgCl2), a required cofactor for COMT (e.g., 1 mM)
-
Dithiothreitol (DTT) to prevent oxidation of catechols (e.g., 1 mM)
-
Catechol substrate (e.g., 3,4-dihydroxybenzoic acid)
-
S-adenosyl-L-methionine (SAM), the methyl donor
-
Recombinant human COMT enzyme
-
Test inhibitor (dissolved in a suitable solvent like DMSO)
-
-
Assay Procedure:
-
A reaction mixture is prepared containing buffer, MgCl2, DTT, and the catechol substrate in a microplate well.
-
The test inhibitor at various concentrations is added to the wells. A control with no inhibitor is also included.
-
The reaction is initiated by the addition of SAM.
-
The plate is incubated at 37°C for a specific period (e.g., 20-30 minutes).
-
The reaction is stopped by adding an acid (e.g., HCl).
-
The formation of the methylated product is measured spectrophotometrically at a specific wavelength.
-
-
Data Analysis:
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow
To visualize the role of COMT and the workflow for evaluating its inhibitors, the following diagrams are provided in the DOT language for Graphviz.
Caption: Dopamine metabolism and the role of COMT.
Caption: Workflow for COMT inhibition assay.
A Comparative Guide to the Validation of Tropolone's Effect on HIF-1α Stabilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tropolone and its alternatives in the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcriptional regulator of cellular adaptation to low oxygen conditions. The stabilization of HIF-1α is a promising therapeutic strategy for various ischemic diseases and cancer. This document outlines the experimental data supporting the efficacy of different HIF-1α stabilizers and provides detailed protocols for key validation experiments.
Comparison of HIF-1α Stabilizers
| Compound | Mechanism of Action | Assay Type | Cell Line | Effective Concentration / EC50 / IC50 | Reference |
| This compound/Pycnidione | Putative Prolyl Hydroxylase (PHD) Inhibition | HIF-1 Activation | - | Data not available | - |
| Dimethyloxalylglycine (DMOG) | Prolyl Hydroxylase (PHD) Inhibitor | HIF-1α Stabilization (Western Blot) | Cortical Neurons | 50-500 µM | |
| HIF-1α Stabilization (Western Blot) | Human Tendon Stem Cells | 0.01-1 mM | |||
| FG-4592 (Roxadustat) | Prolyl Hydroxylase (PHD) Inhibitor | HRE Luciferase Reporter Assay | HT1080 | EC50: 5.1 µM | |
| PHD2 Inhibition (Fluorescence Polarization) | - | IC50: 591 nM | |||
| Deferoxamine (DFO) | Iron Chelator (indirect PHD inhibition) | HIF-1α Accumulation (Western Blot) | Human Colon Cancer Cells | Dose-dependent increase | [2] |
| HRE Luciferase Reporter Assay | ME-180 | Dose-dependent increase |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying biological processes and the methods used for validation, the following diagrams illustrate the HIF-1α signaling pathway and a typical experimental workflow.
Caption: HIF-1α Signaling Pathway Under Normoxic and Hypoxic/Stabilizing Conditions.
Caption: A typical experimental workflow for validating the effect of a compound on HIF-1α stabilization.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blotting for HIF-1α Detection
This protocol is essential for the direct visualization and semi-quantification of HIF-1α protein levels.
Important Considerations:
-
HIF-1α is rapidly degraded under normoxic conditions. Therefore, all sample preparation steps should be performed quickly and on ice.[3]
-
Using nuclear extracts is recommended as stabilized HIF-1α translocates to the nucleus.[4]
-
It is crucial to include positive controls (e.g., cells treated with a known stabilizer like CoCl2 or DFO) and negative controls (untreated normoxic cells).[4]
Procedure:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells directly in 1x Laemmli sample buffer containing a protease inhibitor cocktail. For nuclear extracts, use a nuclear extraction kit according to the manufacturer's protocol. It has been shown that including CoCl2 in the lysis buffer can help stabilize HIF-1α.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Load 20-50 µg of total protein per lane onto a 7.5% SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for HIF-1α (e.g., diluted 1:500 to 1:1000 in blocking buffer) overnight at 4°C.
-
-
Washing:
-
Wash the membrane three times with TBST for 10-15 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted according to the manufacturer's instructions) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again as in step 7.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
-
Analysis:
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin or α-tubulin.
-
Hypoxia Response Element (HRE) Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of HIF-1, providing a functional readout of HIF-1α stabilization.
Procedure:
-
Cell Transfection:
-
Seed cells (e.g., HeLa, HEK293, or a cell line of interest) in a 96-well plate.
-
Transfect the cells with a reporter plasmid containing multiple copies of the HRE sequence upstream of a luciferase gene (e.g., firefly luciferase). A co-transfection with a control plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter can be used for normalization.
-
-
Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of the test compound (e.g., this compound) or a known stabilizer (e.g., DMOG, CoCl2) for 6-24 hours.
-
-
Cell Lysis and Luciferase Measurement:
-
Lyse the cells using a luciferase assay lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of HRE-driven luciferase activity by dividing the normalized luciferase activity of treated cells by that of untreated control cells.
-
Plot the fold induction against the compound concentration to determine the EC50 value.
-
In Vitro Prolyl Hydroxylase (PHD) Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of PHDs, the key enzymes responsible for HIF-1α degradation.
Procedure:
-
Reaction Setup:
-
In a microplate, combine recombinant PHD enzyme (e.g., PHD2), a synthetic peptide corresponding to the HIF-1α oxygen-dependent degradation domain (ODD), and the necessary co-factors: Fe(II), 2-oxoglutarate, and ascorbate.
-
Add various concentrations of the test inhibitor (e.g., this compound) or a known PHD inhibitor (e.g., DMOG).
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Detection of Hydroxylation:
-
The extent of peptide hydroxylation can be measured using various methods, such as:
-
Antibody-based detection: Using an antibody that specifically recognizes the hydroxylated proline residue in an ELISA or AlphaScreen format.
-
Mass Spectrometry: Directly measuring the mass shift of the peptide upon hydroxylation.
-
Coupled-enzyme assay: Measuring the consumption of 2-oxoglutarate.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. Pycnidione, a fungus-derived agent, induces cell cycle arrest and apoptosis in A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stabilization of Hypoxia-inducible Factor-1α Protein in Hypoxia Occurs Independently of Mitochondrial Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inducers of hypoxic response: marine sesquiterpene quinones activate HIF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inducers of Hypoxic Response: Marine Sesquiterpene Quinones Activate HIF-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Tropolone vs. Deferoxamine as Iron Chelators
In the landscape of therapeutic and research agents for iron modulation, deferoxamine has long been a gold standard for treating iron overload conditions. However, emerging compounds like tropolone and its derivatives are gaining attention for their potent iron-chelating properties and diverse biological activities. This guide provides a detailed, objective comparison of this compound and deferoxamine, focusing on their performance as iron chelators, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals.
Introduction to the Chelators
Deferoxamine (DFO) , also known as desferrioxamine, is a bacterial siderophore produced by Streptomyces pilosus.[1][2] It is a hexadentate ligand with a high and specific affinity for trivalent (ferric) iron.[1][3] Clinically, it is an FDA-approved drug used to treat both acute iron poisoning and chronic iron overload resulting from conditions like thalassemia, which requires frequent blood transfusions.[4] DFO works by binding to free iron in the plasma and iron stored in ferritin and hemosiderin, forming a stable, water-soluble complex called ferrioxamine that is excreted primarily through the kidneys.
This compound is a naturally occurring seven-membered aromatic ring compound. Tropolones and their derivatives are recognized for their metal-chelating capabilities and have demonstrated a range of biological effects, including anti-proliferative activity in various cancer cell lines. Their function as iron chelators is a key aspect of their cytotoxic effects, as they can deplete intracellular iron stores, impacting cellular processes. Unlike the larger DFO molecule, this compound is a smaller, more lipophilic molecule, which can influence its cell permeability and intracellular access.
Quantitative Performance Comparison
The efficacy of an iron chelator is determined by several key parameters, including its binding affinity for iron, its ability to access and remove iron from cellular compartments, and its overall impact on cellular iron homeostasis.
| Parameter | Deferoxamine (DFO) | This compound & Derivatives | Key Insights & References |
| Iron (Fe³⁺) Binding Affinity | Extremely High (log β ≈ 30.6) | Strong | DFO is a hexadentate chelator forming a highly stable 1:1 complex with Fe³⁺. This compound also shows a strong affinity for ferric ions. |
| Stoichiometry (Chelator:Fe³⁺) | 1:1 | 3:1 (typically) | DFO, as a hexadentate chelator, wraps around a single iron ion. This compound is a bidentate chelator, requiring three molecules to saturate the coordination sphere of one Fe³⁺ ion. |
| Cellular Iron Chelation | Effective, but limited by hydrophilicity | Effective, cell-permeant | DFO is hydrophilic and its access to intracellular iron pools can be limited. This compound and its derivatives are generally more lipophilic, allowing for efficient permeation of cell membranes to access labile iron pools. |
| Source of Chelated Iron | Free plasma iron, ferritin, hemosiderin | Intracellular labile iron pools | DFO is effective at chelating systemic iron but does not readily remove iron from transferrin, hemoglobin, or cytochromes. This compound's lipophilicity makes it effective at targeting the intracellular labile iron pool. |
| Impact on Iron Homeostasis | Upregulates HIF-1α, reduces systemic iron | Upregulates HIF-1α, upregulates transferrin receptor 1 (TfR1) | Both chelators stabilize Hypoxia-Inducible Factor-1 alpha (HIF-1α) by inhibiting iron-dependent prolyl hydroxylases. This compound has been shown to increase the expression of TfR1, a cellular iron uptake protein, as a response to iron depletion. |
| Iron Removal Efficacy | Clinically proven for iron overload | Demonstrated in vitro and in vivo models | DFO has a long history of clinical use in reducing iron burden in patients. Studies with this compound derivatives show they can directly chelate iron and alter cellular iron availability. In one direct comparison using a ferrozine assay, a this compound derivative (MO-OH-Nap) chelated 83% of available iron, while DFO chelated 91% under the same conditions. |
Signaling Pathway Analysis: HIF-1α Stabilization
A critical downstream effect of iron chelation is the stabilization of the transcription factor HIF-1α. The enzymes responsible for HIF-1α degradation, prolyl hydroxylases (PHDs), are iron-dependent. By chelating intracellular iron, both DFO and this compound inhibit PHD activity, leading to HIF-1α accumulation, nuclear translocation, and the subsequent transcription of hypoxia-responsive genes involved in angiogenesis, cell survival, and metabolism.
Figure 1. Comparative mechanism of HIF-1α stabilization by iron chelators.
Experimental Protocols
Reproducible experimental design is crucial for comparing the efficacy of iron chelators. Below are detailed methodologies for key assays.
Quantification of Intracellular Labile Iron Pool (LIP) using Calcein-AM
This protocol provides a method for measuring the chelatable, redox-active intracellular iron pool that is accessible to chelators.
Principle: Calcein-AM is a cell-permeable dye that becomes fluorescent upon cleavage by intracellular esterases. The fluorescence of calcein is quenched by binding to labile iron. The addition of a strong iron chelator de-quenches the fluorescence, and the resulting increase is proportional to the size of the LIP.
Protocol Steps:
-
Cell Culture: Plate cells (e.g., HeLa, HepG2) in a 96-well black, clear-bottom plate and culture to desired confluency.
-
Treatment: Incubate cells with the desired concentrations of this compound or Deferoxamine for the specified duration (e.g., 4-24 hours). Include appropriate vehicle controls.
-
Calcein-AM Loading: Load cells with Calcein-AM (e.g., 1-2 µM final concentration in buffer) and incubate at 37°C for 15-30 minutes. This allows the non-fluorescent Calcein-AM to enter the cell and be cleaved by cytosolic esterases into fluorescent calcein.
-
Washing: Gently wash the cells twice with a suitable buffer like Phosphate-Buffered Saline (PBS) to remove extracellular Calcein-AM.
-
Fluorescence Measurement (Quenched): Measure the baseline fluorescence (F_initial) using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm). At this stage, intracellular labile iron quenches the calcein fluorescence.
-
Dequenching: Add a saturating concentration of a strong, membrane-permeable iron chelator (e.g., deferiprone or a high concentration of the test chelator) to rapidly chelate all iron bound to calcein, leading to maximum fluorescence.
-
Fluorescence Measurement (Dequenched): After the signal stabilizes, measure the final fluorescence (F_final).
-
Calculation: The change in fluorescence (ΔF = F_final - F_initial) is directly proportional to the size of the labile iron pool. Compare the ΔF of treated cells to control cells.
Quantification of Total Cellular Iron by Colorimetric Assay
This protocol outlines a common method to determine the total iron content in cell lysates.
Principle: This method relies on the dissociation of iron from carrier proteins in an acidic buffer. The iron is then reduced to its ferrous (Fe²⁺) state and reacts with a chromogenic agent like ferrozine or Ferene S to produce a colored complex that can be measured spectrophotometrically.
Protocol Steps:
-
Sample Preparation: Culture and treat cells as required. Harvest cells by scraping or trypsinization and wash twice with ice-cold PBS to remove extracellular iron.
-
Cell Lysis: Lyse the cell pellet using an acidic buffer (iron assay buffer) to release iron from proteins. Homogenize the lysate using a Dounce homogenizer or sonication.
-
Centrifugation: Centrifuge the homogenates at high speed (e.g., 16,000 x g) for 10 minutes to remove insoluble cellular debris. Collect the supernatant.
-
Iron Reduction: Add an iron-reducing agent to the supernatant to convert all ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron.
-
Colorimetric Reaction: Add the chromogenic solution (e.g., Ferene S) to the samples. Ferene S will form a stable magenta-colored complex with the ferrous iron. Incubate the reaction mixture for a sufficient time (e.g., 30-60 minutes) at 37°C or room temperature to allow for complete color development.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., ~593 nm for Ferene S) using a microplate reader.
-
Quantification: Prepare a standard curve using known concentrations of an iron standard. Determine the iron concentration in the samples by comparing their absorbance values to the standard curve. Normalize the iron concentration to the total protein concentration of the respective cell lysate (determined by a BCA or Bradford assay).
Figure 2. Experimental workflow for total cellular iron quantification.
Conclusion
Both deferoxamine and this compound are potent iron chelators, but they exhibit distinct physicochemical and biological properties that make them suitable for different applications.
-
Deferoxamine remains a cornerstone of clinical iron chelation therapy due to its high specificity for iron and proven efficacy in reducing systemic iron overload. Its hydrophilic nature and large size, however, may limit its ability to efficiently access all intracellular iron pools.
-
This compound and its derivatives represent a promising class of smaller, more lipophilic chelators. Their ability to readily cross cell membranes allows for effective chelation of the intracellular labile iron pool, making them valuable tools for studying cellular iron metabolism and as potential therapeutics for conditions where intracellular iron dysregulation is a key factor, such as in certain cancers.
The choice between these chelators depends on the specific research or therapeutic goal. For reducing systemic iron burden, DFO is the established agent. For modulating intracellular iron-dependent processes or targeting diseases characterized by intracellular iron accumulation, tropolones offer a compelling alternative that warrants further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued comparative evaluation of these and other novel iron-chelating agents.
References
Comparative Analysis of Tropolone's Antibacterial Activity
A Cross-Validation Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial properties of tropolone against established antibiotics, ciprofloxacin and ampicillin. The data presented is intended to offer an objective overview for researchers, scientists, and professionals involved in the discovery and development of new antimicrobial agents.
Executive Summary
This compound, a natural seven-membered aromatic ring compound, demonstrates significant bacteriostatic and bactericidal activity against a broad spectrum of both Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the disruption of the bacterial cell membrane, leading to increased permeability and eventual cell lysis. This is achieved through its function as a protonophore, dissipating the proton motive force across the membrane, and its ability to chelate essential metal ions, thereby inhibiting key metalloenzymes. When compared to conventional antibiotics such as ciprofloxacin and ampicillin, this compound exhibits moderate efficacy, suggesting its potential as a lead compound for the development of novel antibacterial agents.
Data Presentation: Comparative Antibacterial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound, ciprofloxacin, and ampicillin against representative strains of Staphylococcus aureus and Escherichia coli. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound | Target Organism | Strain | MIC (µg/mL) | Citation(s) |
| This compound | Staphylococcus aureus | ATCC 6538P | ~6.96* | [1] |
| Escherichia coli | ATCC 25922 | Data Not Available | ||
| Ciprofloxacin | Staphylococcus aureus | ATCC 25923 | 0.25 - 1.0 | [2] |
| Escherichia coli | ATCC 25922 | 0.004 - 0.015 | [3] | |
| Ampicillin | Staphylococcus aureus | ATCC 29213 | 0.25 | [3] |
| Escherichia coli | ATCC 35218 | 2.0 - 8.0 | [3] |
*Calculated from a reported MIC of 5.7 x 10-5 M and a molecular weight of 122.12 g/mol .
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the test compounds is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Reagents and Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is prepared and sterilized. Stock solutions of the test compounds (this compound, ciprofloxacin, ampicillin) are prepared in an appropriate solvent (e.g., DMSO) and then serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: A suspension of the test bacterium (e.g., Staphylococcus aureus ATCC 25923 or Escherichia coli ATCC 25922) is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well containing the serially diluted test compound is inoculated with the prepared bacterial suspension. Positive control wells (containing bacteria and broth without any antimicrobial agent) and negative control wells (containing broth only) are included. The microtiter plate is then incubated at 37°C for 18-24 hours.
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC assay to ascertain the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Subculturing: Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from all the wells of the MIC plate that show no visible growth.
-
Plating: The aliquots are plated onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubation: The agar plates are incubated at 37°C for 24 hours.
-
Interpretation of Results: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for determining MIC and MBC.
Proposed Signaling Pathway of this compound's Antibacterial Action
Caption: this compound's dual-action antibacterial mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. A small molecule that mitigates bacterial infection disrupts Gram-negative cell membranes and is inhibited by cholesterol and neutral lipids | PLOS Pathogens [journals.plos.org]
- 3. The antibacterial activity and mechanism of a novel peptide MR-22 against multidrug-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Tropolone and its Derivatives: A Comparative Guide to In Vivo Anti-Tumor Efficacy
For researchers and professionals in drug development, the quest for novel anti-cancer agents with improved efficacy and safety profiles is a constant endeavor. Tropolone, a seven-membered aromatic ring compound, and its derivatives have emerged as a promising class of molecules with potent anti-tumor activities. This guide provides a comparative overview of the in vivo validation of this compound's anti-tumor efficacy, with a focus on its well-studied derivative, hinokitiol (β-thujaplicin). We delve into the experimental data, detailed protocols, and the underlying molecular mechanisms of action.
Comparative In Vivo Efficacy of this compound Derivatives
The anti-tumor properties of various this compound derivatives have been evaluated in several preclinical in vivo models. These studies highlight their potential in inhibiting tumor growth and metastasis across different cancer types. Below is a summary of key findings from these studies.
| Compound | Cancer Model | Animal Model | Key Findings | Reference |
| Hinokitiol (β-thujaplicin) | Melanoma (B16-F10) | C57BL/6 Mice | Inhibited tumor metastasis. Downregulated matrix metalloproteinases (MMPs) 2 and 9, which are crucial for tumor invasion.[1] | |
| Hinokitiol (β-thujaplicin) | Colon Cancer (HCT-116 & SW-620 Xenografts) | BALB/c Nude Mice | Oral administration of 100 mg/kg significantly decreased tumor volume and weight. Induced S-phase cell cycle arrest and apoptosis.[2] | |
| Hinokitiol (β-thujaplicin) | Head and Neck Squamous Cell Carcinoma (HNSCC Xenograft) | - | Led to a significant reduction in tumor weight after one month of treatment.[3] | |
| Hinokitiol (β-thujaplicin) | Hepatocellular Carcinoma (HepG2 Xenograft) | - | Significantly reduced tumor xenograft growth.[4] | |
| α-Thujaplicin | Murine Lymphocytic Leukemia (P388) | - | Exhibited strong cytotoxic effects on leukemia cells.[5] | |
| Hinokitiol (β-thujaplicin) in combination with 5-Fluorouracil (5-FU) | Melanoma (B16F10) & Colon Cancer (CT26) | C57BL/6 & BALB/c Mice | The combination therapy effectively inhibited tumor growth, suggesting hinokitiol can enhance the efficacy of conventional chemotherapy. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo studies on this compound derivatives.
Melanoma Metastasis Model
-
Cell Line: B16-F10 mouse melanoma cells.
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
B16-F10 cells are cultured and harvested.
-
A suspension of the cancer cells is injected into the tail vein of the mice to induce lung metastases.
-
Treatment with hinokitiol (or vehicle control) is initiated, typically via intraperitoneal injection or oral gavage, at a predetermined dose and schedule.
-
After a set period, the mice are euthanized, and the lungs are harvested.
-
The number of tumor nodules on the lung surface is counted to assess the extent of metastasis.
-
Lung tissues can be further processed for histological analysis to examine the impact on tissue architecture and for molecular analysis to study the expression of relevant proteins like MMPs.
-
Colon Cancer Xenograft Model
-
Cell Lines: HCT-116 and SW-620 human colon cancer cells.
-
Animal Model: Male BALB/c nude mice.
-
Procedure:
-
HCT-116 or SW-620 cells are cultured, harvested, and resuspended in a suitable medium.
-
The cell suspension is subcutaneously injected into the flank of the nude mice.
-
Tumor growth is monitored regularly using calipers.
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
Hinokitiol is administered orally at a dose of 100 mg/kg.
-
Tumor volume and body weight are measured throughout the study.
-
At the end of the experiment, the mice are euthanized, and the tumors are excised and weighed.
-
Molecular Mechanisms of Action: Signaling Pathways
This compound and its derivatives exert their anti-tumor effects by modulating multiple signaling pathways involved in cell proliferation, survival, and metastasis. A key target is the MAPK/ERK pathway, which is often dysregulated in cancer.
Caption: this compound's anti-tumor mechanism of action.
Hinokitiol has been shown to inhibit the phosphorylation of key proteins in the ERK and Akt signaling pathways. This disruption leads to downstream effects such as the induction of apoptosis (programmed cell death) and cell cycle arrest, ultimately inhibiting tumor growth. Furthermore, hinokitiol's ability to downregulate heparanase, an enzyme involved in extracellular matrix degradation, via the ERK and Akt pathways contributes to its anti-metastatic effects.
Experimental Workflow
The in vivo validation of a potential anti-tumor compound like this compound follows a structured workflow, from initial cell culture to the final analysis of tumor samples.
References
- 1. mdpi.com [mdpi.com]
- 2. Hinokitiol inhibits cell growth through induction of S-phase arrest and apoptosis in human colon cancer cells and suppresses tumor growth in a mouse xenograft experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The radiosensitizing effect of β-Thujaplicin, a this compound derivative inducing S-phase cell cycle arrest, in head and neck squamous cell carcinoma-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological activity of alpha-thujaplicin, the isomer of hinokitiol - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Tropolone Experiments: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of common experiments investigating the biological activities of tropolone and its derivatives, with a focus on assessing their reproducibility based on published data. Tropolones are a class of natural products and synthetic compounds that have garnered significant interest for their potential therapeutic applications, particularly in oncology.
This guide summarizes quantitative data from various studies, outlines the methodologies for key experiments, and presents signaling pathways and experimental workflows as diagrams to facilitate a deeper understanding of the factors influencing experimental outcomes.
Quantitative Data Summary
The cytotoxic effects of this compound and its derivatives have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key metric for comparison. The following table summarizes IC50 values from multiple studies.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 2-(6,8-dimethyl-5-nitro-4-chloroquinolin-2-yl)-5,6,7-trichloro-1,3-tropolone | A549 (Lung Carcinoma) | MTT | 0.21 ± 0.01 | |
| Hinokitiol (β-thujaplicin) | KB-1 (Oral Squamous Carcinoma) | Not Specified | ~183 (30 µg/mL) | |
| Hinokitiol (β-thujaplicin) | MCF-7 (Breast Adenocarcinoma) | Not Specified | ~240 (39.33 µg/mL) | |
| Hinokitiol (β-thujaplicin) | MDA-MB-231 (Breast Adenocarcinoma) | Not Specified | ~51 (8.38 µg/mL) | |
| Hinokitiol (β-thujaplicin) | Ishikawa (Endometrial Adenocarcinoma) | MTT | Varies with time (24h vs 48h) | |
| Hinokitiol (β-thujaplicin) | HEC-1A (Endometrial Adenocarcinoma) | MTT | Varies with time (24h vs 48h) | |
| Hinokitiol (β-thujaplicin) | KLE (Endometrial Adenocarcinoma) | MTT | Varies with time (24h vs 48h) | |
| MO-OH-Nap (α-substituted this compound) | RPMI-8226 (Multiple Myeloma) | MTT | 1-11 | |
| MO-OH-Nap (α-substituted this compound) | U266 (Multiple Myeloma) | MTT | 1-11 |
Note: Direct comparison of IC50 values should be made with caution, as variations in experimental conditions such as cell density, passage number, and assay duration can influence the results. The conversion of µg/mL to µM depends on the molecular weight of the specific compound.
Key Experimental Protocols
To assess reproducibility, it is crucial to have detailed experimental protocols. Below are methodologies for key experiments cited in this compound research, compiled from various sources.
Cell Viability and Cytotoxicity Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of the this compound compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Colony Formation Assay (Clonogenic Assay)
This in vitro cell survival assay is based on the ability of a single cell to grow into a colony.
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: Treat the cells with the this compound compound for a specified period.
-
Incubation: Remove the treatment medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks to allow for colony formation.
-
Staining: Fix the colonies with a solution such as methanol:acetic acid (3:1) and stain with a dye like crystal violet (0.5% in methanol).
-
Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction to assess the long-term effects of the compound on cell proliferation.
Western Blotting for Apoptosis and Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample. Key markers for this compound's mechanism of action include cleaved PARP (an indicator of apoptosis) and phosphorylated ERK (a marker of MAPK signaling pathway activation).
-
Cell Lysis: Treat cells with the this compound compound, then lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a method like the BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-cleaved PARP, anti-phospho-ERK, anti-total-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. For signaling studies, the level of the phosphorylated protein is often normalized to the total protein level.
Carboxypeptidase A Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of carboxypeptidase A.
-
Reaction Mixture: Prepare a reaction mixture containing carboxypeptidase A enzyme in a suitable buffer (e.g., Tris-HCl).
-
Inhibitor Addition: Add the this compound compound at various concentrations to the reaction mixture and pre-incubate.
-
Substrate Addition: Initiate the enzymatic reaction by adding a specific substrate for carboxypeptidase A (e.g., hippuryl-L-phenylalanine).
-
Measurement: Monitor the rate of substrate hydrolysis over time by measuring the change in absorbance at a specific wavelength using a spectrophotometer.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 or Ki (inhibition constant) value.
Visualization of Pathways and Workflows
To further clarify the experimental processes and the biological context of this compound's action, the following diagrams have been generated using the DOT language.
Tropolone: A Promising Antifungal Agent on the Bench against Established Drugs
For Immediate Release
[City, State] – [Date] – In the ongoing battle against fungal infections, researchers and drug development professionals are increasingly looking towards novel compounds to overcome the challenges of resistance and toxicity associated with current antifungal therapies. Tropolone, a natural product with a unique seven-membered aromatic ring structure, has emerged as a compelling candidate. This guide provides a comprehensive comparison of this compound and its derivatives against existing antifungal drugs, supported by experimental data, to offer a clear perspective on its potential in the antifungal arsenal.
Executive Summary
This compound and its derivatives, notably hinokitiol (β-thujaplicin), have demonstrated significant in vitro activity against clinically relevant fungal pathogens, including Candida albicans. This guide benchmarks the performance of this compound-based compounds against leading antifungal agents such as the polyene Amphotericin B, the azole Voriconazole, and the echinocandin Caspofungin. The evidence suggests that tropolones employ a distinct mechanism of action, primarily through metal chelation, which disrupts essential fungal metabolic processes and signaling pathways. This unique mechanism may offer an advantage in combating drug-resistant fungal strains.
Performance Benchmark: this compound vs. Standard Antifungals
The in vitro efficacy of antifungal agents is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound (represented by its well-studied derivative, hinokitiol) and major antifungal drugs against key fungal pathogens.
| Antifungal Agent | Drug Class | Candida albicans MIC Range (µg/mL) | Aspergillus fumigatus MIC Range (µg/mL) |
| Hinokitiol (this compound derivative) | This compound | 5 - 10[1] | No data available |
| Amphotericin B | Polyene | 0.03 - 2[2][3] | 0.06 - 2[4] |
| Voriconazole | Azole | 0.03 - 16[2] | 0.06 - >8 |
| Caspofungin | Echinocandin | 0.015 - 0.25 | MEC*: 0.008 - 4 |
Note: For echinocandins like Caspofungin against molds, the Minimum Effective Concentration (MEC) is often used, which describes the lowest drug concentration that leads to the growth of abnormal, branched hyphae.
Hinokitiol, a this compound derivative, exhibits potent activity against Candida albicans, with a reported MIC of 8.21 µg/mL. While direct MIC data for the parent compound this compound against clinically relevant fungi is limited in the available literature, the activity of its derivatives highlights the potential of this chemical class.
Mechanism of Action: A Differentiated Approach
The primary antifungal mechanism of tropolones is believed to be their ability to chelate essential metal ions, particularly iron and zinc. This sequestration disrupts the function of metalloenzymes that are vital for fungal growth, metabolism, and virulence.
This mode of action is distinct from that of existing antifungal drug classes:
-
Polyenes (e.g., Amphotericin B): Bind to ergosterol in the fungal cell membrane, leading to pore formation and cell leakage.
-
Azoles (e.g., Voriconazole): Inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis.
-
Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall.
The metal-chelating property of tropolones can also interfere with key cellular signaling pathways. For instance, metal chelation has been shown to modulate the Ras1-PKA signaling pathway, which is involved in fungal morphogenesis and drug resistance.
Experimental Protocols: Antifungal Susceptibility Testing
The determination of MIC values is performed using standardized methods, primarily the broth microdilution assay, as established by the Clinical and Laboratory Standards Institute (CLSI).
Methodology in Detail:
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared to a specific concentration, typically between 0.5 and 2.5 x 10³ colony-forming units (CFU)/mL.
-
Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate using a standard growth medium such as RPMI-1640.
-
Inoculation: Each well is inoculated with the fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The plate is incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control. This can be assessed visually or by using a spectrophotometer.
Future Directions
The data presented in this guide underscore the potential of this compound and its derivatives as a new class of antifungal agents. Their unique mechanism of action offers a promising avenue to address the growing challenge of antifungal resistance. Further research is warranted to:
-
Elucidate the precise molecular targets of tropolones within fungal cells.
-
Evaluate the in vivo efficacy and safety of this compound-based compounds in animal models of fungal infections.
-
Explore the potential for synergistic interactions between tropolones and existing antifungal drugs.
The development of novel antifungal therapies is a critical unmet need in modern medicine. Tropolones represent a valuable and promising scaffold for the discovery of next-generation antifungal agents.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Susceptibility of Candida Species to Four Antifungal Agents Assessed by the Reference Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. In vitro testing of Aspergillus fumigatus clinical isolates for susceptibility to voriconazole, amphotericin B and itraconazole: comparison of sensititre versus NCCLS M38-A using two different inocula - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tropolone and Hinokitiol for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, biological activities, and mechanisms of action of tropolone and its natural derivative, hinokitiol.
This guide provides a comprehensive comparative analysis of this compound and hinokitiol (β-thujaplicin), two structurally related seven-membered aromatic compounds. While hinokitiol is a naturally occurring monoterpenoid found in the heartwood of Cupressaceae family trees, this compound is its parent compound and is not found in nature. Both molecules have garnered significant interest in the scientific community for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document aims to present a side-by-side comparison supported by experimental data to aid researchers, scientists, and drug development professionals in their work.
Physicochemical Properties
This compound and hinokitiol share a common this compound ring structure, but the presence of an isopropyl group at the C-4 position of hinokitiol results in differences in their physicochemical properties.
| Property | This compound | Hinokitiol (β-thujaplicin) |
| Chemical Formula | C₇H₆O₂ | C₁₀H₁₂O₂ |
| Molecular Weight | 122.12 g/mol | 164.20 g/mol [1] |
| Appearance | Pale yellow solid | Colorless to pale yellow crystals[2] |
| Melting Point | 50-52 °C[3] | 50-52 °C |
| Boiling Point | 80-84 °C at 0.1 mmHg | 140 °C at 10 mmHg |
| Solubility in Water | Soluble | 1.2 g/L (0 °C) |
| Acidity (pKa) | ~7 | Not specified |
| Solubility in Organic Solvents | Soluble in organic solvents | Soluble in organic solvents and aqueous buffers |
Comparative Biological Activities
Both this compound and hinokitiol exhibit a broad spectrum of biological activities. The following tables summarize the available quantitative data to facilitate a direct comparison of their potency.
Anticancer and Cytotoxic Activity
Hinokitiol has demonstrated slightly greater cytotoxic effects against a range of human and murine tumor cell lines compared to this compound.
| Cell Line | Compound | IC₅₀ (µg/mL) |
| RL male-1, MH134, HL60, K562, KATO-III | Hinokitiol | 0.3-0.6 |
| RL male-1, MH134, HL60, K562, KATO-III | This compound | Slightly lower activity than Hinokitiol |
Enzyme Inhibition
Both compounds have been shown to be potent inhibitors of metalloproteases, with their inhibitory activity against carboxypeptidase A being almost identical. For lipoxygenase enzymes, extensive data is available for hinokitiol, indicating a high degree of selectivity. Direct comparative data for this compound's inhibition of lipoxygenases is limited.
Metalloprotease Inhibition
| Enzyme | Compound | IC₅₀ (M) |
| Carboxypeptidase A | This compound | 2.73 x 10⁻⁶ |
| Carboxypeptidase A | Hinokitiol | 2.76 x 10⁻⁶ |
Lipoxygenase Inhibition by Hinokitiol
| Enzyme | IC₅₀ (µM) |
| Platelet-type 12-Lipoxygenase | 0.1 |
| Leukocyte-type 12-Lipoxygenase | 50 |
| 5-Lipoxygenase | 17 |
| 15-Lipoxygenase-1 | >100 |
Antimicrobial Activity
Both this compound and hinokitiol possess broad-spectrum antimicrobial activity. Against certain plant-pathogenic fungi, hinokitiol has been shown to be more potent.
| Organism | Compound | MIC (µg/mL) |
| Pythium aphanidermatum | This compound | 6.0 |
| Plant-pathogenic fungi (7 kinds) | This compound | 6.0-50.0 |
| Staphylococcus epidermidis | Hinokitiol | 0.2 |
| Streptococcus pneumoniae | Hinokitiol | 0.3 - 1.0 |
| Streptococcus mutans | Hinokitiol | 0.3 |
| Porphyromonas gingivalis | Hinokitiol | 1.0 |
| Candida albicans | Hinokitiol | 0.5 - 2 |
Anti-inflammatory Activity
While both compounds exhibit anti-inflammatory properties, more extensive quantitative data is available for hinokitiol. Hinokitiol has been shown to inhibit the production of various pro-inflammatory cytokines. This compound has been reported to selectively inhibit nitric oxide (NO) production in LPS-activated macrophages without significantly affecting prostaglandin E2 (PGE2) production.
Inhibition of Pro-inflammatory Cytokine Production by Hinokitiol
| Cell Line | Inflammatory Stimulus | Cytokine/Mediator | Hinokitiol Concentration | % Inhibition / Effect |
| Human Corneal Epithelial (HCE) Cells | poly(I:C) | IL-8 mRNA | 100 µM | 41.23% reduction |
| Human Corneal Epithelial (HCE) Cells | poly(I:C) | IL-6 mRNA | 100 µM | 35.36% reduction |
| Human Corneal Epithelial (HCE) Cells | poly(I:C) | IL-1β mRNA | 100 µM | 45.81% reduction |
| Murine Macrophage-like (RAW264.7) Cells | Lipopolysaccharide (LPS) | TNF-α | IC₅₀ = 212 µM | 50% inhibition |
Insecticidal Activity
This compound has been reported to exhibit stronger insecticidal activity against certain insects compared to hinokitiol.
Signaling Pathways and Mechanisms of Action
Hinokitiol has been shown to exert its biological effects through the modulation of key signaling pathways, primarily the NF-κB and MAPK pathways. These pathways are crucial in regulating inflammation, cell proliferation, and apoptosis. The mechanism of action for this compound is less specifically defined in the available literature but is believed to involve similar pathways.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison of this compound and hinokitiol.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and hinokitiol on mammalian cell lines.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of this compound and hinokitiol in a suitable solvent (e.g., DMSO).
-
On the day of treatment, prepare serial dilutions of the compounds in culture medium to the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Reagent Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Carboxypeptidase A Inhibition Assay
This protocol describes a method to measure the inhibitory activity of this compound and hinokitiol against carboxypeptidase A.
1. Reagent Preparation:
-
Enzyme Solution: Prepare a stock solution of Carboxypeptidase A in a suitable buffer (e.g., 0.025 M Tris-HCl, pH 7.5, containing 0.5 M NaCl).
-
Substrate Solution: Prepare a stock solution of a suitable substrate, such as N-(p-Methoxy-phenylazoformyl)-L-phenylalanine, in the same buffer.
-
Inhibitor Solutions: Prepare serial dilutions of this compound and hinokitiol in the assay buffer.
2. Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the inhibitor solution (at various concentrations), and the enzyme solution to the appropriate wells. Include a control well with the enzyme but no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the change in absorbance over time at a wavelength specific to the substrate and its cleavage product using a microplate reader.
3. Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Conclusion
This compound and its natural derivative, hinokitiol, are versatile compounds with a wide array of biological activities. Hinokitiol, having been more extensively studied, shows potent and well-documented anti-inflammatory, anticancer, and antimicrobial effects, often with defined mechanisms of action involving key cellular signaling pathways. This compound exhibits comparable, and in some cases, stronger biological activities, such as its insecticidal properties. However, there is a comparative lack of quantitative data for this compound in some areas, particularly concerning its anti-inflammatory effects on specific molecular targets. This guide highlights the therapeutic potential of both molecules and underscores the need for further direct comparative studies to fully elucidate their structure-activity relationships and therapeutic promise.
References
Unraveling the Apoptotic Power of Tropolone: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of tropolone-induced apoptosis with alternative mechanisms, supported by experimental data. We delve into the signaling pathways, present key quantitative data, and offer detailed experimental protocols to validate the mechanism of this promising anti-cancer agent.
This compound and its derivatives have emerged as potent inducers of apoptosis in a variety of cancer cell lines. Understanding the intricate mechanisms by which these compounds trigger programmed cell death is crucial for their development as therapeutic agents. This guide synthesizes findings from multiple studies to elucidate the signaling cascades and compares the efficacy of tropolones with other apoptosis inducers.
The Core Mechanism: A Multi-Faceted Approach to Cell Death
This compound's ability to induce apoptosis is not a monolithic process but rather a convergence of several key cellular events. The primary mechanism involves the activation of the intrinsic and extrinsic apoptotic pathways, evidenced by the cleavage of initiator caspases-8 and -9, and the executioner caspase-3.[1][2] This caspase-dependent cell death is a hallmark of this compound's action.[3][4]
A significant aspect of the apoptotic mechanism of certain this compound derivatives, such as MO-OH-Nap, is their function as iron chelators.[5] This alteration of cellular iron homeostasis is directly linked to the induction of the Unfolded Protein Response (UPR) and subsequent apoptosis. The cytotoxic effects of these tropolones can be completely reversed by the addition of exogenous iron, highlighting the critical role of iron chelation in their anti-cancer activity.
Furthermore, some α-substituted tropolones have been shown to upregulate DNA damage repair pathways, contributing to the apoptotic cascade. While tropolones exhibit histone deacetylase (HDAC) inhibitory activity in vitro, studies suggest this is a secondary effect downstream of caspase activation, distinguishing their primary mechanism from that of pan-HDAC inhibitors like Vorinostat (SAHA).
Comparative Efficacy: this compound Derivatives in Action
The cytotoxic and pro-apoptotic effects of this compound derivatives have been quantified across various cancer cell lines. The following tables summarize key performance indicators, providing a basis for comparison with other apoptosis-inducing agents.
Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Reference |
| MO-OH-Nap | RPMI-8226 (Multiple Myeloma) | 1-11 | |
| MO-OH-Nap | U266 (Multiple Myeloma) | 1-11 | |
| MO-OH-Nap | MM.1S (Multiple Myeloma) | 1-11 | |
| α-naphthyl this compound | Molt-4 (Leukemia) | ~10 | |
| This compound | Jurkat (T-lymphocyte) | ~15 | |
| β-thujaplicin | Jurkat (T-lymphocyte) | 74 |
Table 2: Apoptosis Induction by α-naphthyl this compound vs. Vorinostat in Molt-4 Leukemia Cells
| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells | Reference |
| Untreated | - | Baseline | Baseline | |
| α-naphthyl this compound | 10 | Significant Increase | Significant Increase | |
| Vorinostat | 2 | Significant Increase | Significant Increase | |
| Vorinostat | 10 | Significant Increase | Significant Increase |
Note: "Significant Increase" indicates a statistically significant increase compared to untreated cells as reported in the source.
Visualizing the Pathways and Processes
To better understand the complex interactions involved in this compound-induced apoptosis, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Workflow for Annexin V/PI apoptosis assay.
Detailed Experimental Protocols
For researchers seeking to validate these findings, the following are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound compound for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
-
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.
-
Protocol:
-
Seed cells (1 x 10⁶ cells) in a T25 flask and treat with the desired concentration of this compound or control for the specified time (e.g., 24 hours).
-
Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Wash the cells twice with cold PBS and centrifuge at approximately 700 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.
-
Western Blot Analysis for Apoptosis Markers
-
Objective: To detect the expression levels of key apoptosis-related proteins.
-
Protocol:
-
Treat cells with this compound derivatives as for the apoptosis assay.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-9, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
This comprehensive guide provides a foundational understanding of the mechanisms underlying this compound-induced apoptosis, supported by comparative data and actionable experimental protocols. The multi-pronged approach of tropolones, particularly their interplay with iron metabolism and the UPR, presents a compelling case for their continued investigation as novel anti-cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel tropolones induce the unfolded protein response pathway and apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel α-substituted tropolones promote potent and selective caspase-dependent leukemia cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel α-substituted tropolones promote potent and selective caspase-dependent leukemia cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-Induced Effects on the Unfolded Protein Response Pathway and Apoptosis in Multiple Myeloma Cells Are Dependent on Iron - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic vs. Natural Tropolone: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
Tropolone and its derivatives have garnered significant attention in the scientific community for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These compounds, characterized by a unique seven-membered aromatic ring, are found in nature, primarily in plants of the Cupressaceae family, and can also be produced through chemical synthesis. This guide provides an objective comparison of the efficacy of synthetic and natural tropolones, supported by experimental data, to aid researchers in selecting the appropriate compounds for their studies.
At a Glance: Key Efficacy Data
The following tables summarize the quantitative data on the biological activities of natural tropolones, such as hinokitiol (β-thujaplicin), and their synthetic counterparts. Direct comparisons are highlighted where available.
Table 1: Anticancer Activity (Cytotoxicity)
| Compound | Type | Cell Line | IC50 (µg/mL) | Reference |
| Hinokitiol (β-thujaplicin) | Natural | RL male-1, MH134, HL60, K562, KATO-III | 0.3 - 0.6 | [1][2] |
| This compound | Synthetic | RL male-1, MH134, HL60, K562, KATO-III | Slightly higher than Hinokitiol | [1][2] |
Note: In a direct comparative study, hinokitiol demonstrated slightly higher cytotoxic activity against five human and murine tumor cell lines compared to synthetic this compound[1].
Table 2: Antimicrobial & Antifungal Activity
| Compound | Type | Organism | MIC (µg/mL) | Reference |
| This compound | Synthetic | Pythium aphanidermatum IFO-32440 | 6.0 | |
| This compound | Synthetic | Various plant-pathogenic fungi | 6.0 - 50.0 |
Table 3: Enzyme Inhibitory Activity
| Compound | Type | Enzyme | IC50 (M) | Reference |
| This compound | Synthetic | Carboxypeptidase A | 2.73 x 10⁻⁶ | |
| Hinokitiol (β-thujaplicin) | Natural | Carboxypeptidase A | 2.76 x 10⁻⁶ |
Note: The inhibitory activity of synthetic this compound and natural hinokitiol against carboxypeptidase A is remarkably similar.
Deciphering the Biological Impact: Signaling Pathways
Tropolones exert their biological effects by modulating key cellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to inflammation, cell proliferation, and apoptosis.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. This compound derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Tropolones can modulate this pathway, contributing to their anticancer effects.
Experimental Methodologies
The following are detailed protocols for key experiments cited in the comparison of synthetic and natural this compound efficacy.
Anticancer Activity: MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds (natural or synthetic) in culture medium. Remove the old medium from the cells and add the this compound-containing medium.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: After incubation, carefully remove the medium and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Protocol Steps:
-
Preparation of this compound Dilutions: Perform serial twofold dilutions of the this compound compounds in a 96-well microtiter plate with an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (inoculum without this compound) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the this compound compound at which no visible growth is observed.
Conclusion
Both natural and synthetic tropolones exhibit potent and diverse biological activities. The available data suggests that while the efficacy can be comparable, as seen in the enzyme inhibition assays, there can be slight variations in activity, such as the marginally higher cytotoxicity of natural hinokitiol over synthetic this compound in certain cancer cell lines. The choice between a natural or synthetic this compound may depend on the specific application, desired purity, and scalability of production. Synthetic routes offer the advantage of producing a wide array of derivatives with potentially enhanced or more specific activities. Further head-to-head comparative studies across a broader range of biological assays are warranted to fully elucidate the nuanced differences in efficacy between natural tropolones and their synthetic counterparts.
References
Tropolone as a Chemical Probe: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of tropolone as a chemical probe, with a particular focus on its role as a histone deacetylase (HDAC) inhibitor. Through objective comparison with established HDAC inhibitors, this document offers supporting experimental data, detailed protocols, and visual representations of key biological pathways and workflows to aid researchers in making informed decisions for their studies.
Introduction to this compound
This compound and its derivatives are a class of naturally occurring seven-membered aromatic ring compounds that have garnered significant interest in chemical biology and drug discovery.[1] Their unique chemical structure, particularly the α-hydroxy ketone moiety, enables them to act as metal-chelating agents, a property that underlies many of their biological activities.[2] This has led to the exploration of tropolones as inhibitors of various metalloenzymes, with a prominent focus on zinc-dependent histone deacetylases (HDACs).[2][3][4] Some monosubstituted tropolones have demonstrated remarkable selectivity for specific HDAC isozymes, such as HDAC2, and exhibit potent antiproliferative effects in cancer cell lines.
Mechanism of Action: HDAC Inhibition
This compound's primary mechanism as an anticancer agent involves the inhibition of HDAC enzymes. HDACs play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By chelating the zinc ion in the active site of HDACs, tropolones disrupt their enzymatic activity, resulting in histone hyperacetylation and the reactivation of tumor suppressor genes. This guide compares the performance of this compound derivatives with other well-established HDAC inhibitors.
Comparative Analysis of HDAC Inhibitors
The following tables summarize the inhibitory activity (IC50 values) of this compound derivatives against various HDAC isozymes, alongside data for well-characterized alternative HDAC inhibitors. This allows for a direct comparison of potency and selectivity.
Table 1: IC50 Values (nM) of this compound Derivatives and Alternative HDAC Inhibitors against Class I HDACs
| Compound | HDAC1 | HDAC2 | HDAC3 | HDAC8 |
| This compound Derivative (β-thujaplicin) | - | Selective | - | Selective |
| Vorinostat (SAHA) | 10 | - | 20 | - |
| Romidepsin (FK228) | 36 | 47 | - | - |
| Panobinostat (LBH589) | ~5 (pan-HDAC) | ~5 (pan-HDAC) | ~5 (pan-HDAC) | - |
| Belinostat (PXD101) | ~27 (pan-HDAC) | - | - | - |
Table 2: IC50 Values (nM) of this compound Derivatives and Alternative HDAC Inhibitors against Class II and IV HDACs
| Compound | HDAC4 | HDAC6 | HDAC7 | HDAC10 | HDAC11 |
| This compound Derivative (β-thujaplicin) | - | - | - | - | - |
| Vorinostat (SAHA) | - | - | - | - | - |
| Romidepsin (FK228) | 510 | 1400 | - | - | - |
| Panobinostat (LBH589) | - | - | - | - | - |
| Belinostat (PXD101) | - | - | - | - | - |
Off-Target Effects and Selectivity
A critical aspect of a chemical probe's utility is its selectivity. While tropolones show promise for isozyme-selective HDAC inhibition, it is important to consider potential off-target effects. Similarly, the alternative HDAC inhibitors discussed are known to have their own off-target profiles.
-
This compound Derivatives : Due to their metal-chelating properties, tropolones have the potential to interact with other metalloenzymes beyond HDACs. Further research is needed to fully characterize their off-target landscape.
-
Vorinostat (SAHA) : As a pan-HDAC inhibitor, Vorinostat lacks isoform selectivity. It has been shown to bind to other zinc-dependent enzymes, such as carbonic anhydrases, which may contribute to its clinical side effects. Common side effects include fatigue, diarrhea, and nausea.
-
Romidepsin (FK228) : While showing some selectivity for Class I HDACs, Romidepsin can also inhibit Class II and IV enzymes at higher concentrations. Its side effect profile includes fatigue, nausea, and thrombocytopenia. Cardiac issues, such as QT interval prolongation, have also been reported.
Experimental Protocols
Accurate validation of a chemical probe requires robust experimental methodologies. The following are detailed protocols for key assays used to characterize HDAC inhibitors.
In Vitro HDAC Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of a purified HDAC enzyme.
Materials:
-
Purified HDAC enzyme (e.g., HDAC1, HDAC2)
-
HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and a fluorescence releasing agent)
-
Test compounds (this compound derivatives and alternatives) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilution (or DMSO for control), and the purified HDAC enzyme.
-
Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the HDAC fluorometric substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target within a cellular context.
Materials:
-
Cultured cells (e.g., Jurkat T-cells)
-
Cell culture medium
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody specific for the target protein (e.g., anti-HDAC2)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Compound Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Heat the PCR tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction). Determine the protein concentration and normalize all samples. Add SDS-PAGE loading buffer and heat at 95°C for 5 minutes.
-
Western Blotting: a. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane with 5% non-fat milk in TBST for 1 hour. c. Incubate with the primary antibody against the target protein overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for each temperature point. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
Caption: HDAC Inhibition by this compound.
Caption: Cellular Thermal Shift Assay Workflow.
Conclusion
This compound and its derivatives represent a promising class of chemical probes, particularly as isozyme-selective HDAC inhibitors. Their performance, as indicated by available data, suggests they can be potent modulators of this important enzyme class. However, like any chemical probe, thorough validation is crucial. This guide provides a framework for such validation by comparing tropolones to established HDAC inhibitors, offering detailed experimental protocols for characterization, and highlighting the importance of assessing off-target effects. By utilizing the information and methodologies presented here, researchers can confidently evaluate and employ this compound-based probes in their investigations of epigenetic regulation and drug discovery.
References
- 1. Tropolones as lead-like natural products: the development of potent and selective histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the antiproliferative effects of this compound derivatives in Jurkat T-lymphocyte cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tropolones and Thailandepsin B as Lead-like Natural Compounds in the Development of Potent and Selective Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Tropolone
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemicals is paramount. Tropolone, a non-benzenoid aromatic compound with applications in various research fields, requires careful management due to its hazardous properties.[1][2][3] Adherence to proper disposal protocols is essential not only for regulatory compliance but also for the protection of personnel and the environment.
Immediate Safety and Handling
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing chemical splash goggles, protective gloves, and a chemical apron.[4][5] Work should be conducted in a well-ventilated area, and dust formation should be avoided. In case of a spill, the material should be vacuumed or swept up and placed into a suitable, labeled disposal container. It is imperative to prevent this compound from entering drains or waterways as it is very toxic to aquatic life with long-lasting effects.
Quantitative Data Summary
The following table summarizes the key hazard classifications and disposal-related information for this compound, compiled from various safety data sheets.
| Parameter | Value / Classification | Source |
| UN Number | 3261 | |
| UN Proper Shipping Name | CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S. (α-tropolone) | |
| GHS Hazard Statements | H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction), H410 (Very toxic to aquatic life with long lasting effects) | |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant or industrial combustion plant. | |
| Flash Point | > 110 °C (> 230 °F) |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a regulated process that necessitates a structured approach to ensure safety and compliance.
Step 1: Waste Identification and Classification
-
Chemical waste generators must first determine if the discarded this compound is classified as a hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) or other regional and local regulations.
-
This compound is generally considered a hazardous waste due to its corrosive and ecotoxic properties.
Step 2: Segregation and Storage
-
Store this compound waste in its original or a compatible, tightly closed container.
-
Do not mix this compound waste with other chemical waste streams.
-
Label the waste container clearly as "Hazardous Waste - this compound" and include any other required hazard warnings.
-
Store the waste in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.
Step 3: Arrange for Professional Disposal
-
Contact a licensed hazardous waste disposal company to arrange for the collection and disposal of this compound waste.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
Waste material must be disposed of in accordance with national and local regulations.
Step 4: Documentation
-
Maintain detailed records of the amount of this compound waste generated, its storage location, and the date of disposal.
-
Keep copies of all waste transfer notes and certificates of disposal provided by the waste management company. These documents are crucial for regulatory audits.
This compound Waste Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and minimizing their environmental impact.
References
- 1. byjus.com [byjus.com]
- 2. Chemical mechanisms involved during the biosynthesis of tropolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Naturally Occurring Tropones and Tropolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. spectrumchemical.com [spectrumchemical.com]
Personal protective equipment for handling Tropolone
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling Tropolone in a laboratory setting. It is designed for researchers, scientists, and drug development professionals to ensure safe operational procedures.
Hazard Summary and Engineering Controls
This compound is a solid that can cause severe skin burns, serious eye damage, and may provoke an allergic skin reaction.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[1][2] Therefore, appropriate engineering controls and personal protective equipment are crucial to minimize exposure.
-
Engineering Controls : Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. An eyewash station and a safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE) Selection
The following table summarizes the recommended personal protective equipment for handling this compound. It is imperative to select PPE that is resistant to the specific hazards posed by this chemical.
| PPE Category | Protection Level | Specific Recommendations & Remarks |
| Eye and Face Protection | Primary | Chemical splash goggles are required to protect against dust and splashes. |
| Secondary | A face shield should be worn in addition to goggles when there is a significant risk of splashing. | |
| Skin and Body Protection | Hand Protection | Wear appropriate chemical-resistant gloves. While specific breakthrough data for this compound is not readily available, nitrile or neoprene gloves are generally recommended for handling many organic chemicals. Always inspect gloves for any signs of degradation before use and replace them immediately if compromised. |
| Body Protection | A chemical-resistant apron or lab coat should be worn to protect against contamination of personal clothing. | |
| Foot Protection | Closed-toe shoes are mandatory in any laboratory setting where chemicals are handled. | |
| Respiratory Protection | For solids/dust | When handling this compound powder outside of a fume hood or when dust generation is likely, a NIOSH/MSHA-approved air-purifying respirator with a particulate filter (e.g., N95, P100) is recommended. |
| For vapors/mists | Given this compound's low vapor pressure, the risk of vapor inhalation at room temperature is low. However, if handling at elevated temperatures or creating aerosols, a respirator with an organic vapor cartridge in combination with a particulate filter may be necessary. |
Operational Plan for Handling this compound
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: General Weighing and Solution Preparation
This protocol provides a step-by-step guide for safely weighing this compound powder and preparing a stock solution.
-
Preparation :
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Don all required PPE as outlined in the table above (goggles, gloves, lab coat).
-
Have all necessary equipment ready inside the fume hood, including a calibrated balance, weigh paper or boat, spatula, and appropriate glassware for the solution.
-
Prepare a waste container for contaminated disposables.
-
-
Weighing :
-
Tare the balance with the weigh paper or boat.
-
Carefully open the this compound container inside the fume hood.
-
Using a clean spatula, slowly transfer the desired amount of this compound onto the weigh paper. Avoid any sudden movements that could create dust.
-
Once the desired weight is obtained, securely close the this compound container.
-
-
Solution Preparation :
-
Carefully transfer the weighed this compound into the designated glassware.
-
Add the desired solvent to the glassware. This compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide.
-
If preparing an aqueous solution, it is recommended to first dissolve this compound in a small amount of a suitable organic solvent before diluting with the aqueous buffer.
-
Gently swirl or stir the mixture until the this compound is completely dissolved.
-
-
Cleanup :
-
Wipe down the spatula and any contaminated surfaces with a damp cloth or towel, ensuring the cleaning material is disposed of as hazardous waste.
-
Dispose of the weigh paper and any other contaminated disposables in the designated hazardous waste container.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste : Unused this compound and solutions containing this compound must be disposed of as hazardous chemical waste. Do not pour down the drain. Collect in a clearly labeled, sealed container compatible with the chemical.
-
Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, weigh papers, and pipette tips, must be collected in a designated hazardous waste container for solid waste.
-
Regulatory Compliance : Follow all local, state, and federal regulations for hazardous waste disposal. If unsure, consult with your institution's Environmental Health and Safety (EHS) department.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
